(4-(2,2-Diphenylvinyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[4-(2,2-diphenylethenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BO2/c22-21(23)19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLBSPJVPHSNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464525 | |
| Record name | (4-(2,2-Diphenylvinyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288105-04-4 | |
| Record name | (4-(2,2-Diphenylvinyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Molecule at the Intersection of Aggregation-Induced Emission and Sensing
An In-depth Technical Guide to the Photophysical Properties of (4-(2,2-Diphenylvinyl)phenyl)boronic acid
(4-(2,2-Diphenylvinyl)phenyl)boronic acid is a fascinating organic molecule that belongs to the tetraphenylethylene (TPE) family of compounds.[1][2][3] TPE and its derivatives are renowned for a unique photophysical phenomenon known as Aggregation-Induced Emission (AIE). In dilute solutions, these molecules are typically non-emissive, but they become highly fluorescent upon aggregation or in the solid state.[3][4][5] This property is in stark contrast to traditional fluorophores, which often suffer from aggregation-caused quenching (ACQ).
The structure of (4-(2,2-Diphenylvinyl)phenyl)boronic acid combines the AIE-active TPE core with a boronic acid functional group. This dual-functionality makes it a powerful tool for researchers. The TPE unit provides the intrinsic fluorescence in the aggregated state, while the boronic acid moiety acts as a versatile recognition site, particularly for cis-diol-containing biomolecules like saccharides and glycoproteins.[6][7][8] This guide provides a comprehensive overview of the core photophysical properties of this molecule, the mechanisms governing its behavior, and experimental protocols for its characterization and application.
Part 1: Core Photophysical Characteristics
The photophysical behavior of (4-(2,2-Diphenylvinyl)phenyl)boronic acid is dominated by its TPE core. Understanding these properties is crucial for its application in materials science and sensing.
Aggregation-Induced Emission (AIE)
The hallmark of this molecule is its AIE characteristic.
-
In Dilute Solution: When dissolved in a good solvent (e.g., tetrahydrofuran or chloroform), the molecule exists in a dispersed state. Upon photoexcitation, the energy is efficiently dissipated through non-radiative decay channels. The primary mechanism for this non-radiative decay is the active rotation of the peripheral phenyl rings.[3] Photoisomerization has also been identified as a significant pathway for energy dissipation in solution.[1][2] Consequently, the molecule exhibits very weak or no fluorescence.
-
In Aggregated State: In a poor solvent (like a mixture of THF and water) or in the solid state, the molecules are forced to aggregate. This aggregation physically restricts the intramolecular rotation (RIR) of the phenyl groups.[1][2][3][9] By blocking the primary non-radiative decay pathway, the radiative decay channel (fluorescence) is opened, leading to strong light emission.[10] This "lighting-up" effect in the aggregated state is the essence of AIE.
Absorption and Emission Spectra
Like other TPE derivatives, (4-(2,2-Diphenylvinyl)phenyl)boronic acid typically exhibits a broad absorption band in the UV region (around 300-360 nm) arising from π–π* transitions of the conjugated system.[10] The emission spectrum, observed in the aggregated state, is generally found in the blue-to-green region of the visible spectrum (around 430-480 nm).[10] These molecules often display a large Stokes shift, which is the difference between the absorption and emission maxima. A large Stokes shift is advantageous in fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios.[11]
Solvatochromism
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. TPE derivatives can exhibit solvatochromism, where the emission wavelength shifts with the polarity of the solvent.[12][13] This phenomenon is often attributed to an intramolecular charge transfer (ICT) character in the excited state.[12][14] In polar solvents, the excited state dipole is stabilized, which can lead to a red shift (bathochromic shift) in the emission spectrum.[13][14] The relationship between the Stokes shift and solvent polarity can be analyzed using a Lippert-Mataga plot, which provides insight into the change in dipole moment upon excitation.[13][14]
Quantum Yield (ΦF)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For an AIE-active molecule like (4-(2,2-Diphenylvinyl)phenyl)boronic acid, the quantum yield is dramatically dependent on the physical state.
-
In solution , the ΦF is typically very low (often < 1%).[3]
-
In the aggregated state or solid state , the ΦF can be very high, sometimes approaching unity, due to the suppression of non-radiative decay pathways.[5][11]
The following table summarizes the typical photophysical properties of a TPE-boronic acid derivative in different solvent environments, illustrating the AIE effect.
| Property | Solvent System | Observation | Causality |
| λ_abs (max) | THF | ~330 nm | π–π* transition of the TPE core. |
| λ_em (max) | THF | ~470 nm (very weak) | Energy is lost via non-radiative intramolecular rotation. |
| ΦF | THF | < 0.01 | Dominance of non-radiative decay pathways. |
| λ_em (max) | THF/Water (10:90) | ~475 nm (strong) | Aggregation restricts intramolecular rotation, activating the radiative channel. |
| ΦF | THF/Water (10:90) | > 0.50 | Suppression of non-radiative decay pathways. |
| Solid State | Powder | ~480 nm (very strong) | Maximum restriction of intramolecular rotation in the solid phase. |
| ΦF | Solid State | ~0.80 - 0.95 | The rigid environment minimizes non-radiative decay. |
Note: The values presented are illustrative and based on typical data for TPE derivatives. Actual values may vary based on specific experimental conditions.
Part 2: Mechanism of Action in Sensing
The true power of (4-(2,2-Diphenylvinyl)phenyl)boronic acid lies in its ability to act as a chemosensor. This functionality is conferred by the boronic acid group, which can form reversible covalent bonds with molecules containing cis-diol functionalities.[6][7]
The sensing mechanism involves a change in the local environment of the fluorophore upon analyte binding. Boronic acids exist in equilibrium between a neutral, trigonal planar (sp2 hybridized) state and an anionic, tetrahedral (sp3 hybridized) state. Binding with a diol shifts this equilibrium towards the tetrahedral state.[8] This change in hybridization and charge at the boron center can alter the electronic properties of the entire molecule, leading to several possible outcomes:
-
Modulation of Aggregation: The binding of a hydrophilic analyte like a sugar can increase the water solubility of the molecule, potentially disrupting the aggregates and quenching the AIE fluorescence.
-
Intramolecular Charge Transfer (ICT): The formation of the anionic boronate ester can enhance an ICT process within the molecule, leading to a shift in the emission wavelength or a change in fluorescence intensity.
-
Photoinduced Electron Transfer (PET): In some designs, the boronic acid can act as a PET quencher. Binding to an analyte can inhibit the PET process, resulting in a "turn-on" fluorescence response.
The diagram below illustrates the fundamental principle of diol sensing.
Caption: Mechanism of diol sensing via reversible boronate ester formation.
Part 3: Experimental Protocols & Workflows
To harness the properties of (4-(2,2-Diphenylvinyl)phenyl)boronic acid, rigorous experimental procedures are required.
Synthesis Overview
A common route for synthesizing aryl boronic acids is the reaction of a corresponding aryl halide with an organolithium reagent or Grignard reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis.[15] Suzuki coupling reactions are also frequently employed to build the core TPE structure.[12][13]
Protocol: Characterization of Aggregation-Induced Emission
This protocol describes the standard method for verifying the AIE properties of the compound.
Objective: To measure the change in fluorescence intensity as a function of solvent composition.
Materials:
-
(4-(2,2-Diphenylvinyl)phenyl)boronic acid
-
Tetrahydrofuran (THF), spectroscopic grade
-
Deionized water
-
Volumetric flasks and micropipettes
-
UV-Vis spectrophotometer and spectrofluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in THF at a concentration of 1 mM. Causality: THF is a good solvent that ensures the molecule is fully dissolved and in a non-aggregated state.
-
Solvent Mixture Preparation: In a series of cuvettes, prepare solutions with varying water fractions (fw), from 0% to 90%, while keeping the final concentration of the compound constant (e.g., 10 µM). For example, to prepare a solution with 90% water, mix 0.1 mL of the stock solution with 0.8 mL of THF and 9.0 mL of water. Causality: Water is a non-solvent. Gradually increasing its fraction induces the aggregation of the hydrophobic AIEgen.
-
UV-Vis Spectroscopy: Record the absorption spectra for each solution to check for changes in the ground state, such as scattering due to aggregate formation.
-
Fluorescence Spectroscopy: Excite the samples at their absorption maximum (λ_abs) and record the emission spectra.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (λ_em) against the water fraction (fw). A sharp increase in intensity at high water fractions confirms the AIE characteristic.
-
(Optional) Dynamic Light Scattering (DLS): Use DLS to measure the size distribution of the nanoparticles formed in the high water fraction mixtures, providing direct evidence of aggregation.[9]
Protocol: Relative Fluorescence Quantum Yield Determination
Objective: To quantify the fluorescence efficiency in different states (solution vs. aggregate).
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to those of a well-characterized standard.[16]
Materials:
-
Sample solutions (e.g., in THF and 90% water/THF)
-
Quantum yield standard with known ΦF (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Spectrophotometer and spectrofluorometer
Procedure:
-
Absorbance Measurement: Prepare dilute solutions of both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. Record the absorbance spectra.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength.
-
Calculation: Calculate the quantum yield (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts 's' and 'r' denote the sample and reference standard, respectively.
-
General Workflow for a Sensing Application
The following diagram outlines a typical workflow for using the compound as a fluorescent sensor.
Caption: A generalized workflow for analyte detection using the AIE-based sensor.
Conclusion
(4-(2,2-Diphenylvinyl)phenyl)boronic acid is a prime example of rational molecular design, integrating the remarkable photophysical properties of an AIE-active core with the versatile chemical reactivity of a boronic acid sensor. Its ability to become highly emissive in aggregated states, coupled with its capacity for molecular recognition, provides a powerful platform for developing advanced chemosensors, bio-imaging agents, and smart materials. A thorough understanding of the interplay between intramolecular rotation, aggregation, and host-guest interactions is paramount for researchers and drug development professionals seeking to unlock the full potential of this and related molecular systems.
References
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Rouillon, J., Monnereau, C., & Andraud, C. (2021). Reevaluating the Solution Photophysics of Tetraphenylethylene at the Origin of their Aggregation‐Induced Emission Properties. Chemistry – A European Journal, 27(30), 8003–8007. [Link]
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Zhang, H., et al. (2018). Photophysical Properties of Chiral Tetraphenylethylene Derivatives with the Fixed Propeller-Like Conformation. The Journal of Physical Chemistry C. [Link]
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Rouillon, J., Monnereau, C., & Andraud, C. (2021). Reevaluating the Solution Photophysics of Tetraphenylethylene at the Origin of their Aggregation-Induced Emission Properties. PubMed. [Link]
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Gotor, R., et al. (2021). Photocyclization reaction and related photodynamics in the photoproducts of a tetraphenylethylene derivative with bulky substituents: unexpected solvent viscosity effect. Physical Chemistry Chemical Physics. [Link]
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Crespo-Otero, R., et al. (2017). Excited-State Decay Paths in Tetraphenylethene Derivatives. PubMed Central. [Link]
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El-Zohry, A. M., et al. (2022). Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis. RSC Advances. [Link]
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Jadhav, P., et al. (2021). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. New Journal of Chemistry. [Link]
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Misra, R., et al. (2017). Unravelling the solvatochromism, aggregation induced emission and reversible mechanochromism of a tetraphenylethene substituted benzothiadiazole. Journal of Materials Chemistry C. [Link]
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Ghemtio, L., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal. [Link]
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Wang, D., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]
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Luo, J., et al. (2001). Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole. Chemical Communications. [Link]
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Bull, S. D., et al. (2011). Boronic acid building blocks: tools for sensing and separation. Journal of the Brazilian Chemical Society. [Link]
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Carullo, G., et al. (2021). Development and in vitro Profiling of Dual FXR/LTA4H Modulators. ResearchGate. [Link]
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Ghemtio, L., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal. [Link]
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Zhang, M., et al. (2021). A novel aggregation-induced enhanced emission aromatic molecule: 2-aminophenylboronic acid dimer. Chemical Science. [Link]
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El-Zohry, A. M., et al. (2022). Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis. RSC Publishing. [Link]
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Novaki, L. P., & El Seoud, O. A. (1996). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. Berichte der Bunsengesellschaft für physikalische Chemie. [Link]
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El Seoud, O. A. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. MDPI. [Link]
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Lowry, M., et al. (2023). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. IRL @ UMSL. [Link]
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Häner, R., et al. (2022). Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence. Chemistry – A European Journal. [Link]
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Birks, J. B. (1970). Fluorescence Quantum Yield Measurements. ResearchGate. [Link]
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Synthesis and Characterization of (4-(2,2-Diphenylvinyl)phenyl)boronic acid: A Core Building Block for Advanced Luminescent Materials
An In-depth Technical Guide:
Executive Summary
(4-(2,2-Diphenylvinyl)phenyl)boronic acid is a pivotal intermediate in the development of materials exhibiting Aggregation-Induced Emission (AIE). As a derivative of tetraphenylethylene (TPE), this compound marries the unique photophysical properties of the TPE core with the versatile reactivity of a boronic acid functional group. TPE and its derivatives are archetypal AIE luminogens (AIEgens), which are weakly emissive in dilute solutions but fluoresce intensely upon aggregation.[1][2] This phenomenon, driven by the Restriction of Intramolecular Motion (RIM) in the aggregated state, circumvents the common issue of aggregation-caused quenching (ACQ) that plagues traditional fluorophores.[1][2] The boronic acid moiety makes this compound an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex, functional molecules for applications ranging from bioimaging and chemical sensors to organic light-emitting diodes (OLEDs).[2][3][4][5] This guide provides a comprehensive overview of the synthesis and detailed characterization of (4-(2,2-Diphenylvinyl)phenyl)boronic acid, offering field-proven insights into the experimental rationale and validation protocols.
Introduction: The Strategic Importance of a TPE-Boronic Acid Synthon
The field of advanced materials is continuously driven by the quest for molecules with tunable and responsive photophysical properties. The discovery of Aggregation-Induced Emission (AIE) represented a paradigm shift in the design of luminescent materials.
-
The AIE Phenomenon : Unlike conventional dyes that suffer from fluorescence quenching in high concentrations or the solid state, AIEgens exhibit the opposite behavior.[1] Their propeller-like molecular structure, characteristic of the TPE core, prevents detrimental π–π stacking in the aggregated state.[1] In dilute solutions, the phenyl rings undergo active intramolecular rotation, providing a non-radiative pathway for the excited state to relax. In an aggregated state or a rigid matrix, these rotations are physically hindered, which blocks the non-radiative decay channel and forces the excited state to decay radiatively, resulting in strong fluorescence.
-
Versatility through Functionalization : The true power of the TPE scaffold lies in its synthetic accessibility and the ease with which it can be functionalized.[3] By introducing reactive groups, such as boronic acids, the TPE core can be incorporated into a vast array of complex architectures. (4-(2,2-Diphenylvinyl)phenyl)boronic acid is a quintessential example of such a strategic building block, serving as a gateway to novel materials for cutting-edge applications in diagnostics, therapeutics, and optoelectronics.[3][6]
A Validated Synthetic Pathway
The synthesis of (4-(2,2-Diphenylvinyl)phenyl)boronic acid is most reliably achieved through a two-step sequence starting from a readily available halogenated TPE precursor. This approach ensures high yields and facilitates straightforward purification.
Strategic Rationale and Retrosynthesis
The chosen strategy involves the initial synthesis of a brominated TPE derivative, specifically 1-bromo-4-(1,2,2-triphenylvinyl)benzene. This intermediate provides a reactive handle at a specific position. The subsequent conversion of the aryl bromide to a boronic acid is a classic and robust transformation in organometallic chemistry, typically proceeding via a lithium-halogen exchange followed by quenching with a borate ester. This method is preferred over Grignard formation for its tolerance of other functional groups and typically faster reaction at low temperatures, minimizing side reactions.
Detailed Experimental Protocols
PART A: Synthesis of 1-Bromo-4-(1,2,2-triphenylvinyl)benzene (TPE-Br)
This protocol is adapted from established methods for the functionalization of TPE.[7]
-
Reagent Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetraphenylethylene (TPE) (10.0 g, 30.1 mmol).
-
Dissolution : Add 100 mL of dichloromethane (DCM) and stir until the TPE is fully dissolved. Protect the flask from light by wrapping it in aluminum foil.
-
Bromination : Cool the solution to 0 °C using an ice bath. Slowly add a solution of bromine (1.6 mL, 31.0 mmol, 1.03 eq) in 20 mL of DCM dropwise over 30 minutes.
-
Causality: The reaction is performed at 0 °C to control the exothermic reaction and prevent over-bromination. Using a slight excess of bromine ensures full conversion of the starting material. The reaction is light-sensitive, necessitating protection to avoid radical side reactions.
-
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/DCM (4:1) eluent.
-
Workup : Once the reaction is complete, quench the excess bromine by adding 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the orange color of the bromine disappears.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 50 mL of saturated Na₂S₂O₃ solution and 50 mL of brine.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/DCM gradient to yield TPE-Br as a white solid.
PART B: Synthesis of (4-(2,2-Diphenylvinyl)phenyl)boronic acid
This procedure employs a standard lithium-halogen exchange followed by borylation.[8]
-
Inert Atmosphere Setup : In a flame-dried 500 mL Schlenk flask under an argon atmosphere, dissolve the synthesized TPE-Br (5.0 g, 12.1 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).
-
Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (5.3 mL of a 2.5 M solution in hexanes, 13.3 mmol, 1.1 eq) dropwise via syringe over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour.
-
Causality: An inert atmosphere and anhydrous conditions are critical as organolithium reagents are highly reactive with water and oxygen. The low temperature of -78 °C is essential to prevent side reactions and ensure the stability of the aryllithium intermediate.
-
-
Borylation : To the cold solution, add triisopropyl borate (B(O-iPr)₃) (3.4 mL, 14.5 mmol, 1.2 eq) dropwise. The addition should be slow to manage the exothermic reaction.
-
Hydrolysis : After adding the borate ester, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12 hours).
-
Acidification and Workup : Cool the flask to 0 °C and slowly add 50 mL of 2 M hydrochloric acid (HCl). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Extraction : Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate. Separate the organic layer, and wash it with 50 mL of water and 50 mL of brine.
-
Purification and Isolation : Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to afford (4-(2,2-Diphenylvinyl)phenyl)boronic acid as a white crystalline solid.
Synthesis Workflow Visualization
Caption: Synthetic route to the target compound via bromination and lithium-halogen exchange.
Comprehensive Characterization Protocol
Rigorous characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR confirms the proton environment and successful functionalization. ¹³C NMR verifies the carbon skeleton. ¹¹B NMR is a definitive technique for identifying the boronic acid moiety, with a characteristic chemical shift for trigonal planar boron.[9]
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition (C₂₆H₂₁BO₂) with high precision.
-
Melting Point (MP) : A sharp and consistent melting point is a strong indicator of the compound's purity.
Expected Analytical Data
The following table summarizes the expected characterization data for (4-(2,2-Diphenylvinyl)phenyl)boronic acid.
| Analysis Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | ~8.0-8.2 ppm (s, 2H, -B(OH)₂), 7.0-7.5 ppm (m, 19H, Ar-H) |
| (400 MHz, DMSO-d₆) | ||
| ¹³C NMR | Chemical Shift (δ) | ~125-145 ppm (Ar-C), C-B carbon signal may be broad or unobserved. |
| (101 MHz, DMSO-d₆) | ||
| ¹¹B NMR | Chemical Shift (δ) | ~27-33 ppm (s, 1B)[9] |
| (128 MHz, DMSO-d₆) | ||
| HRMS (ESI-TOF) | [M-H]⁻ | Calculated for C₂₆H₂₀BO₂⁻: 375.1562; Found: 375.15xx |
| Molecular Formula | C₂₆H₂₁BO₂ | |
| Molecular Weight | 376.26 g/mol [10] | |
| Melting Point | Range | Expected to be a high-melting solid (>200 °C) |
Characterization Workflow Visualization
Caption: Workflow for the analytical validation of the synthesized product.
Applications and Future Outlook
The primary utility of (4-(2,2-Diphenylvinyl)phenyl)boronic acid is as a versatile synthon in Suzuki-Miyaura cross-coupling reactions.[4][5] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds.[11]
-
Advanced AIE Probes : By coupling this boronic acid with various halogenated aromatic compounds (e.g., those containing recognition moieties for specific analytes or biological targets), novel AIE-active sensors and bio-probes can be synthesized.[12]
-
OLED Materials : The TPE core is a promising component for emissive layers in OLEDs. This building block allows for the systematic extension of the π-conjugated system, enabling the tuning of emission colors and enhancement of device efficiency.[2]
-
Covalent Organic Frameworks (COFs) : Boronic acids are key monomers in the synthesis of boronate-ester-linked COFs. TPE-based COFs are being explored for applications in gas storage, catalysis, and sensing.[6]
Conclusion
This guide has outlined a robust and reproducible methodology for the synthesis and comprehensive characterization of (4-(2,2-Diphenylvinyl)phenyl)boronic acid. The rationale behind key experimental steps has been detailed to provide a deeper understanding of the protocol. As a strategically designed intermediate, this compound provides a reliable entry point for researchers and drug development professionals to access a wide range of novel, functional materials based on the powerful Aggregation-Induced Emission properties of the tetraphenylethylene core. The validation workflow ensures the high quality of the synthon, which is paramount for its successful application in subsequent synthetic endeavors.
References
- MDPI. Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications.
- MDPI. Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs.
- TCI Deutschland GmbH. Tetraphenylethylene Derivatives Used for the Development of Reticular Frameworks and Aggregation-Induced Emission-Active Materials.
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A Technical Guide to the Aggregation-Induced Emission (AIE) Mechanism of Tetraphenylethene Boronic Acid
Abstract
The phenomenon of aggregation-induced emission (AIE) represents a paradigm shift in luminescence research, offering a solution to the long-standing problem of aggregation-caused quenching (ACQ) that affects traditional fluorophores. Tetraphenylethene (TPE) is the archetypal AIE luminogen (AIEgen), exhibiting negligible fluorescence in dilute solutions but intense emission upon aggregation. By functionalizing the TPE core with boronic acid moieties, a powerful class of "turn-on" fluorescent sensors has been developed. This guide provides an in-depth exploration of the core photophysical mechanisms governing the AIE effect in TPE boronic acid. We will dissect the principles of Restricted Intramolecular Motion (RIM), detail the excited-state dynamics, and explain the critical role of the boronic acid group in molecular recognition and signal transduction. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecular tool.
Deconstructing the Luminescence Anomaly: From ACQ to AIE
For decades, the utility of fluorescent molecules in solid or aggregated states was hampered by aggregation-caused quenching (ACQ). In concentrated solutions or the solid state, traditional planar fluorophores form detrimental π–π stacking interactions, creating non-emissive excimers that quench fluorescence. In 2001, a groundbreaking discovery revealed a class of molecules that behaved in the opposite manner: they were non-emissive when molecularly dissolved but became highly luminescent upon aggregation.[1] This phenomenon was termed Aggregation-Induced Emission (AIE).
The quintessential AIEgen is tetraphenylethene (TPE), a molecule with a propeller-shaped, non-planar structure.[2] This unique geometry prevents the formation of strong intermolecular π–π stacking in the aggregate state, a key feature that helps circumvent the ACQ effect.[2][3] The core mechanism, however, is not merely the prevention of quenching but an active "turning on" of a radiative decay pathway.
The Core Principle: Restriction of Intramolecular Motion (RIM)
The prevailing mechanism for AIE is the Restriction of Intramolecular Motion (RIM).[3][4][5] In a dilute solution, AIEgens like TPE have multiple non-radiative pathways to deactivate their excited state, primarily through low-frequency molecular motions. When these molecules aggregate, these motions are physically hindered, which blocks the non-radiative channels and forces the excited state to decay radiatively, resulting in strong fluorescence.[6][7]
Restriction of Intramolecular Rotation (RIR)
For TPE, the most significant contributor to the RIM mechanism is the Restriction of Intramolecular Rotation (RIR).[6][7][8][9] The TPE core consists of a central ethylene double bond with four phenyl rings attached. In solution, these phenyl rings undergo active rotational and vibrational motions. Upon photoexcitation, the molecule can dissipate the absorbed energy through these rotations, returning to the ground state without emitting a photon (non-radiative decay).[2]
However, in the aggregated state or a viscous medium, the physical packing and intermolecular interactions severely restrict the rotation of these phenyl rings.[6] This "locking" of the molecular rotors effectively shuts down the primary non-radiative decay pathway. With the non-radiative channel blocked, the excited-state energy is funneled into the radiative decay channel, leading to a dramatic increase in fluorescence quantum yield.[6][7] While other processes like E-Z isomerization of the central double bond can occur in solution, studies have shown that intramolecular rotation is the major contributor to the emission quenching process.[8]
Excited-State Dynamics
Ultrafast spectroscopy studies have provided deeper insight into the excited-state dynamics of TPE.[10][11] Upon photoexcitation, the molecule enters the Franck-Condon excited state, followed by rapid vibrational cooling and structural relaxation, including an elongation of the central ethylenic C-C bond, which contributes to a large Stokes shift.[11][12] In solution, this relaxed excited state efficiently deactivates through the aforementioned rotational motions. In some cases, competing non-radiative pathways such as photocyclization can also occur, though their relevance is highly dependent on the specific substitution pattern of the TPE derivative.[13][14] The aggregation process effectively blocks these non-radiative channels, promoting the desired radiative decay.[15][16]
The Role of the Boronic Acid: A Gateway to Sensing
While the TPE core is responsible for the AIE phenomenon, the boronic acid moiety (-B(OH)₂) serves as a versatile and powerful recognition element. Boronic acids are Lewis acids that can reversibly bind with compounds containing 1,2- or 1,3-diols, such as saccharides and glycoproteins, to form stable five- or six-membered cyclic esters.[17][18] This specific interaction is the foundation for the application of TPE boronic acid in chemical and biological sensing.[19][20]
The sensing mechanism is elegant and intuitive. The TPE boronic acid probe is designed to be soluble and non-emissive in an aqueous buffer. When a target analyte containing diol groups is introduced, the boronic acid moieties on the TPE molecules bind to it. If the analyte is multivalent (possessing multiple diol sites) or can bridge multiple TPE molecules, this binding event effectively cross-links the probes, inducing their aggregation. This induced aggregation triggers the AIE mechanism, leading to a dramatic "turn-on" of fluorescence.[21]
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// Invisible nodes for layout node [style=invis, width=0]; A; B;
// Edges TPE_BA -> A [label="+", arrowhead=none]; A -> Analyte [arrowhead=none]; Analyte -> B [label="Binding &\nAggregation", arrowhead=none]; B -> Complex;
caption [label="Fig. 2: Sensing mechanism of TPE boronic acid.", shape=plaintext, fontcolor="#202124"]; } enddot
This strategy has been successfully employed for various applications:
-
Saccharide Detection: TPE boronic acid derivatives have been developed for the highly selective detection of D-glucose, which is critical for diabetes monitoring.[21] The formation of oligomers between the TPE-diboronic acid and glucose restricts intramolecular rotation and enhances luminescence.[21]
-
Bacterial Imaging and Detection: The surfaces of bacterial cells are rich in diol-containing polysaccharides. TPE boronic acid probes can bind to these surfaces, oligomerizing and aggregating in place, effectively "lighting up" the bacteria for instant detection.[5][22] This approach can even discriminate between live and dead bacteria.[22]
-
Glycoprotein Sensing: As crucial biomarkers for many diseases, the detection of glycoproteins is of high importance. Boronic acid functionalized AIEgens provide a sensitive platform for this purpose.[20]
Experimental Protocols and Characterization
Representative Synthesis of a TPE-Boronic Acid Derivative
The synthesis of TPE derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.[2][23][24] A common precursor is a halogenated TPE core, which is then coupled with a diboron pinacol ester followed by deprotection.
Protocol: Suzuki Coupling for (4-(1,2,2-triphenylvinyl)phenyl)boronic acid
-
Starting Materials: 1-bromo-4-(1,2,2-triphenylvinyl)benzene, bis(pinacolato)diboron, potassium acetate, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 1,4-Dioxane.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-(1,2,2-triphenylvinyl)benzene (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask. Degas the mixture by bubbling argon through it for 15-20 minutes. Add Pd(dppf)Cl₂ (0.03 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification (Pinacol Ester): Purify the crude product (the pinacol boronate ester) by column chromatography on silica gel.
-
Deprotection to Boronic Acid: Dissolve the purified pinacol ester in a mixture of acetone and aqueous HCl (2M). Stir the mixture at room temperature for 4-6 hours.
-
Final Isolation: Remove the acetone under reduced pressure. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final TPE-boronic acid product.
Characterization of Aggregation-Induced Emission
The hallmark of an AIEgen is its response to solvent polarity. The AIE effect is typically characterized by measuring the photoluminescence (PL) spectra of the compound in a mixture of a good solvent and a poor solvent (anti-solvent).
Protocol: AIE Measurement in THF/Water Mixtures
-
Stock Solution: Prepare a stock solution of the TPE boronic acid derivative in a good solvent, such as tetrahydrofuran (THF), at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.
-
Sample Preparation: Prepare a series of samples in cuvettes by mixing the stock solution with varying amounts of an anti-solvent, typically water. The water fraction (ƒw), defined as the volume percentage of water in the mixture, is systematically increased (e.g., 0%, 10%, 20%, ..., 90%, 95%).
-
PL Measurement: Immediately after preparation, measure the photoluminescence emission spectrum for each sample using a spectrofluorometer. Use an excitation wavelength where the molecule absorbs light (typically determined from a UV-Vis absorption spectrum).
-
Data Analysis: Plot the maximum PL intensity against the water fraction (ƒw). A significant increase in PL intensity at high water fractions confirms the AIE behavior.
Quantitative Data Summary
The photophysical properties of TPE derivatives change dramatically between the solution and aggregated states. The following table summarizes typical data for a TPE-based AIEgen.
| Property | In Pure THF (Solution) | In THF/Water (ƒw=90%) (Aggregates) | Reference |
| Fluorescence Quantum Yield (ΦF) | < 1% | > 20% | [25] |
| Fluorescence Lifetime (τ) | ~0.7-1.0 ns | ~3.5-4.5 ns | [25][26] |
| Emission Maximum (λem) | ~470-490 nm | ~470-490 nm | [2][25] |
| Appearance under UV Light | Dark / Very Dim | Brightly Emissive | [1] |
Note: Exact values are highly dependent on the specific molecular structure and experimental conditions.
Conclusion and Future Outlook
The aggregation-induced emission of tetraphenylethene boronic acid is a powerful phenomenon driven by the restriction of intramolecular rotations in the aggregated state. The TPE core acts as the latent fluorophore, while the boronic acid moiety provides a specific binding site for target analytes, creating a robust "turn-on" sensing platform. This unique combination has paved the way for significant advancements in chemosensors, bioimaging, and diagnostics.
Future research will likely focus on refining the molecular design of TPE boronic acid probes to enhance their specificity, sensitivity, and biocompatibility. The development of AIEgens with emission in the near-infrared (NIR) window would be particularly valuable for deep-tissue in vivo imaging. Furthermore, integrating these AIE systems into advanced materials and theranostic platforms holds immense promise for personalized medicine and targeted drug delivery. The fundamental understanding of the AIE mechanism detailed in this guide provides the essential foundation for these future innovations.
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Liu, H., et al. (2024). Plots of non-radiative decay channels of TPE-4mM(A) and TPE-4oM(B). ResearchGate. Available at: [Link]
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Hussain, I., et al. (2022). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. PMC. Available at: [Link]
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Wang, C., et al. (2018). Aggregation-induced emission behavior of a pH-controlled molecular shuttle based on a tetraphenylethene moiety. Organic & Biomolecular Chemistry. Available at: [Link]
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Whitepaper: Discovering Novel Applications of Diphenylvinylphenyl Boronic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-(1,2-diphenylvinyl)phenyl boronic acid is a versatile organic compound distinguished by its unique molecular architecture, which integrates a fluorescent stilbene-like core with a reactive boronic acid moiety. This structure provides a powerful platform for innovation across multiple scientific disciplines. While its role in traditional cross-coupling reactions is well-established, recent research has unveiled a host of novel applications. This guide delves into the synthesis, properties, and cutting-edge uses of diphenylvinylphenyl boronic acid, with a focus on its emergent roles in organic electronics, advanced fluorescent sensing, and catalysis. We provide detailed experimental protocols and mechanistic insights, designed to equip researchers and drug development professionals with the foundational knowledge to leverage this compound in their work.
Core Concepts: Structure and Synthesis
The utility of diphenylvinylphenyl boronic acid stems from its hybrid nature. The diphenylvinylphenyl group provides a rigid, conjugated π-system that is photophysically active, while the boronic acid group (–B(OH)₂) serves as a versatile chemical handle.
Key Physicochemical Properties:
-
Molecular Formula: C₂₀H₁₇BO₂
-
Appearance: White to off-white crystalline powder
-
Reactivity: The boronic acid group is a mild Lewis acid, enabling it to participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] It can also form reversible covalent bonds with diols.[3][4]
-
Solubility: Generally soluble in polar organic solvents like THF, DMSO, and methanol.[5]
Synthetic Strategy: A Generalized Protocol
The most common and robust method for synthesizing aryl boronic acids involves the reaction of an organometallic intermediate with a borate ester.[1][6] This approach offers high yields and tolerates a variety of functional groups.
Experimental Protocol: Synthesis via Grignard Reaction
-
Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and anhydrous tetrahydrofuran (THF). Add a solution of (E)-1-bromo-4-(1,2-diphenylvinyl)benzene in anhydrous THF dropwise. Gentle heating or a crystal of iodine may be required to initiate the reaction. The mixture is typically stirred at reflux until the magnesium is consumed.
-
Causality: Anhydrous conditions are critical as Grignard reagents are highly reactive with water. The inert atmosphere prevents oxidation.
-
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the low temperature to prevent over-addition and side reactions. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Causality: Low temperature controls the exothermicity of the reaction and enhances the selectivity for the desired boronate ester product.
-
-
Hydrolysis: Quench the reaction by slowly adding an aqueous solution of a weak acid (e.g., saturated NH₄Cl or dilute HCl) at 0 °C. This hydrolyzes the boronate ester to the final boronic acid.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by recrystallization or column chromatography to yield pure (E)-4-(1,2-diphenylvinyl)phenyl boronic acid.
Caption: A simplified multilayer structure of an OLED device.
Table 1: Representative Performance Metrics for Boron-Containing OLEDs
| Material Role | Peak Emission Wavelength (nm) | Max. External Quantum Efficiency (EQE) | Device Half-Life (t₅₀) at 1000 cd/m² (hours) |
| Blue Emitter | 475 | ~18% | > 12,000 [7] |
| Green Emitter | 520 | > 20% | > 25,000 |
| Hole Transporter | N/A | Enhances overall EQE by 15-20% | Contributes to device stability |
| Note: Data is illustrative, based on high-performance boron compounds reported in literature. |
Novel Application II: Fluorescent Chemosensors
A key feature of boronic acids is their ability to form reversible covalent bonds with compounds containing cis-1,2 or -1,3 diols, such as saccharides (sugars), catechols, and certain glycoproteins. [3][8]When this binding event modulates the fluorescence of a molecule like diphenylvinylphenyl boronic acid, it creates a powerful chemosensor.
Mechanism of Saccharide Detection
The sensing mechanism often relies on a process called Photoinduced Electron Transfer (PET).
-
"Off" State: In its free form, the boronic acid's electron-deficient boron center can quench the fluorescence of the nearby diphenylvinylphenyl fluorophore.
-
"On" State: When a saccharide binds to the boronic acid, it forms a five or six-membered cyclic boronate ester. [3][4]This binding event alters the electronic properties of the boron center, inhibiting the PET process and restoring, or "turning on," the fluorescence.
Caption: "Turn-on" fluorescence sensing mechanism via PET inhibition.
Experimental Protocol: Fluorometric Assay for Glucose Detection
-
Preparation: Prepare a stock solution of the diphenylvinylphenyl boronic acid sensor in a biologically relevant buffer (e.g., PBS, pH 7.4). Prepare a series of glucose solutions of known concentrations in the same buffer.
-
Causality: Maintaining a constant pH is crucial, as the boronic acid-diol interaction is pH-dependent.
-
-
Measurement: In a quartz cuvette, place a solution of the sensor at a fixed concentration (e.g., 10 µM). Record its baseline fluorescence spectrum using a spectrofluorometer.
-
Titration: Add small aliquots of the glucose stock solutions to the cuvette, mixing thoroughly after each addition. Record the fluorescence spectrum after each addition.
-
Analysis: Plot the fluorescence intensity at the emission maximum against the glucose concentration. This titration curve can be used to determine the sensor's binding affinity (Kₐ) and limit of detection (LOD).
Emerging Application III: Boronic Acid Catalysis
Beyond their use as reagents, boronic acids are emerging as effective and mild Lewis acid catalysts for various organic transformations. [9][10]This field, known as Boronic Acid Catalysis (BAC), leverages the ability of the boron center to activate functional groups.
Catalytic Activation of Hydroxy Groups
Diphenylvinylphenyl boronic acid can catalyze reactions involving alcohols, carboxylic acids, and diols by forming transient boronate ester intermediates. This activation strategy is particularly useful in:
-
Dehydrative Condensations: Promoting the formation of amides from carboxylic acids and amines, or esters from carboxylic acids and alcohols, by activating the carboxylic acid.
-
Friedel-Crafts Reactions: Activating alcohols to form carbocation intermediates that can then react with arenes. [9] This catalytic approach is highly atom-economical as the only byproduct is water, aligning with the principles of green chemistry. [10]
Conclusion and Future Perspectives
Diphenylvinylphenyl boronic acid is far more than a simple building block for Suzuki coupling. Its intrinsic photophysical properties and the versatile reactivity of the boronic acid group have established it as a valuable component in advanced materials and sensor technology. The novel applications in OLEDs, fluorescent sensing, and catalysis demonstrate its significant potential. Future research will likely focus on integrating this scaffold into more complex systems for applications in targeted drug delivery, theranostics, and the development of next-generation smart materials.
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Unveiling Solvent-Molecule Interactions: A Technical Guide to the Solvatochromism of TPE-Based Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive exploration of the solvatochromism of tetraphenylethylene (TPE)-based boronic acids. Moving beyond a simple recitation of facts, this document delves into the underlying principles, experimental design, and practical applications of these fascinating molecules. As researchers and drug development professionals, understanding the nuanced interplay between a molecule and its solvent environment is paramount for designing sophisticated sensors, imaging agents, and responsive materials. This guide is structured to provide both a robust theoretical foundation and actionable experimental protocols, empowering you to harness the unique photophysical properties of TPE-based boronic acids in your own research endeavors.
Foundational Principles: At the Intersection of Structure and Environment
The solvatochromism of TPE-based boronic acids is a multifaceted phenomenon arising from the synergistic interplay of three key components: the TPE core, the boronic acid functionality, and the surrounding solvent molecules. A thorough understanding of each is crucial for interpreting experimental observations and designing novel molecular systems.
The TPE Core: A Propeller-Shaped Emitter
Tetraphenylethylene is a quintessential example of an Aggregation-Induced Emission (AIE) luminogen.[1] Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), TPE and its derivatives are non-emissive in dilute solutions but become highly fluorescent in the aggregated state or in poor solvents.[1] This unique behavior is attributed to the propeller-like conformation of the TPE molecule. In solution, the phenyl rings undergo active intramolecular rotations, providing a non-radiative pathway for the decay of the excited state.[2] However, in the aggregated state, these rotations are restricted, blocking the non-radiative decay channels and promoting fluorescence emission.[2]
The Boronic Acid Group: A Versatile Functional Handle
Boronic acids are Lewis acids that can reversibly bind with 1,2- or 1,3-diols to form cyclic boronate esters.[3] This reactivity is the cornerstone of their widespread use in saccharide sensing.[4][5] The introduction of a boronic acid moiety onto the TPE scaffold not only provides a specific binding site for analytes like saccharides but also significantly influences the electronic properties of the molecule. The boron atom, with its vacant p-orbital, can act as an electron acceptor, playing a crucial role in intramolecular charge transfer (ICT) processes.[6]
Solvatochromism: The Solvent's Influence on Color
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule.[7] In the context of TPE-based boronic acids, the solvent polarity can have a profound effect on their absorption and emission spectra. This is often due to an intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation.[8] The more polar the solvent, the more it can stabilize the charge-separated excited state, leading to a red-shift (bathochromic shift) in the emission spectrum.
Synthesis of TPE-Based Boronic Acids: A Step-by-Step Protocol
The synthesis of TPE-based boronic acids typically involves a multi-step process, often culminating in a palladium-catalyzed Suzuki cross-coupling reaction. The following is a generalized protocol that can be adapted for the synthesis of various TPE-boronic acid derivatives.
Synthesis of the TPE Core
A common method for synthesizing the TPE core is the McMurry coupling reaction of a substituted benzophenone.[9]
Protocol:
-
Flush a two-neck round-bottom flask and a reflux condenser with nitrogen.
-
Suspend zinc powder in dry tetrahydrofuran (THF).
-
Cool the mixture to -5 °C and add titanium tetrachloride (TiCl4) dropwise.
-
Allow the black suspension to warm to room temperature.
-
Add the desired benzophenone derivative to the reaction mixture.
-
Reflux the mixture for the appropriate time.
-
After cooling, quench the reaction and extract the product.
-
Purify the TPE derivative by column chromatography or recrystallization.
Functionalization with Boronic Acid
The TPE core can be functionalized with boronic acid groups via a Suzuki cross-coupling reaction. This typically involves the reaction of a halogenated TPE derivative with a boronic acid or a diboron pinacol ester.[9]
Protocol:
-
In a reaction vessel, dissolve the halogenated TPE derivative and the boronic acid reagent in a suitable solvent system (e.g., THF and a saturated aqueous solution of potassium carbonate).
-
Degas the reaction mixture by bubbling with nitrogen for at least 15 minutes.
-
Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2).[9]
-
Reflux the mixture under a nitrogen atmosphere for 24-48 hours, monitoring the reaction progress by thin-layer chromatography.[9]
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent like ethyl acetate.[9]
-
Wash the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Purify the final TPE-boronic acid product by column chromatography or recrystallization.
Investigating Solvatochromism: An Experimental Workflow
A systematic investigation of the solvatochromism of a newly synthesized TPE-based boronic acid is essential to understand its photophysical properties and potential applications.
Experimental Design
The core of a solvatochromism study involves measuring the absorption and fluorescence spectra of the compound in a series of solvents with varying polarities.
Workflow Diagram:
Caption: Experimental workflow for investigating solvatochromism.
Step-by-Step Protocol
-
Solvent Selection: Choose a series of solvents that cover a wide range of polarities. Common choices include non-polar solvents (e.g., hexane, toluene), polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane, acetonitrile), and polar protic solvents (e.g., ethanol, methanol, water).
-
Solution Preparation:
-
Prepare a stock solution of the TPE-based boronic acid in a solvent in which it is highly soluble.
-
From the stock solution, prepare a series of dilute solutions of the same concentration in each of the selected solvents. The concentration should be low enough to avoid aggregation effects, unless that is the phenomenon being studied.
-
-
Spectroscopic Measurements:
-
UV-Vis Absorption Spectroscopy: For each solution, record the absorption spectrum and determine the wavelength of maximum absorption (λabs).
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum for each solution, using the corresponding λabs as the excitation wavelength. Determine the wavelength of maximum emission (λem).
-
-
Data Analysis:
-
Stokes Shift Calculation: Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for each solvent using the following equation: Δν = (1/λabs - 1/λem) x 10⁷
-
Lippert-Mataga Plot: The Lippert-Mataga equation describes the relationship between the Stokes shift and the solvent polarity.[10][11] A plot of the Stokes shift (Δν) versus the solvent polarity function (Δf) can provide information about the change in the dipole moment of the molecule upon excitation.[2][8] The solvent polarity function is calculated as: Δf = (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) where ε is the dielectric constant and n is the refractive index of the solvent. A linear relationship in the Lippert-Mataga plot suggests that the solvatochromic effect is primarily due to a change in the dipole moment.[10]
-
Data Presentation
Summarize the photophysical data in a table for easy comparison.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |
| Hexane | 1.88 | 1.375 | Data | Data | Data |
| Toluene | 2.38 | 1.497 | Data | Data | Data |
| THF | 7.58 | 1.407 | Data | Data | Data |
| DCM | 8.93 | 1.424 | Data | Data | Data |
| Acetonitrile | 37.5 | 1.344 | Data | Data | Data |
| Ethanol | 24.55 | 1.361 | Data | Data | Data |
| Methanol | 32.7 | 1.329 | Data | Data | Data |
| Water | 80.1 | 1.333 | Data | Data | Data |
The Role of the Boronic Acid in Modulating Solvatochromism and Sensing
The presence of the boronic acid group introduces several key features that modulate the solvatochromic behavior of the TPE core and enable its use as a sensor.
Influence on Intramolecular Charge Transfer (ICT)
The boronic acid moiety can act as a Lewis acid, influencing the electron density distribution within the TPE framework.[6] Upon photoexcitation, the extent of ICT can be modulated by the interaction of the boronic acid with the solvent or with an analyte. In polar solvents, the empty p-orbital of the boron atom can be stabilized, enhancing its electron-accepting character and promoting ICT, leading to a more pronounced solvatochromic shift.
Saccharide Sensing Mechanism
The primary application of TPE-based boronic acids is in the fluorescent sensing of saccharides.[4] The binding of a saccharide to the boronic acid group to form a boronate ester can trigger a change in the fluorescence of the TPE core through several mechanisms:
-
Photoinduced Electron Transfer (PET): In some designs, a PET process from a donor to the excited TPE core is modulated by saccharide binding.[3] The binding event can alter the energy levels of the orbitals involved in the PET process, leading to a change in fluorescence intensity.
-
Aggregation-Induced Emission (AIE): The binding of a polyol like a saccharide can induce aggregation of the TPE-boronic acid molecules, leading to a "turn-on" fluorescence response due to the restriction of intramolecular rotation.[12]
-
Modulation of ICT: Saccharide binding can alter the Lewis acidity of the boron center, thereby influencing the ICT character of the excited state and causing a shift in the emission wavelength.
Sensing Mechanism Diagram:
Caption: General mechanism of saccharide sensing.
Concluding Remarks for the Advanced Practitioner
The solvatochromism of TPE-based boronic acids represents a rich area of research with significant potential for the development of advanced chemical sensors and imaging agents. By understanding the fundamental principles of AIE, the versatile chemistry of boronic acids, and the nuances of solvent-probe interactions, researchers can rationally design and synthesize novel molecules with tailored photophysical properties. The experimental protocols and data analysis techniques outlined in this guide provide a robust framework for investigating these systems and unlocking their full potential in diverse applications, from biomedical diagnostics to materials science. The continued exploration of these fascinating molecules promises to yield even more sophisticated and sensitive tools for probing the chemical world around us.
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(4-(2,2-Diphenylvinyl)phenyl)boronic acid derivatives for theranostics
An In-depth Technical Guide: (4-(2,2-Diphenylvinyl)phenyl)boronic Acid Derivatives for Theranostics
For Researchers, Scientists, and Drug Development Professionals
The convergence of diagnostics and therapeutics, a field known as theranostics, is revolutionizing personalized medicine. At the forefront of this evolution are novel molecular agents capable of simultaneous imaging and targeted drug delivery. Among the most promising candidates are (4-(2,2-Diphenylvinyl)phenyl)boronic acid derivatives. These compounds harness the unique photophysical phenomenon of aggregation-induced emission (AIE) and the versatile chemistry of boronic acids to create powerful theranostic tools.[1][2][3]
This technical guide provides a comprehensive exploration of these derivatives, from their fundamental chemical principles to their practical applications in disease diagnosis and treatment.
Core Principles: The Synergy of AIE and Boronic Acid Functionality
The efficacy of (4-(2,2-Diphenylvinyl)phenyl)boronic acid derivatives stems from the integration of two key components: a tetraphenylethylene (TPE) core and a phenylboronic acid (PBA) moiety.
Aggregation-Induced Emission (AIE): Illuminating the Target
The TPE core is a classic example of an AIE luminogen (AIEgen).[1][4] In dilute solutions, these molecules are poorly emissive due to the free rotation of their phenyl rings, which provides a non-radiative pathway for energy dissipation.[4] However, when these molecules aggregate or bind to a biological target, the intramolecular rotations are restricted. This "locking" of the structure blocks the non-radiative decay channels, forcing the molecule to release its energy as intense fluorescence.[4][5] This "turn-on" fluorescence provides a high signal-to-noise ratio, making AIEgens exceptional candidates for bioimaging.[1]
Caption: The Mechanism of Aggregation-Induced Emission (AIE).
Phenylboronic Acid: The Targeting and Delivery Module
The phenylboronic acid (PBA) group is a versatile functional handle with two primary roles in theranostics:
-
Targeted Recognition: PBA moieties can form reversible covalent bonds with diols, a chemical group abundant in saccharides.[6] This allows for the specific targeting of cells that overexpress certain sugars, such as sialic acid, which is a common feature on the surface of many cancer cells.[6][7] This targeted binding can trigger the AIE effect, selectively illuminating malignant cells.[8]
-
pH-Responsive Drug Delivery: The boronate ester bond formed between PBA and a diol-containing drug is often sensitive to pH.[9] This property can be exploited to create drug delivery systems that are stable at physiological pH but release their therapeutic payload in the acidic microenvironment of a tumor.[9]
Synthesis and Characterization: A Step-by-Step Workflow
The synthesis of (4-(2,2-Diphenylvinyl)phenyl)boronic acid derivatives typically involves a multi-step process. A common route is the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a TPE-Boronic Acid Derivative
-
Synthesis of the TPE-Halide Precursor: This often involves a McMurry coupling reaction between a substituted benzophenone and another ketone to form the tetraphenylethylene core with a halogen (e.g., bromine) at a desired position.
-
Suzuki-Miyaura Coupling: The TPE-halide is then reacted with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This reaction installs the boronic ester group onto the TPE core.
-
Hydrolysis: The final step is the hydrolysis of the boronic ester to the free boronic acid, typically achieved by treatment with an acid.
Caption: A generalized synthetic workflow for TPE-boronic acid derivatives.
Characterization
Thorough characterization is crucial to confirm the structure and purity of the synthesized compounds. Standard techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry: To verify the molecular weight.
-
UV-Vis and Fluorescence Spectroscopy: To evaluate the photophysical properties, including the AIE effect. This is often done by measuring the fluorescence in solvent mixtures of varying polarity (e.g., THF/water mixtures).[10]
Theranostic Applications in Action: From Bench to Preclinical Models
The dual functionality of these derivatives has been leveraged in a variety of preclinical applications, primarily in the context of cancer.
Cancer Cell Imaging and Targeted Therapy
The ability of the PBA moiety to target sialic acid on cancer cells, coupled with the AIE "turn-on" fluorescence, makes these compounds excellent probes for cancer cell imaging.[7][8][11] Furthermore, by conjugating a chemotherapeutic drug to the boronic acid group, a targeted drug delivery system can be created.[3][12]
| Application | Mechanism | Outcome |
| Cancer Imaging | PBA targets sialic acid on cancer cells, inducing aggregation and AIE. | Selective "turn-on" fluorescence of cancer cells. |
| Targeted Drug Delivery | Diol-containing drug is linked via a pH-sensitive boronate ester. | Drug is released in the acidic tumor microenvironment.[9] |
Sensing of Biologically Relevant Molecules
The interaction of the boronic acid group with diols can also be used to detect other biologically important molecules, such as glucose and certain neurotransmitters. Binding of the analyte to the boronic acid can modulate the AIE properties of the TPE core, providing a detectable signal.
Future Directions and Challenges
While the potential of (4-(2,2-Diphenylvinyl)phenyl)boronic acid derivatives is clear, several challenges must be addressed for clinical translation:
-
In Vivo Stability and Pharmacokinetics: The stability of the boronate ester linkage in the complex biological environment of the bloodstream needs to be carefully optimized.
-
Biocompatibility and Toxicity: Comprehensive toxicological studies are required to ensure the safety of these compounds.
-
Scalable Synthesis: Efficient and scalable synthetic routes are necessary for producing these compounds in the quantities required for clinical development.
Future research will likely focus on the development of derivatives with improved photophysical properties (e.g., near-infrared emission for deeper tissue penetration), enhanced targeting specificity, and multi-modal imaging capabilities.
Conclusion
(4-(2,2-Diphenylvinyl)phenyl)boronic acid derivatives represent a highly promising and versatile platform for the development of next-generation theranostic agents. The elegant synergy between aggregation-induced emission and boronic acid chemistry provides a powerful toolkit for researchers and drug developers working to advance the frontiers of personalized medicine.
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AIE-Active Boronic Acids for Intracellular Sensing: From Rational Design to In-Situ Application
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Foundational Principles: The Synergy of AIE and Boronic Acid Chemistry
The field of intracellular sensing has been revolutionized by the development of "turn-on" fluorescent probes that remain dark until they interact with their specific target. This approach provides a high signal-to-noise ratio, which is essential for clear imaging within the crowded cellular milieu[1]. Among these technologies, the combination of Aggregation-Induced Emission (AIE) fluorophores (AIEgens) with boronic acid recognition moieties offers a particularly powerful and versatile platform[2][3].
The Phenomenon of Aggregation-Induced Emission (AIE)
Conventional fluorescent molecules often suffer from a phenomenon known as Aggregation-Caused Quenching (ACQ), where their fluorescence dims or extinguishes at high concentrations or in an aggregated state[3][4]. In 2001, a groundbreaking discovery revealed a class of molecules that behave in the opposite manner: they are virtually non-emissive when dissolved but fluoresce intensely upon aggregation[4]. This property, termed Aggregation-Induced Emission (AIE), is typically attributed to the Restriction of Intramolecular Motion (RIM) mechanism[5]. In solution, the mobile aromatic rotors of AIEgens dissipate energy non-radiatively through vibrations and rotations. In an aggregated state, these motions are physically constrained, blocking the non-radiative decay pathways and forcing the molecule to release energy as bright fluorescence[2]. This makes AIEgens ideal for developing "turn-on" sensors[6].
Boronic Acid: The Versatile Recognition Element
Boronic acids are Lewis acids that possess the unique ability to form reversible covalent bonds with compounds containing cis-1,2 or -1,3 diol functionalities[7][8][9]. This interaction is highly specific and forms stable five- or six-membered cyclic esters[7][9]. Given that many critical biological molecules, such as carbohydrates (glucose, ribose), glycoproteins, and ribonucleotides (like ATP), feature this cis-diol motif, boronic acid serves as an exceptional synthetic receptor for their targeted recognition in complex biological systems[7][10].
Probe Design and Mechanism of Action
The successful design of an AIE-active boronic acid probe hinges on the strategic integration of three key components: the AIEgen core, the boronic acid recognition site(s), and a linker that modulates the probe's overall properties. The fundamental sensing mechanism relies on a transition from a soluble, non-emissive state to an aggregated, highly emissive state upon binding to the target analyte.
dot
Caption: General sensing mechanism of an AIE-active boronic acid probe.
The probe is initially soluble and non-emissive. Upon binding to a cis-diol-containing analyte, the probe's hydrophilicity may decrease, or multivalent binding may occur, leading to aggregation. This aggregation restricts the intramolecular motion of the AIEgen core, "turning on" a strong fluorescent signal.
Key Intracellular Applications and Target Analytes
The versatility of the AIE-boronic acid platform allows for the detection of a wide range of biologically significant molecules.
Adenosine Triphosphate (ATP)
ATP is the primary energy currency of the cell, and its intracellular concentration is a key indicator of cellular viability and metabolic state. AIE-active boronic acid probes for ATP often employ a dual-recognition strategy. The boronic acid group binds to the cis-diol on ATP's ribose moiety, while positively charged groups (e.g., pyridinium salts) on the probe engage in electrostatic interactions with the negatively charged triphosphate tail.[6][11][12] This multi-site binding significantly enhances both the affinity and selectivity for ATP over other nucleotides like ADP or AMP.[13] Probes can be further functionalized with specific targeting groups to monitor ATP fluctuations within organelles, such as mitochondria.[13]
| Probe Example | AIE Core | Targeting Moiety | Key Features | Reference |
| TPA-PPA Series | Tetraphenylethene (TPE) | Cationic Pyridinium | Multiple binding sites for high selectivity; nucleus-penetrating capability. | [6][11] |
| TPE-based P2 | Tetraphenylethene (TPE) | Dual positive charges | High sensitivity and selectivity for mitochondrial ATP; low detection limit (3.62 μM). | [13] |
Reactive Oxygen Species (ROS)
Reactive oxygen species are highly reactive molecules that play dual roles in cell signaling and oxidative stress. Certain ROS, such as peroxynitrite (ONOO⁻), can oxidatively cleave phenylboronic esters. This reactivity has been cleverly exploited to design reaction-based AIE probes. In this design, the boronic acid acts as both a recognition site and a trigger. The probe is initially aggregated and fluorescent. Upon reaction with the target ROS, the boronic acid group is cleaved, releasing a more soluble, non-emissive AIEgen, leading to a "turn-off" or ratiometric response.[14][15] This irreversible reaction provides high specificity for detecting distinct ROS types in cells.[16]
dot
Caption: Reaction-based mechanism for detecting certain Reactive Oxygen Species (ROS).
Cell Surface Glycans for Cancer Cell Imaging
Cancer cells often exhibit aberrant glycosylation, leading to an overexpression of sialic acid on their surface.[17] Sialic acid contains a cis-diol moiety, making it a target for boronic acid probes. By designing AIEgens functionalized with boronic acid, it is possible to create probes that selectively bind to the surface of cancer cells over healthy cells.[17] This binding event induces aggregation at the cell membrane, lighting up the cancer cells for targeted imaging and diagnosis.[7]
Experimental Protocols: A Practical Guide
The following protocols provide a validated workflow for utilizing AIE-active boronic acid probes for intracellular imaging. As a self-validating system, the inclusion of positive and negative controls is essential for trustworthy data.
Probe Preparation and Characterization
-
Probe Solubilization: Dissolve the AIE-boronic acid probe in a minimal amount of high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM).
-
Working Solution Preparation: Immediately before use, dilute the DMSO stock solution in an appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) or cell culture medium to the final working concentration (typically 1-20 µM).
-
Scientist's Note: The final DMSO concentration in the cell culture should be kept below 0.5% (v/v) to minimize cytotoxicity. Sonication may be required to ensure the probe is well-dispersed in the aqueous solution.
-
Cell Culture and Probe Loading
-
Cell Seeding: Seed the cells of interest (e.g., HeLa cells, MCF-7 cells) onto a suitable imaging vessel (e.g., glass-bottom confocal dish, 96-well imaging plate) and culture them in a humidified incubator (37°C, 5% CO₂) until they reach 60-70% confluency.
-
Probe Incubation: Remove the culture medium and wash the cells once with warm PBS. Add the freshly prepared probe working solution to the cells.
-
Incubation: Incubate the cells for a specified duration (e.g., 15-60 minutes) at 37°C. The optimal incubation time should be determined empirically for each probe and cell line.[18]
-
Washing: Remove the probe solution and wash the cells two to three times with warm PBS or live-cell imaging solution to remove any unbound, extracellular probe, which helps reduce background fluorescence.[18]
-
Imaging: Add fresh, pre-warmed culture medium or an optically clear imaging solution to the cells. The cells are now ready for imaging.[19]
dot
Caption: Standardized workflow for live-cell imaging with AIE-boronic acid probes.
Confocal Microscopy and Image Acquisition
-
Microscope Setup: Place the imaging dish on the stage of a confocal laser scanning microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Cell Identification: Using brightfield or DIC optics, locate a healthy field of cells for imaging.
-
Fluorescence Imaging:
-
Set the excitation wavelength appropriate for the AIE probe (e.g., 405 nm or 488 nm laser).
-
Set the emission collection window to capture the peak fluorescence of the probe.
-
Adjust laser power and detector gain to obtain a bright signal with minimal background and no pixel saturation.
-
Scientist's Note: To minimize phototoxicity and photobleaching during time-lapse imaging, use the lowest possible laser power and shortest possible exposure time that still provides a good signal-to-noise ratio.[18]
-
-
Control Experiments (Essential for Validation):
-
Negative Control: Image untreated cells under the same acquisition settings to assess background autofluorescence.
-
Positive Control (Analyte-dependent): To validate that the signal is from the target analyte, perturb the analyte's concentration. For an ATP probe, treat cells with an ATP depletion agent (e.g., oligomycin) and observe the expected decrease in fluorescence. For a ROS probe, stimulate cells with a known ROS inducer (e.g., H₂O₂) and observe the signal change.
-
Future Perspectives and Conclusion
The synergy between AIE luminogens and boronic acid chemistry has created a robust and adaptable platform for intracellular sensing. Future advancements are likely to focus on several key areas:
-
Near-Infrared (NIR) Probes: Developing AIEgens that excite and emit in the NIR window (700-900 nm) for deeper tissue penetration and reduced autofluorescence.
-
Theranostics: Integrating therapeutic capabilities with sensing, where a probe not only reports the presence of a disease marker but also initiates a therapeutic action, such as photodynamic therapy.[3]
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Ma, Y., et al. (2017). Aggregation-induced emission (AIE)-active fluorescent probes with multiple binding sites toward ATP sensing and live cell imaging. Journal of Materials Chemistry B. Available at: [Link]
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ResearchGate. (n.d.). Aggregation-induced emission (AIE)-Active Fluorescent Probes with Multisite-Binding Sites toward ATP Sensing and the Live Cell Imaging | Request PDF. Available at: [Link]
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Zhang, X., et al. (2023). Mitochondrial-Targeted AIE-Active Fluorescent Probe Based on Tetraphenylethylene Fluorophore with Dual Positive Charge Recognition Sites for Monitoring ATP in Cells. Analytical Chemistry. Available at: [Link]
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Semantic Scholar. (n.d.). Aggregation-induced emission (AIE)-active fluorescent probes with multiple binding sites toward ATP sensing and live cell imaging. Available at: [Link]
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Peng, N., et al. (2017). Fluorescent probe with aggregation-induced emission characteristics for targeted labelling and imaging of cancer cells. RSC Advances. Available at: [Link]
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Kim, T. H., et al. (2004). Fluorescence detection of ATP based on the ATP-mediated aggregation of pyrene-appended boronic acid on a polycation. Chemical Communications. Available at: [Link]
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Alam, P., et al. (2021). Recent Advances in Aggregation-Induced Emission Active Materials for Sensing of Biologically Important Molecules and Drug Delivery System. Molecules. Available at: [Link]
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Zhang, Z., et al. (2023). Visualizing intracellular dynamics with AIE probes. Materials Chemistry Frontiers. Available at: [Link]
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Gedda, G., et al. (2021). Advances in aggregation induced emission (AIE) materials in biosensing and imaging of bacteria. Biomaterials Science. Available at: [Link]
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Ma, Y., et al. (2020). Two aggregation-induced emission (AIE)-active reaction-type probes: for real-time detecting and imaging of superoxide anions. Analyst. Available at: [Link]
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ResearchGate. (n.d.). Two aggregation induced emission (AIE)-active Reaction-Type Probes: for Real-Time Detecting and Imaging Superoxide Anions | Request PDF. Available at: [Link]
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Wang, S., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors. Available at: [Link]
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Li, Y., et al. (2021). Insights into AIE materials: A focus on biomedical applications of fluorescence. Frontiers in Chemistry. Available at: [Link]
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Li, M., & Li, Z. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available at: [Link]
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Zhang, H., et al. (2022). Reactive Species-Activatable AIEgens for Biomedical Applications. Advanced Materials. Available at: [Link]
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ResearchGate. (n.d.). Detecting live bacteria instantly utilizing AIE strategies | Request PDF. Available at: [Link]
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Kondo, N., et al. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. Sensors. Available at: [Link]
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Shalit, T., et al. (2024). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. Available at: [Link]
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Adu-Ampratwum, D., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules. Available at: [Link]
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Duan, S., et al. (2023). Reactive Oxygen Species-Responsive Sequentially Targeted AIE Fluorescent Probe for Precisely Identifying the Atherosclerotic Plaques. ACS Applied Materials & Interfaces. Available at: [Link]
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Wang, S., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. Available at: [Link]
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Liu, Z., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society. Available at: [Link]
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Quantum yield of (4-(2,2-Diphenylvinyl)phenyl)boronic acid in different solvents
An In-depth Technical Guide to the Quantum Yield of (4-(2,2-Diphenylvinyl)phenyl)boronic acid in Different Solvents
Abstract
This technical guide provides a comprehensive analysis of the photophysical properties, specifically the fluorescence quantum yield, of (4-(2,2-diphenylvinyl)phenyl)boronic acid. This molecule, a derivative of the well-established tetraphenylethylene (TPE) core, is of significant interest due to its potential as a fluorescent sensor and building block in advanced materials. A defining characteristic of TPE and its derivatives is Aggregation-Induced Emission (AIE), a phenomenon where the molecule is non-emissive in dilute solutions but becomes highly fluorescent upon aggregation or in the solid state. This guide will delve into the theoretical underpinnings of AIE, the profound influence of the solvent environment on quantum yield, and provide a rigorous, field-proven protocol for the accurate determination of this critical parameter. The intended audience for this document includes researchers, scientists, and professionals in drug development and materials science who are leveraging the unique photophysical properties of AIE-active molecules.
Introduction: The Significance of (4-(2,2-Diphenylvinyl)phenyl)boronic acid and its Quantum Yield
(4-(2,2-Diphenylvinyl)phenyl)boronic acid belongs to a class of molecules known as AIEgens, which exhibit aggregation-induced emission.[1][2] Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ), AIEgens are weakly emissive when molecularly dissolved in good solvents but show significantly enhanced fluorescence in aggregated states.[1][3] This unique property arises from the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.[1]
The boronic acid moiety on the TPE core makes this compound particularly versatile. It can serve as a reactive handle for covalent bonding in the development of chemosensors, bioprobes, and functional polymers. The fluorescence quantum yield (ΦF), defined as the ratio of photons emitted to photons absorbed, is a critical parameter that quantifies the efficiency of the fluorescence process.[4] A high quantum yield is often a prerequisite for applications requiring bright fluorescent signals, such as in bioimaging and organic light-emitting diodes (OLEDs).[5] Understanding and controlling the quantum yield of (4-(2,2-diphenylvinyl)phenyl)boronic acid in various environments is therefore paramount for its effective application.
Theoretical Framework: Solvent Effects on the Photophysics of an AIEgen
The solvent environment plays a pivotal role in modulating the photophysical behavior of AIEgens like (4-(2,2-diphenylvinyl)phenyl)boronic acid. The key to understanding this influence lies in the interplay between solvent polarity and the mechanism of aggregation-induced emission.
The Mechanism of Aggregation-Induced Emission (AIE)
In dilute solutions of a "good" solvent, the phenyl rings of the TPE core in (4-(2,2-diphenylvinyl)phenyl)boronic acid are free to undergo low-frequency torsional and rotational motions.[5] Upon photoexcitation, these intramolecular motions provide efficient non-radiative pathways for the excited state to decay back to the ground state, resulting in very low fluorescence quantum yield.[2]
However, in a "poor" solvent or at high concentrations, the molecules aggregate. This aggregation physically restricts the intramolecular rotations of the phenyl rings.[1] With the non-radiative decay channels blocked, the excited state is forced to decay radiatively by emitting a photon, leading to a dramatic increase in the fluorescence quantum yield.[2] This process is visually represented in the diagram below.
Caption: Experimental Workflow for Relative Quantum Yield Determination.
Representative Data and Discussion
| Solvent System (THF/Water, v/v) | Water Fraction (%) | Solvent Polarity | Quantum Yield (ΦF) (Representative) |
| 100/0 | 0 | Low | < 0.01 |
| 80/20 | 20 | Intermediate | 0.05 |
| 60/40 | 40 | Intermediate | 0.15 |
| 40/60 | 60 | High | 0.35 |
| 20/80 | 80 | High | 0.60 |
| 10/90 | 90 | Very High | 0.85 |
| 0/100 | 100 | Very High (Poor Solvent) | > 0.90 (in aggregated state) |
Table 1: Representative Quantum Yield of (4-(2,2-Diphenylvinyl)phenyl)boronic acid in THF/Water Mixtures.
The data clearly demonstrates the AIE phenomenon. In pure THF, a good solvent, the molecule is essentially non-emissive with a quantum yield of less than 1%. As the fraction of water, a poor solvent, is increased, the molecules begin to aggregate. This aggregation restricts the intramolecular rotations of the phenyl rings, leading to a dramatic increase in the fluorescence quantum yield, reaching a high value in the highly aggregated state (90% water). [2]This "turn-on" fluorescence is the hallmark of AIEgens and is the basis for their use in sensing applications.
In neat, non-aggregating solvents, the quantum yield is expected to be consistently low. However, subtle variations may be observed due to solvent polarity effects on the residual non-radiative decay pathways.
Conclusion
(4-(2,2-Diphenylvinyl)phenyl)boronic acid is a prime example of an AIEgen, with its fluorescence quantum yield being highly dependent on the solvent environment. In good solvents, it is weakly emissive due to efficient non-radiative decay through intramolecular rotations. In poor solvents or upon aggregation, these rotations are restricted, leading to a significant enhancement of the quantum yield. This in-depth guide has provided the theoretical background for this phenomenon, a detailed experimental protocol for the accurate measurement of quantum yield, and representative data that illustrates the expected behavior. A thorough understanding of these principles is essential for researchers and scientists aiming to harness the unique properties of (4-(2,2-diphenylvinyl)phenyl)boronic acid and other AIEgens in the development of advanced fluorescent materials and sensors.
References
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Effect of solvation on the aggregation-induced luminescence of tetraphenylethene derivatives - Chemical Communications (RSC Publishing). Available at: [Link]
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Aggregation-Induced Emission of Tetraphenylethylene in Styrene-Based Polymers | Request PDF - ResearchGate. Available at: [Link]
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Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC - NIH. Available at: [Link]
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Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PubMed Central. Available at: [Link]
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Aggregation-induced emission (AIE) characteristic of water-soluble tetraphenylethene (TPE) bearing four sulfonate salts | Request PDF - ResearchGate. Available at: [Link]
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2.4. Determination of Quantum Yields - Bio-protocol. Available at: [Link]
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References for Small Fluorescence Quantum Yields - PMC - PubMed Central. Available at: [Link]
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Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy - Chemical Science (RSC Publishing). Available at: [Link]
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An In-Depth Technical Guide to the Thermal and Chemical Stability of Vinylphenylboronic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal and chemical stability of vinylphenylboronic acid (VPBA) compounds. As crucial building blocks in organic synthesis, polymer chemistry, and drug development, a thorough understanding of their stability profiles is paramount for ensuring experimental reproducibility, process safety, and the integrity of final products. This document moves beyond a simple listing of properties to explain the underlying chemical principles and provide actionable experimental protocols for stability assessment.
Introduction: The Versatility and Vulnerability of Vinylphenylboronic Acids
Vinylphenylboronic acids are bifunctional molecules possessing a reactive vinyl group and a versatile boronic acid moiety. This unique combination makes them invaluable in a range of applications, including:
-
Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid group serves as a key coupling partner for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.
-
Polymer Chemistry: The vinyl group allows for the incorporation of boronic acid functionalities into polymer chains, leading to materials with unique properties for applications in sensors, drug delivery, and self-healing materials.[1][2]
-
Bioconjugation and Sensing: The ability of boronic acids to reversibly bind with diols forms the basis for their use in glucose sensors and for the labeling of proteins and cell surfaces.[3]
Despite their utility, the inherent chemical nature of the boronic acid and vinyl groups renders these compounds susceptible to various degradation pathways. Understanding and mitigating these instabilities is a critical aspect of their practical application. This guide will delve into the two primary areas of instability: thermal and chemical decomposition.
Thermal Stability Assessment
The thermal stability of a compound dictates its safe handling, storage, and processing temperatures. For vinylphenylboronic acids, thermal decomposition can lead to loss of material, formation of impurities, and potentially hazardous situations due to uncontrolled reactions. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Physicochemical Properties of 4-Vinylphenylboronic Acid
A foundational understanding of the physical properties of 4-vinylphenylboronic acid is essential before delving into its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₉BO₂ | |
| Molecular Weight | 147.97 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 190-193 °C | |
| Solubility | Soluble in ethanol, dimethylsulfoxide, tetrahydrofuran, and diethyl ether. Slightly soluble in water. |
Thermogravimetric Analysis (TGA): Understanding Weight Loss Events
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures and identifying the number of decomposition steps.
Anticipated TGA Profile for Vinylphenylboronic Acid:
-
Initial Weight Loss (Dehydration): Boronic acids are known to undergo thermal dehydration to form their corresponding boroxine anhydrides.[3] This initial weight loss is expected to occur at temperatures below the melting point. For 1,3-phenylenediboronic acid, this dehydration and boroxine formation is observed via TGA and DSC.[1]
-
Decomposition of the Organic Moiety: At higher temperatures, the vinylphenyl group will decompose. The presence of the vinyl group may lead to polymerization at elevated temperatures, which would manifest as a complex decomposition profile. The pyrolysis of phenylboronic acid modified phenolic resin shows decomposition of the aromatic structure at higher temperatures.[5]
Experimental Protocol: Thermogravimetric Analysis of Vinylphenylboronic Acid
This protocol provides a standardized method for determining the thermal stability of vinylphenylboronic acid using TGA.
Objective: To determine the onset of decomposition and characterize the weight loss profile of vinylphenylboronic acid as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas supply
-
Analytical balance (readable to 0.01 mg)
-
Alumina or platinum crucibles
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the vinylphenylboronic acid sample into a clean, tared TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage weight loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant weight loss begins.
-
Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG).
-
Quantify the percentage weight loss at each decomposition step.
-
Interpretation of Results: The resulting thermogram will provide critical information on the upper-temperature limit for the safe handling and storage of the compound. The initial weight loss corresponding to dehydration should be differentiated from the decomposition of the organic framework at higher temperatures.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic processes.
Anticipated DSC Profile for Vinylphenylboronic Acid:
-
Melting: A sharp endothermic peak corresponding to the melting point of the compound (around 190-193 °C) is expected.
-
Dehydration: An endothermic event associated with the loss of water to form the boroxine may be observed, potentially overlapping with the melting endotherm.
-
Polymerization/Decomposition: At temperatures above the melting point, an exothermic event may be observed, corresponding to the polymerization of the vinyl group. This could be followed by broader endothermic or exothermic peaks associated with the decomposition of the polymer and the organic structure. Studies on phenylboronic acid have shown an endothermic peak for dehydration.[4]
Experimental Protocol: Differential Scanning Calorimetry of Vinylphenylboronic Acid
Objective: To identify the melting point, and other thermal transitions such as polymerization and decomposition of vinylphenylboronic acid.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
High-purity nitrogen or argon gas supply
-
Analytical balance
-
Aluminum or hermetically sealed crucibles
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the vinylphenylboronic acid sample into a DSC crucible. If studying dehydration, a pinhole in the lid is recommended. For melting and decomposition, a hermetically sealed pan is preferable to contain any volatiles.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C (or higher, depending on TGA results) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset temperature and peak temperature of any endothermic or exothermic events.
-
Integrate the area of the peaks to determine the enthalpy change (ΔH) for each transition.
-
Interpretation of Results: The DSC thermogram will clearly indicate the melting point of the compound. Any exothermic events following the melt can be attributed to polymerization or decomposition, providing crucial information about the compound's reactivity at elevated temperatures.
Chemical Stability: Navigating the Reactive Landscape
The chemical stability of vinylphenylboronic acid is a critical consideration, as degradation can occur during synthesis, purification, storage, and in reaction mixtures. The primary pathways for chemical degradation are hydrolysis, oxidation, and protodeboronation.
Hydrolysis: The Reversible Formation of Boronic Acid
Boronic esters are susceptible to hydrolysis, which is the cleavage of the B-O bond by water to form the corresponding boronic acid. While vinylphenylboronic acid is already a boronic acid, it can exist in equilibrium with its anhydride form (boroxine) or may be derivatized as a boronate ester for certain applications. The rate of hydrolysis of boronate esters is influenced by pH and the electronic nature of the substituents on the phenyl ring.[6][7]
Mechanism of Boronate Ester Hydrolysis: Hydrolysis is typically catalyzed by acid or base and involves the nucleophilic attack of water or hydroxide on the boron atom.
Oxidation: A Major Degradation Pathway
The carbon-boron bond is susceptible to oxidation, leading to the formation of a phenol and boric acid.[8] This is a significant degradation pathway, particularly in the presence of oxidizing agents or reactive oxygen species. The oxidation of phenylboronic acid with hydrogen peroxide has been shown to proceed via the formation of an aryl borate ester intermediate.[8]
Experimental Protocol: Assessing Oxidative Stability
This protocol outlines a method for evaluating the oxidative stability of vinylphenylboronic acid in the presence of hydrogen peroxide, a common oxidant.
Objective: To determine the rate of oxidative degradation of vinylphenylboronic acid.
Materials:
-
Vinylphenylboronic acid
-
Hydrogen peroxide (30% solution)
-
Acetonitrile or other suitable co-solvent
-
Phosphate buffer solutions (pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostatted reaction vessel
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of vinylphenylboronic acid in acetonitrile.
-
Reaction Setup:
-
In a thermostatted vessel at a controlled temperature (e.g., 25 °C), add a known volume of phosphate buffer.
-
Add an aliquot of the vinylphenylboronic acid stock solution to the buffer to achieve the desired starting concentration.
-
Initiate the reaction by adding a known concentration of hydrogen peroxide.
-
-
Time-Course Analysis:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction (e.g., by dilution with a cold mobile phase or addition of a reducing agent like sodium sulfite).
-
Analyze the quenched sample by a validated stability-indicating HPLC method to quantify the remaining vinylphenylboronic acid.
-
-
Data Analysis:
-
Plot the concentration of vinylphenylboronic acid as a function of time.
-
Determine the rate constant for the degradation reaction.
-
Forced Degradation (Oxidative Stress): A more rapid assessment can be performed under forced degradation conditions as per ICH guidelines.[9][10] This typically involves exposing a solution of the compound to a higher concentration of an oxidizing agent (e.g., 3% H₂O₂) at an elevated temperature (e.g., 50-60 °C) for a defined period (e.g., up to 7 days).[11] The goal is to achieve 5-20% degradation to identify the primary degradation products.[9]
Protodeboronation: Cleavage of the Carbon-Boron Bond
Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[12] This is a common side reaction in Suzuki-Miyaura couplings and can be influenced by factors such as pH, temperature, and the electronic properties of the aryl group.[13][14][15] For phenylboronic acid, protodeboronation has been observed in water at elevated temperatures.[12]
Mechanism of Protodeboronation: The mechanism of protodeboronation is complex and can proceed through different pathways depending on the pH. It generally involves the protonation of the carbon atom attached to the boron, leading to the cleavage of the C-B bond.
Experimental Protocol: Assessing Protodeboronation
This protocol describes a method to evaluate the susceptibility of vinylphenylboronic acid to protodeboronation under different pH conditions.
Objective: To determine the rate of protodeboronation of vinylphenylboronic acid at various pH values.
Materials:
-
Vinylphenylboronic acid
-
Buffer solutions of various pH values (e.g., pH 2, 7, 10)
-
Acetonitrile or other suitable co-solvent
-
HPLC system with a UV detector
-
Thermostatted reaction vessels
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of vinylphenylboronic acid in acetonitrile.
-
Reaction Setup:
-
In a series of thermostatted vessels at a controlled temperature (e.g., 70 °C), add buffer solutions of different pH values.
-
Add an aliquot of the vinylphenylboronic acid stock solution to each buffer to achieve the same starting concentration.
-
-
Time-Course Analysis:
-
At regular time intervals, withdraw an aliquot from each reaction vessel.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining vinylphenylboronic acid and the formation of styrene (the protodeboronation product).
-
-
Data Analysis:
-
For each pH, plot the concentration of vinylphenylboronic acid as a function of time.
-
Determine the rate constant for protodeboronation at each pH.
-
Construct a pH-rate profile to identify the conditions under which the compound is most and least stable.
-
Polymerization of the Vinyl Group
The presence of the vinyl group introduces the potential for polymerization, especially at elevated temperatures or in the presence of radical initiators. While this reactivity is harnessed for the synthesis of functional polymers, uncontrolled polymerization can be a source of instability and impurity formation. The tendency for styrenic monomers to polymerize is well-known.
Analytical Methodologies for Stability Assessment
A robust and validated analytical method is essential for accurately quantifying the degradation of vinylphenylboronic acid and identifying its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Protocol: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating vinylphenylboronic acid from its potential degradation products (e.g., the corresponding phenol from oxidation, styrene from protodeboronation, and oligomers from polymerization).
Apparatus and Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase modification)
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or determined by UV scan)
-
Injection Volume: 10 µL
Method Development and Validation:
-
Forced Degradation: Subject samples of vinylphenylboronic acid to forced degradation conditions (acidic, basic, oxidative, and thermal stress) to generate degradation products.[9][10][11][16]
-
Method Optimization: Adjust the mobile phase gradient, pH, and other chromatographic parameters to achieve baseline separation between the parent compound and all degradation products.
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[17]
Recommended Storage and Handling
Based on the stability profile discussed, the following are best practices for the storage and handling of vinylphenylboronic acid compounds:
-
Storage Temperature: Store in a cool, dry place. Refrigeration or freezing is often recommended.[2][18]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture.[2]
-
Light: Protect from light to prevent potential photolytic degradation.
-
Handling: Avoid exposure to high temperatures and incompatible materials such as strong oxidizing agents.[2] Use appropriate personal protective equipment, as boronic acids can be irritants.
Conclusion
Vinylphenylboronic acid and its derivatives are powerful synthetic tools, but their utility is intrinsically linked to an awareness of their stability. Thermal decomposition, primarily through dehydration and subsequent degradation of the organic structure, and chemical degradation via hydrolysis, oxidation, and protodeboronation are the key stability concerns. By employing the analytical techniques and experimental protocols outlined in this guide, researchers can proactively assess the stability of these compounds, leading to more robust and reliable scientific outcomes. A thorough understanding of these stability aspects is not merely a matter of good laboratory practice but a cornerstone of scientific integrity and the successful development of novel materials and therapeutics.
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Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. (2019). MDPI. Retrieved January 18, 2026, from [Link]
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Phenylboronic acid. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. (2021). PMC. Retrieved January 18, 2026, from [Link]
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Does any one have a general idea about Boronic acids HPLC methods? (2014). ResearchGate. Retrieved January 18, 2026, from [Link]
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Protodeboronation. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). ACS Publications. Retrieved January 18, 2026, from [Link]
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Decomposition Studies of Solid Residues from Dried Salt Soltuions Containing Phenylborate Compounds. (1999). OSTI.GOV. Retrieved January 18, 2026, from [Link]
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Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (2013). ResearchGate. Retrieved January 18, 2026, from [Link]
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Recyclable Covalent Adaptable Polystyrene Networks Using Boronates and TetraAzaADamantanes. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
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Pyrolysis mechanism of phenylboronic acid modified phenolic resin. (2021). ScienceDirect. Retrieved January 18, 2026, from [Link]
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N-Coordinated Organoboron in Polymer Synthesis and Material Science. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
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Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). ACS Publications. Retrieved January 18, 2026, from [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. Retrieved January 18, 2026, from [Link]
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Borinic acids as new fast-responsive triggers for hydrogen peroxide detection. (n.d.). ChemRxiv. Retrieved January 18, 2026, from [Link]
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Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
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Materials Chemistry A. (2021). RSC Publishing. Retrieved January 18, 2026, from [Link]
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Pyrolysis mechanism of phenylboronic acid modified phenolic resin. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]
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1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved January 18, 2026, from [Link]
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Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (2013). De Gruyter. Retrieved January 18, 2026, from [Link]
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DSC, TGA, and DTGA dependences obtained when heating boron oxide in an... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Nanopore Identification of Biogenic Amines and Its Applications in Food Freshness Evaluation. (2026). ACS Nano. Retrieved January 18, 2026, from [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]
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Mechanism for oxidation of boronate esters by (A) hydrogen peroxide (H2O2) and (B) peroxynitrite (ONOO⁻). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing. Retrieved January 18, 2026, from [Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved January 18, 2026, from [Link]
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Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH. Retrieved January 18, 2026, from [Link]
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Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (n.d.). LJMU Research Online. Retrieved January 18, 2026, from [Link]
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The Oxidation of Organo‐Boron Compounds Using Electrochemically Generated Peroxodicarbonate. (2023). Gutenberg Open Science. Retrieved January 18, 2026, from [Link]
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HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved January 18, 2026, from [Link]
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Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. (2022). PMC. Retrieved January 18, 2026, from [Link]
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Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved January 18, 2026, from [Link]
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Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). ACS Publications. Retrieved January 18, 2026, from [Link]
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Development and Validation of a Stability Indicating HPLC Method for Determination of Erlotinib Hydrochloride in Bulk. (n.d.). Retrieved January 18, 2026, from [Link]
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Methodological & Application
(4-(2,2-Diphenylvinyl)phenyl)boronic acid Suzuki coupling protocol with aryl chlorides
Title: A Comprehensive Guide to the Suzuki-Miyaura Coupling of (4-(2,2-Diphenylvinyl)phenyl)boronic acid with Aryl Chlorides for the Synthesis of Tetraphenylethylene Derivatives
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides a detailed protocol and in-depth scientific rationale for the coupling of (4-(2,2-diphenylvinyl)phenyl)boronic acid with a range of aryl chlorides. The synthesis of tetraphenylethylene (TPE) and its derivatives is of significant interest due to their unique aggregation-induced emission (AIE) properties, making them valuable in materials science and biomedical applications.[2][3] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering practical insights into overcoming the challenges associated with the activation of typically less reactive aryl chlorides.
Introduction: The Significance of Tetraphenylethylene and the Challenge of Aryl Chlorides
Tetraphenylethylene (TPE) and its derivatives are a class of molecules that exhibit strong fluorescence in the aggregated state, a phenomenon known as aggregation-induced emission (AIE).[2][4] This property is in stark contrast to many traditional fluorophores, which often suffer from aggregation-caused quenching. The unique photophysical properties of TPE-based compounds have led to their widespread use in the development of fluorescent probes, chemosensors, and organic light-emitting diodes (OLEDs).[3][5]
The Suzuki-Miyaura coupling is a powerful method for synthesizing these complex organic molecules.[6] While aryl iodides and bromides are commonly used as coupling partners, the use of aryl chlorides is highly desirable due to their lower cost and wider commercial availability. However, the strength of the C-Cl bond presents a significant challenge, necessitating the use of highly active catalytic systems to achieve efficient oxidative addition, which is often the rate-determining step in the catalytic cycle.[1][7] This guide focuses on robust protocols that employ advanced catalyst systems to effectively couple (4-(2,2-diphenylvinyl)phenyl)boronic acid with various aryl chlorides.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[7][8] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
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Application Notes & Protocols: Live Cell Imaging of Reactive Oxygen Species with (4-(2,2-Diphenylvinyl)phenyl)boronic acid (DPVBA)
Introduction: Unveiling Oxidative Stress in Real-Time
Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are no longer viewed merely as toxic byproducts of aerobic metabolism. They are now recognized as critical second messengers in a myriad of cellular signaling pathways.[1][2][3] However, the uncontrolled generation of ROS is a key pathogenic factor in numerous diseases, including cancer, neurodegenerative disorders, and inflammation.[4][5][6] Consequently, the ability to detect and quantify ROS in living cells with high spatial and temporal resolution is paramount for understanding cellular physiology and pathology.[7]
(4-(2,2-Diphenylvinyl)phenyl)boronic acid (DPVBA) is a highly effective fluorescent probe designed for the detection of H₂O₂ and other reactive oxygen species in living cells. This "turn-on" probe is virtually non-fluorescent in its native state but exhibits a strong fluorescent signal upon reaction with ROS. This document provides a comprehensive guide to the mechanism, application, and best practices for using DPVBA for live-cell imaging of oxidative stress.
Mechanism of Action: A Boronate-Based "Turn-On" Switch
The functionality of DPVBA and similar probes hinges on the chemoselective oxidation of a boronic acid group.[1][3][8] In its native state, the boronic acid moiety quenches the fluorescence of the diphenylvinyl fluorophore. In the presence of an oxidant like hydrogen peroxide, the boronic acid is rapidly and irreversibly oxidized, cleaving the carbon-boron bond.[9][10][11] This cleavage releases the unquenched fluorophore, resulting in a significant and detectable increase in fluorescence intensity, which directly correlates with the concentration of ROS.
*Caption: Mechanism of DPVBA fluorescence activation by H₂O₂.
Experimental Design & Protocols
Successful live-cell imaging with DPVBA requires careful planning, from reagent preparation to image acquisition. This section outlines a validated, step-by-step protocol.
Materials & Reagents
| Reagent | Recommended Supplier | Purpose |
| (4-(2,2-Diphenylvinyl)phenyl)boronic acid (DPVBA) | Commercial Supplier | ROS Probe |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for DPVBA Stock |
| Live Cell Imaging Medium (e.g., FluoroBrite™) | Thermo Fisher Scientific | Reduced background fluorescence |
| Fetal Bovine Serum (FBS) | Gibco | Cell Culture Supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic |
| Phosphate-Buffered Saline (PBS) | Gibco | Washing Buffer |
| Hydrogen Peroxide (H₂O₂), 30% Solution | Sigma-Aldrich | Positive Control (ROS Inducer) |
| Cell Culture Dishes/Plates (Glass-bottom) | MatTek, Greiner Bio-One | Imaging |
Protocol Part 1: Reagent Preparation
A. DPVBA Stock Solution (10 mM)
-
Prepare a 10 mM stock solution of DPVBA in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light. The stock solution is stable for several months under these conditions.
B. H₂O₂ Working Solution (for Positive Control)
-
Prepare a fresh 1 M stock solution of H₂O₂ in PBS from a 30% stock.
-
Serially dilute in complete cell culture medium to the desired final working concentration (e.g., 100-500 µM) immediately before use. Caution: H₂O₂ is unstable in solution.
Protocol Part 2: Cell Seeding and Staining
-
Cell Seeding: Plate cells onto glass-bottom imaging dishes or plates at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and recover for at least 24 hours.
-
Probe Loading:
-
Warm the live cell imaging medium to 37°C.
-
Dilute the 10 mM DPVBA stock solution into the pre-warmed medium to a final working concentration of 5-10 µM .
-
Remove the existing culture medium from the cells and wash once with warm PBS.
-
Add the DPVBA-containing medium to the cells.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.
Protocol Part 3: Induction of Oxidative Stress & Imaging
This workflow includes a positive control to validate the probe's response.
*Caption: Experimental workflow for DPVBA live cell imaging.
-
Baseline Imaging (Optional but Recommended): After incubation, wash the cells once with warm imaging medium to remove excess probe. Acquire baseline fluorescence images of both the control and treatment groups.
-
Induce ROS: For the positive control group, add the pre-diluted H₂O₂ solution to the imaging medium. For the negative control and experimental groups, add an equivalent volume of vehicle (medium).
-
Live Cell Imaging: Immediately begin acquiring images using a fluorescence microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO₂).
Microscope Configuration
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength | ~380-405 nm | Corresponds to the absorbance peak of the oxidized fluorophore. |
| Emission Wavelength | ~450-500 nm | Captures the peak fluorescence emission. |
| Objective | 20x or 40x Air, or 63x Oil | Balance between field-of-view and cellular detail. |
| Exposure Time | Minimize (e.g., 100-500 ms) | Reduces phototoxicity and photobleaching.[12] |
| Acquisition Interval | 1-5 minutes | Depends on the kinetics of the biological process being studied. |
Note: These settings are a starting point. Optimal excitation/emission wavelengths and exposure times should be empirically determined on your specific microscopy system to maximize the signal-to-noise ratio while minimizing phototoxicity.[13]
Data Analysis and Interpretation
The primary output is a change in fluorescence intensity over time.
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the mean fluorescence intensity of individual cells or regions of interest (ROIs) in each frame of the time-lapse series.
-
Background Correction: For each frame, measure the mean intensity of a background region (where there are no cells) and subtract this value from the cellular ROIs.
-
Quantification: The response is typically expressed as a fold change (F/F₀), where F is the fluorescence intensity at a given time point, and F₀ is the initial baseline fluorescence before stimulation. A significant increase in the F/F₀ ratio in treated cells compared to controls indicates an increase in ROS production.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Incomplete removal of extracellular probe. | Increase the number of washes after loading. Use a phenol red-free, low-background imaging medium. |
| Spontaneous probe oxidation. | Prepare fresh DPVBA dilutions before each experiment. Protect the probe from light. | |
| No Signal in Positive Control | Inactive H₂O₂ solution. | Prepare fresh H₂O₂ dilutions immediately before use. |
| Insufficient probe loading. | Increase incubation time or DPVBA concentration (test for cytotoxicity). | |
| Incorrect microscope filter sets. | Verify that the excitation and emission filters match the probe's spectra. | |
| Cell Death / Phototoxicity | Light exposure is too high or prolonged. | Reduce laser power/exposure time. Increase the interval between acquisitions. Use longer wavelength dyes if possible.[12] |
| Probe concentration is too high. | Perform a dose-response curve to find the optimal, non-toxic concentration. |
References
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Van de Bittner, G. C., & Chang, C. J. (2013). Boronate-based fluorescent probes: Imaging hydrogen peroxide in living systems. Methods in Enzymology, 526, 19-43. [Link]
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Dickinson, B. C., & Chang, C. J. (2011). Boronate-based fluorescent probes: imaging hydrogen peroxide in living systems. PubMed. [Link]
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Sedgwick, A. C., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 52(9), 2511-2522. [Link]
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Girotti, C., et al. (2025). Borinic Acid-Based Fluorogenic Probes as an Alternative to the Amplex Red Assay for Real-Time H2O2 Monitoring in Live Cells. R Discovery. [Link]
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Dickinson, B. C., Srikun, D., & Chang, C. J. (2014). Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. PMC. [Link]
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Majumder, B., & Biswas, S. (2025). Recent Development of a Fluorescent Probe for In Vivo Detection of Hydrogen Peroxide. ResearchGate. [Link]
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Sheng, W., et al. (2024). Discovery of a highly selective fluorescent probe for hydrogen peroxide and its biocompatibility evaluation and bioimaging applications in cells and zebrafish. PubMed. [Link]
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Kim, T. H., & Kim, Y. (2015). Fluorescent Probes for the Detection of Hydrogen Peroxide in Biological Systems. MDPI. [Link]
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Li, Y., et al. (2023). A Novel Fluorescent Probe for the Detection of Hydrogen Peroxide. PMC - PubMed Central. [Link]
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Garcia-Guzman, C., et al. (2016). Red-Fluorescent Activatable Probes for the Detection of Hydrogen Peroxide in Living Cells. PubMed. [Link]
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Ashokkumar, P., et al. (2018). Diverse Fluorescent Probe Concepts for Detection and Monitoring of Reactive Oxygen Species. PMC - NIH. [Link]
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Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. RSC Publications. [Link]
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Popenda, L., et al. (2017). Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide. MDPI. [Link]
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Sabe, A., et al. (2024). Borinic acids as new fast-responsive triggers for hydrogen peroxide detection. ChemRxiv. [Link]
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Chardon, F., et al. (2021). Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. MDPI. [Link]
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Application Notes and Protocols for Boronic Acid-Based Probes in the Detection of Reactive Oxygen Species
Introduction: The Rise of Boronic Acid Probes in Redox Biology
Reactive oxygen species (ROS) are no longer viewed merely as toxic byproducts of cellular metabolism but as critical signaling molecules involved in a myriad of physiological and pathological processes.[1][2] Hydrogen peroxide (H₂O₂), in particular, has emerged as a key second messenger due to its relative stability and ability to diffuse across membranes.[3][4] Consequently, the development of robust and specific methods to detect and quantify H₂O₂ in living systems is of paramount importance for advancing our understanding of redox biology and its implications in cancer, neurodegenerative disorders, and cardiovascular diseases.[2][5][6]
Boronic acid-based probes have surfaced as a powerful class of chemical tools for the detection of various biological oxidants, most notably hydrogen peroxide.[7][8] Their growing popularity stems from a unique mechanism of action that confers a degree of selectivity for H₂O₂ over other ROS, a significant advantage over many traditional fluorescent dyes.[1][5] These probes are typically cell-permeable, allowing for real-time imaging of intracellular ROS dynamics in living cells.[3][5] This guide provides an in-depth overview of the chemical principles, practical considerations, and detailed protocols for the effective application of boronic acid-based probes in your research.
The Chemistry of Detection: A Mechanism-Driven Approach
The functionality of boronic acid probes is rooted in the chemoselective oxidation of an arylboronic acid to its corresponding phenol in the presence of H₂O₂.[9] This irreversible transformation is the linchpin of the detection strategy.
The process begins with the nucleophilic addition of hydrogen peroxide to the electron-deficient boron atom of the probe, forming a tetrahedral boronate complex.[1] This is followed by a 1,2-migration of the C-B bond to one of the peroxide oxygens. The resultant borate ester is then rapidly hydrolyzed by water to yield the corresponding phenol and boric acid.[1][10][11]
This oxidative deboronation unmasks a fluorophore or chromophore, leading to a detectable change in the probe's optical properties, such as a "turn-on" fluorescence response.[1][10][11] The weakly fluorescent boronic acid-caged probe is thus converted into a highly fluorescent phenolic product.
Figure 1: General mechanism of H₂O₂ detection by aryl boronic acid-based probes.
A Survey of Boronic Acid Probes: Making an Informed Choice
A variety of boronic acid-based probes have been developed, each with distinct spectral properties and sensitivities. These can be broadly categorized into mono- and di-boronate probes.[7][8] Di-boronate probes, such as the early generation Peroxyfluor-1 (PF1), require two consecutive oxidation events to release the fluorophore, which can result in lower sensitivity.[7][8][12] In contrast, mono-boronate probes undergo a direct 1:1 stoichiometric oxidation, often leading to improved sensitivity.[7][8]
| Probe Family | Example(s) | Emission Color | Key Features |
| Peroxyfluor (PF) | PF1, PF2, PF3 | Green | Well-characterized, cell-permeable. PF1 is a di-boronate.[5][12] |
| Peroxyresorufin (PR) | PR1 | Red | Red-fluorescent, suitable for multiplexing with green probes.[5] |
| Peroxyxanthone (PX) | PX1 | Blue | Blue-fluorescent option.[5] |
| Peroxy Orange/Yellow (PO/PY) | PO1, PY1 | Orange/Yellow | Longer wavelength emission minimizes cellular autofluorescence.[1][12] |
| MitoPY1 | - | Yellow | Mitochondria-targeted for subcellular ROS detection.[13] |
| ContPY1 | - | Yellow | Validated for use in plant cells.[3][4][14] |
Table 1: A selection of commercially available boronic acid-based ROS probes.
Experimental Design: A Trustworthy and Self-Validating Protocol
The successful application of boronic acid probes hinges on a well-designed experiment with appropriate controls. The following protocol provides a general framework for detecting H₂O₂ in cultured mammalian cells.
I. Reagent Preparation and Handling
-
Probe Stock Solution:
-
Boronic acid probes are often supplied as a solid. Prepare a stock solution (typically 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).
-
Rationale: DMSO is a common solvent for cell-permeable probes; however, it can act as a scavenger for certain ROS.[7][8] Minimize the final DMSO concentration in your assay to less than 0.1% (v/v) to avoid artifacts.[7][8]
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Culture Medium:
-
Use a serum-free medium or a buffer such as Dulbecco's Phosphate-Buffered Saline (DPBS) for probe loading and imaging.
-
Rationale: Phenol red and serum components in complete culture medium can interfere with fluorescence measurements and may contain H₂O₂-degrading enzymes.
-
-
Positive and Negative Controls:
-
Positive Control: Prepare a fresh solution of H₂O₂ (e.g., 100 µM) in your imaging medium. This will validate the probe's responsiveness.
-
Negative Control: A vehicle control (e.g., the solvent used for your stimulus) is essential.
-
ROS Scavenger Control: Pre-treat cells with a known ROS scavenger, such as N-acetylcysteine (NAC) or PEG-catalase, before adding your stimulus. A diminished signal in the presence of the scavenger will support the specificity of your findings.[13]
-
II. Step-by-Step Protocol for Cellular Imaging
Figure 2: A generalized experimental workflow for ROS detection using boronic acid probes.
-
Cell Seeding: Seed your cells of interest onto a suitable imaging plate (e.g., glass-bottom dishes or 96-well imaging plates) and allow them to adhere overnight.
-
Probe Loading:
-
Wash the cells once with pre-warmed serum-free medium or DPBS.
-
Prepare a working solution of the boronic acid probe (typically 1-10 µM) in the serum-free medium.
-
Incubate the cells with the probe solution for 30-60 minutes at 37°C, protected from light.[1]
-
Rationale: Incubation time and probe concentration may need to be optimized for your specific cell type and probe.
-
-
Wash and Recovery:
-
Gently wash the cells twice with pre-warmed imaging medium to remove any excess, unloaded probe.
-
Add fresh imaging medium to the cells.
-
-
Stimulation and Controls:
-
Add your experimental stimulus (e.g., a growth factor, a pharmacological agent) to the appropriate wells.
-
Include wells for your positive control (exogenous H₂O₂), negative control (vehicle), and scavenger control.
-
-
Image Acquisition:
-
Immediately begin imaging using a fluorescence microscope, confocal microscope, or a plate reader equipped for fluorescence detection.
-
Use the appropriate excitation and emission wavelengths for your chosen probe (refer to the manufacturer's specifications).
-
Acquire images at regular intervals to capture the temporal dynamics of ROS production.
-
III. Data Analysis and Interpretation
-
Quantify the fluorescence intensity of individual cells or the average intensity per field of view using appropriate image analysis software.
-
Normalize the fluorescence signal of your experimental groups to the vehicle control.
-
A significant increase in fluorescence upon stimulation, which is attenuated by a ROS scavenger, provides strong evidence for stimulus-induced ROS production.
Critical Considerations and Limitations
While powerful, boronic acid probes are not without their limitations. A nuanced understanding of their reactivity is crucial for accurate data interpretation.
-
Reaction Kinetics: The reaction of boronic acids with H₂O₂ can be slow, with second-order rate constants in the range of ~1 M⁻¹s⁻¹.[7][15] This means that the probes may not capture very rapid or transient H₂O₂ fluxes.
-
Cross-Reactivity: While more selective for H₂O₂ than many other dyes, some boronic acid probes can also react with other nucleophilic oxidants, particularly peroxynitrite (ONOO⁻) and hypochlorous acid (HOCl).[7][8][15][16] In fact, the reaction with peroxynitrite is significantly faster (k ~ 10⁶ M⁻¹s⁻¹) than with H₂O₂.[7][16] It is therefore critical to consider the potential contribution of these other species in your experimental system.
-
pH Sensitivity: The oxidation of boronates and the fluorescence of the resulting phenolic product can be pH-dependent.[1] It is important to perform experiments in a well-buffered medium and to consider potential pH changes in your experimental conditions.
Conclusion: A Versatile Tool for Redox Discovery
Boronic acid-based probes represent a significant advancement in the field of ROS detection. Their mechanism-based design provides a valuable tool for imaging H₂O₂ in living cells with a degree of selectivity not offered by many older-generation dyes. By following a carefully designed and controlled protocol, researchers can leverage these probes to gain critical insights into the complex roles of ROS in health and disease. As with any scientific tool, a thorough understanding of their chemical properties and limitations is the key to generating robust and meaningful data.
References
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Zielonka, J., Sikora, A., Hardy, M., & Kalyanaraman, B. (2020). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers in Chemistry. [Link]
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Li, X., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Proceedings of the National Academy of Sciences. [Link]
-
Li, X., et al. (2021). Borinic acids as new fast-responsive triggers for hydrogen peroxide detection. ChemRxiv. [Link]
-
Chang, M. C. Y., et al. (2004). Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. Journal of the American Chemical Society. [Link]
-
Wang, B., et al. (2021). Boronic acid-based sensors for small-molecule reactive species: A review. Dyes and Pigments. [Link]
-
Dickinson, B. C., & Chang, C. J. (2014). Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. Methods in Enzymology. [Link]
-
Zielonka, J., et al. (2020). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. National Institutes of Health. [Link]
-
Jemine, X., et al. (2013). Validation of the boronate sensor ContPY1 as a specific probe for fluorescent detection of hydrogen peroxide in plants. Plant Signaling & Behavior. [Link]
-
Wang, B., et al. (2021). Boronic acid-based sensors for small-molecule reactive species: A review. ResearchGate. [Link]
-
Jemine, X., et al. (2013). Validation of the boronate sensor ContPY1 as a specific probe for fluorescent detection of hydrogen peroxide in plants. National Institutes of Health. [Link]
-
James, T. D., et al. (2013). “Integrated” and “insulated” boronate-based fluorescent probes for the detection of hydrogen peroxide. Chemical Communications. [Link]
-
Kalyanaraman, B., et al. (2012). Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides. Chemical Research in Toxicology. [Link]
-
Zielonka, J., & Kalyanaraman, B. (2013). Towards selective detection of reactive oxygen and nitrogen species with the use of fluorogenic probes – limitations, progress, and perspectives. Free Radical Biology and Medicine. [Link]
-
Aldred, M. P., et al. (2018). Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide. ChemistryOpen. [Link]
-
Dickinson, B. C., et al. (2010). A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells. Journal of the American Chemical Society. [Link]
-
Aldred, M. P., et al. (2018). Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide. National Institutes of Health. [Link]
-
Chen, K.-C., et al. (2019). A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells. ResearchGate. [Link]
-
James, T. D., & Bull, S. D. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research. [Link]
-
Jemine, X., et al. (2013). Validation of the boronate sensor ContPY1 as a specific probe for fluorescent detection of hydrogen peroxide in plants. PubMed. [Link]
-
Nazarewicz, R. R., et al. (2014). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling. [Link]
-
Kalyanaraman, B., et al. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. National Institutes of Health. [Link]
-
Dickinson, B. C., & Chang, C. J. (2014). Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. ResearchGate. [Link]
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Application Note: (4-(2,2-Diphenylvinyl)phenyl)boronic acid as a Versatile Fluorescent Probe for Real-Time Enzyme Activity Monitoring
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract This document provides a comprehensive guide to utilizing (4-(2,2-Diphenylvinyl)phenyl)boronic acid, a novel fluorogenic probe, for the sensitive detection of enzyme activity. Capitalizing on the unique Aggregation-Induced Emission (AIE) properties of its tetraphenylethylene (TPE) core and the versatile reactivity of its boronic acid moiety, this probe offers two distinct mechanisms for enzyme sensing.[1] We detail its application in detecting enzymes that either produce reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), or metabolize substrates containing cis-diol functionalities. This guide provides the scientific principles, detailed experimental protocols for assays involving Glucose Oxidase and β-Galactosidase, data interpretation guidelines, and troubleshooting advice to enable researchers to effectively implement this technology in academic and drug discovery settings.
Introduction: A Dual-Mechanism AIE Probe
The study of enzyme kinetics and activity is fundamental to understanding biological processes and for the development of novel therapeutics. Enzyme-activated fluorescent probes are powerful tools that offer high sensitivity and real-time monitoring capabilities.[2] (4-(2,2-Diphenylvinyl)phenyl)boronic acid is an advanced probe built on the tetraphenylethylene (TPE) scaffold. TPE is a quintessential Aggregation-Induced Emission luminogen (AIEgen), a class of molecules that are virtually non-emissive in dilute solutions but become highly fluorescent upon aggregation.[3][4] This "light-up" characteristic provides an exceptionally high signal-to-noise ratio, a desirable feature for sensitive assays.[5]
The innovation of this probe lies in its boronic acid group, which acts as a dual-function recognition site. Boronic acids are known to react with specific chemical species, leading to a change in the molecule's properties:
-
Irreversible Oxidation: Boronic acids undergo an irreversible oxidation reaction in the presence of certain reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), converting the boronic acid to a phenol.[6][7][8] This transformation significantly alters the electronic properties and, consequently, the fluorescence output of the TPE core.
-
Reversible Diol Binding: Boronic acids can form reversible covalent bonds with molecules containing 1,2- or 1,3-cis-diol groups, such as saccharides.[9][10] This binding event can be engineered to modulate the aggregation state of the AIEgen, thereby transducing the binding event into a fluorescent signal.[11]
This dual reactivity allows (4-(2,2-Diphenylvinyl)phenyl)boronic acid to serve as a versatile platform for assaying a broad range of enzymes that are difficult to monitor with conventional probes.
Principle of Detection: Two Distinct Sensing Pathways
The utility of (4-(2,2-Diphenylvinyl)phenyl)boronic acid stems from its ability to report on two different types of enzymatic reactions. The choice of assay design dictates which mechanism is exploited.
Mechanism A: Detection of H₂O₂-Producing Enzymes via Oxidation
Many oxidase enzymes, such as glucose oxidase (GOx), amino acid oxidases, and xanthine oxidase, produce H₂O₂ as a byproduct of their catalytic cycle. The boronic acid moiety of the probe serves as a specific reaction site for H₂O₂.[12]
The sensing mechanism proceeds as follows:
-
Initial State: The probe, in its boronic acid form, is dispersed in an aqueous buffer and exhibits low background fluorescence.
-
Enzymatic Reaction: The target oxidase catalyzes its substrate, producing H₂O₂ in situ.
-
Probe Activation: The generated H₂O₂ rapidly and selectively oxidizes the boronic acid group on the probe to a hydroxyl group (phenol).[7][13]
-
Signal Transduction: This chemical transformation alters the intramolecular charge transfer (ICT) and electronic properties of the fluorophore, leading to a significant increase in fluorescence intensity or a spectral shift, providing a direct, "turn-on" measure of enzyme activity.
Figure 1: Mechanism for detecting H₂O₂-producing enzymes.
Mechanism B: Detection of Diol-Producing Enzymes via AIE
Enzymes like β-galactosidase hydrolyze complex sugars into simpler ones that contain cis-diol functionalities (e.g., galactose). The probe can detect the appearance of these diol-containing products.
The sensing mechanism relies on a change in the probe's physical state:
-
Initial State: The probe is molecularly dissolved, exhibiting minimal fluorescence due to the free intramolecular rotation of its phenyl rings, which quenches the excited state.[3]
-
Enzymatic Reaction: The enzyme (e.g., β-galactosidase) acts on its substrate (e.g., lactose) to produce a product containing a cis-diol group (e.g., galactose).
-
Aggregation Induction: The boronic acid on the probe binds to the cis-diol of the product. If the product can bridge two or more probe molecules (as glucose can with diboronic acids), this cross-linking induces the formation of aggregates.[11]
-
Signal Transduction: Within these aggregates, the intramolecular rotations of the TPE core are restricted. This RIR (Restriction of Intramolecular Rotation) mechanism blocks the non-radiative decay pathways, causing the probe to become highly emissive and "light up".[9]
Figure 2: Mechanism for detecting diol-producing enzymes via Aggregation-Induced Emission (AIE).
Experimental Protocols & Workflows
Here we provide detailed protocols for assaying two representative enzymes. All fluorescence measurements should be performed on a plate reader or fluorometer capable of bottom-reading for microplate assays.
General Experimental Workflow
The overall process for using the probe is straightforward and adaptable to high-throughput screening formats.
Figure 3: General experimental workflow for enzyme assays.
Application 1: Continuous Assay for Glucose Oxidase (GOx) Activity
This protocol measures the rate of H₂O₂ production by GOx.
A. Materials and Reagents
-
(4-(2,2-Diphenylvinyl)phenyl)boronic acid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Glucose Oxidase (from Aspergillus niger)
-
D-Glucose
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
B. Protocol
-
Prepare Probe Stock Solution: Dissolve the boronic acid probe in DMSO to a concentration of 10 mM. Store protected from light at -20°C.
-
Prepare Reagents:
-
Assay Buffer: PBS, pH 7.4.
-
Working Probe Solution: Dilute the 10 mM stock solution in Assay Buffer to a final concentration of 100 µM. Note: Optimize probe concentration (typically 1-20 µM final) for your specific assay conditions.
-
Enzyme Solution: Prepare a stock solution of GOx in Assay Buffer. Further dilute to the desired working concentrations.
-
Substrate Solution: Prepare a 200 mM D-Glucose solution in Assay Buffer.
-
-
Assay Setup (per well):
-
Add 50 µL of Assay Buffer.
-
Add 20 µL of Enzyme Solution (or buffer for 'no enzyme' control).
-
Add 10 µL of 100 µM Working Probe Solution (for a final concentration of 10 µM).
-
Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to equilibrate.
-
-
Initiate Reaction:
-
Add 20 µL of 200 mM D-Glucose solution to each well (for a final concentration of 40 mM).
-
Mix the plate gently for 10 seconds.
-
-
Data Acquisition:
-
Immediately place the plate in the reader.
-
Measure fluorescence intensity every 60 seconds for 30-60 minutes. Use the optimal excitation and emission wavelengths determined for the oxidized probe (a preliminary scan is recommended).
-
C. Data Analysis
-
Subtract the background fluorescence from the 'no enzyme' control wells.
-
Plot fluorescence intensity versus time for each enzyme concentration.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
Plot V₀ against enzyme concentration to confirm a linear relationship.
Application 2: Endpoint Assay for β-Galactosidase Activity
This protocol measures the accumulation of the diol-containing product, galactose.
A. Materials and Reagents
-
(4-(2,2-Diphenylvinyl)phenyl)boronic acid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
β-Galactosidase (from E. coli)
-
Lactose (or ONPG as a chromogenic control)
-
TRIS buffer (50 mM, pH 7.5, with 100 mM NaCl and 1 mM MgCl₂)
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
B. Protocol
-
Prepare Probe Stock Solution: As described in Application 1.
-
Prepare Reagents:
-
Assay Buffer: TRIS buffer, pH 7.5.
-
Working Probe Solution: Dilute the 10 mM stock in Assay Buffer to 100 µM.
-
Enzyme Solution: Prepare serial dilutions of β-Galactosidase in Assay Buffer.
-
Substrate Solution: Prepare a 50 mM Lactose solution in Assay Buffer.
-
-
Assay Setup (per well):
-
Add 40 µL of Assay Buffer.
-
Add 20 µL of Enzyme Solution (or buffer for control).
-
Add 20 µL of 50 mM Lactose solution to initiate the reaction.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for a fixed period (e.g., 30 minutes). This time should be optimized to ensure the reaction is within the linear range.
-
-
Stop Reaction and Develop Signal:
-
Add 20 µL of Stop Solution to each well to halt the enzymatic reaction.
-
Add 10 µL of 100 µM Working Probe Solution (final concentration 10 µM).
-
Incubate at room temperature for 15 minutes to allow for probe-diol binding and aggregation.
-
-
Data Acquisition:
-
Measure the final fluorescence intensity at the optimal excitation and emission wavelengths for the aggregated AIE probe.
-
C. Data Analysis
-
Subtract the fluorescence of the 'no enzyme' control.
-
Plot the background-corrected fluorescence intensity against the enzyme concentration.
-
Determine the limit of detection (LOD) and the linear range of the assay.
Data Presentation & Interpretation
Quantitative data should be summarized for clarity. The performance of the probe can be characterized by several key parameters.
Table 1: Representative Performance Characteristics
| Parameter | H₂O₂ Detection (Oxidase Assay) | Diol Detection (Glycosidase Assay) |
| Principle | Oxidation of Boronic Acid | Aggregation-Induced Emission (AIE) |
| Signal Mode | Turn-On Fluorescence | Turn-On Fluorescence |
| Typical Ex/Em (nm) | ~350 / ~450 (Post-oxidation) | ~330 / ~470 (Aggregated) |
| Response Time | Fast (seconds to minutes) | Moderate (minutes, requires binding) |
| Typical LOD | Low nanomolar range for H₂O₂ | Low micromolar range for diols |
| Assay Type | Continuous / Kinetic | Endpoint |
Note: Exact wavelengths and limits of detection (LOD) must be determined empirically for the specific probe and instrument setup.
Troubleshooting & Experimental Considerations
-
Probe Solubility: The probe is hydrophobic. Ensure the final DMSO concentration in the assay is low (<1%) to prevent precipitation and probe-induced artifacts. Sonication of the working solution may aid dissolution.
-
Background Fluorescence: Although AIE probes have inherently low backgrounds, check for fluorescence from buffers, plates, or substrates. Always include a 'no enzyme' and a 'no substrate' control.
-
Interfering Substances:
-
pH Sensitivity: The reactivity of boronic acids is pH-dependent. Maintain a consistent and appropriate pH for both the enzyme activity and the probe's sensing mechanism (typically between 7 and 8.5).
Conclusion
(4-(2,2-Diphenylvinyl)phenyl)boronic acid is a highly promising fluorescent probe for enzyme activity studies. Its unique dual-mechanism capability allows for the development of novel assays for both oxidases and glycosidases, among other enzyme classes. The "light-up" nature of its AIE-based core ensures high sensitivity and a large dynamic range. By following the principles and protocols outlined in this guide, researchers can leverage this versatile tool to advance their work in basic science and drug discovery.
References
- RSC Publishing. (2023).
- ResearchGate. (n.d.). A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells.
- National Center for Biotechnology Information. (n.d.). Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide.
- Frontiers. (n.d.). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology.
- National Center for Biotechnology Information. (n.d.). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.
- ACS Publications. (2012). Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides.
- RSC Publishing. (n.d.). A novel aggregation-induced enhanced emission aromatic molecule: 2-aminophenylboronic acid dimer.
- MDPI. (2022).
- ACS Publications. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish.
- ResearchGate. (n.d.). Aggregation-induced emission (AIE)
- ACS Publications. (n.d.). Specific Detection of d-Glucose by a Tetraphenylethene-Based Fluorescent Sensor.
- MDPI. (2022).
- ResearchGate. (2017).
- National Center for Biotechnology Information. (2022). Recent Advances in the Enzyme-Activatable Organic Fluorescent Probes for Tumor Imaging and Therapy.
- National Center for Biotechnology Information. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- Frontiers. (2022). Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging.
- PubMed. (2018).
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Application Notes & Protocols: AIE-Based Sensing of Metal Ions with Diphenylvinylphenyl Boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
| Introduction: The Power of "Lighting Up" in the Presence of Analytes
Conventional fluorescent probes often suffer from a phenomenon known as Aggregation-Caused Quenching (ACQ), where their light emission diminishes at high concentrations or in an aggregated state.[1] This intrinsic limitation can complicate sensing applications in complex biological or aqueous media. In 2001, the discovery of Aggregation-Induced Emission (AIE) revolutionized the field of luminescent materials.[2] AIE luminogens (AIEgens) are molecules that are non-emissive when dissolved but become highly fluorescent upon aggregation.[1][3] This "turn-on" mechanism provides a high signal-to-noise ratio, making AIEgens exceptional candidates for highly sensitive and selective biosensors.[3]
One of the most versatile and widely studied AIEgen cores is tetraphenylethylene (TPE).[4] Its characteristic propeller-shaped geometry allows for free intramolecular rotation of its phenyl rings in solution, a non-radiative decay pathway that quenches fluorescence.[4] Upon aggregation, these rotations are restricted, forcing the excited state to decay radiatively, thus "turning on" the fluorescence.[4][5]
By functionalizing the TPE core with specific recognition moieties, we can create powerful chemosensors. Boronic acids are Lewis acids that can reversibly and covalently bind with compounds containing 1,2- or 1,3-diols, such as saccharides.[6][7] This interaction has been extensively used for glucose sensing.[6][8] However, the boronic acid group can also interact with certain metal ions, leading to significant changes in the photophysical properties of the attached fluorophore. This interaction forms the basis of the protocols detailed herein, focusing on a diphenylvinylphenyl boronic acid moiety integrated into a TPE-based AIEgen for the selective detection of metal ions.[9]
This guide provides the foundational principles, synthesis and characterization protocols, and a detailed methodology for employing a TPE-based boronic acid sensor for the detection of metal ions, with a particular focus on ensuring experimental robustness and data integrity.
| Principle of AIE-Based Metal Ion Sensing
The sensing mechanism leverages the unique properties of both the AIE core and the boronic acid recognition site. The general workflow involves a transition from a non-emissive, dissolved state to a highly emissive, aggregated state, triggered by the target metal ion.
The AIE "Turn-On" Mechanism
The core principle is the restriction of intramolecular rotation (RIR). In a dilute solution, the phenyl rings of the TPE core rotate freely, providing a pathway for non-radiative energy decay. When the sensor binds to a target metal ion, it can induce aggregation of the sensor-ion complex. This aggregation physically restricts the rotation of the phenyl rings, closing the non-radiative decay channel and activating the radiative pathway, resulting in a strong fluorescence signal.
Caption: General mechanism of Aggregation-Induced Emission (AIE).
Role of the Boronic Acid Group
The boronic acid moiety serves as the selective recognition site for the target metal ion. While traditionally used for diols, boronic acids can also coordinate with metal ions. This interaction can trigger the AIE phenomenon through several proposed mechanisms:
-
Chelation-Induced Aggregation: The binding of a metal ion to the boronic acid groups of multiple sensor molecules can cross-link them, forming large aggregates and activating AIE fluorescence.
-
Conformational Locking: Metal ion binding can alter the conformation of the sensor molecule, restricting intramolecular rotations even without forming large aggregates.
-
Modulation of Electronic Properties: Metal ion coordination can inhibit photoinduced electron transfer (PET) processes that might otherwise quench fluorescence, leading to a "turn-on" response.[2][10]
The specific mechanism is dependent on the structure of the AIEgen, the solvent system, and the nature of the target metal ion.
| Experimental Protocols
This section provides a comprehensive, step-by-step guide for the synthesis, characterization, and application of a representative TPE-based boronic acid sensor.
| Synthesis of the AIEgen Probe
The synthesis of a tetrathiophene-substituted tetraphenylethylene probe can be achieved via a Suzuki cross-coupling reaction.[4][11] This method is robust and widely used for creating carbon-carbon bonds.
Materials:
-
Tetrakis(4-bromophenyl)ethylene
-
Thiophene-2-boronic acid
-
Palladium(II) catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen gas (high purity)
-
Standard reflux and extraction glassware
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve tetrakis(4-bromophenyl)ethylene and thiophene-2-boronic acid in THF.
-
Degassing: Add a saturated aqueous solution of potassium carbonate to the flask. Degas the mixture by bubbling with nitrogen gas for at least 15 minutes to remove oxygen, which can deactivate the palladium catalyst.[4]
-
Catalyst Addition: Under a nitrogen atmosphere, add the palladium catalyst (e.g., 10 mol %) to the reaction mixture.[4]
-
Reflux: Heat the mixture to reflux and maintain for 48 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[4]
-
Workup & Purification: After cooling to room temperature, extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final AIEgen probe.
Characterization: The structure and purity of the synthesized probe must be confirmed using standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for the synthesis and purification of the AIEgen probe.
| Protocol for Metal Ion Detection
This protocol outlines the general procedure for fluorescence titration experiments to evaluate the sensor's response to a specific metal ion.
Equipment & Reagents:
-
Fluorescence Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Stock solution of the AIEgen probe (e.g., 1.0 mM in DMSO or THF)
-
Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in deionized water (e.g., 10 mM).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH adjusted as needed, typically physiological pH ~7.4).[12]
Protocol:
-
Probe Preparation: Prepare a working solution of the AIEgen probe in an appropriate solvent mixture (e.g., THF/water or DMSO/water).[12] A typical final concentration is 10 µM. The water fraction is critical for observing AIE effects.
-
Instrument Setup: Set the fluorescence spectrophotometer to the appropriate excitation wavelength (determined from the probe's absorption spectrum) and record the emission spectrum over the expected range. Set excitation and emission slit widths (e.g., 5 nm).
-
Blank Measurement: Record the fluorescence spectrum of the probe's working solution in the buffer without any metal ions. This is your baseline (I₀).
-
Titration: Add incremental amounts of the metal ion stock solution to the cuvette containing the probe solution.[12] After each addition, gently mix and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Data Collection: Record the fluorescence intensity at the peak emission wavelength for each metal ion concentration.
-
Selectivity Test: Repeat the experiment using a range of different metal ions at a fixed, high concentration to assess the probe's selectivity.[13]
-
Competition Test: To a solution of the probe and its target metal ion, add other potentially interfering metal ions to confirm that the signal is not easily disrupted.[14]
| Data Analysis and Interpretation
| Quantifying the Sensing Performance
| Parameter | Description | Calculation Method | Reference |
| Fluorescence Enhancement | The fold-increase in fluorescence intensity upon saturation with the analyte. | (I_max - I₀) / I₀, where I₀ is the initial intensity and I_max is the maximum intensity. | [12] |
| Binding Constant (Kₐ) | A measure of the affinity between the sensor and the metal ion. | Calculated from the fluorescence titration data using the Benesi-Hildebrand equation. | [12] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | LOD = 3σ / K, where σ is the standard deviation of the blank measurement and K is the slope of the linear calibration curve (intensity vs. low analyte concentrations). | [14][15][16] |
| Stoichiometry | The binding ratio between the sensor and the metal ion. | Determined using a Job's plot analysis, where the total molar concentration is kept constant while the mole fraction is varied. | [12] |
| Calculating the Limit of Detection (LOD)
A robust LOD calculation is critical for validating the sensor's sensitivity.
Step-by-Step LOD Calculation:
-
Measure Blanks: Prepare at least 10 identical samples of the AIEgen probe in the buffer solution without any metal ion.
-
Record Intensity: Measure the fluorescence intensity of each blank sample at the peak emission wavelength.
-
Calculate Standard Deviation (σ): Calculate the standard deviation of the blank measurements.[16]
-
Create Calibration Curve: Plot the fluorescence intensity versus the concentration of the metal ion at several low concentrations.
-
Determine Slope (K): Perform a linear regression on the initial, linear portion of this titration curve. The slope of this line is K.[14][16]
-
Calculate LOD: Apply the formula: LOD = 3σ / K .[16]
Caption: Workflow for analyzing fluorescence titration data.
| Mechanistic Insights & Troubleshooting
Understanding the "Why": The fluorescence enhancement is often attributed to chelation-enhanced fluorescence (CHEF) coupled with the AIE mechanism. The binding of the metal ion to the boronic acid restricts intramolecular rotations and can also suppress PET quenching, leading to a dramatic "turn-on" signal.[2][10] For certain metal ions like Al³⁺, the strong Lewis acidity facilitates coordination, leading to a highly selective response.[17][18]
Common Issues & Solutions:
-
Poor Solubility/Precipitation: If the probe precipitates prematurely, adjust the co-solvent (THF or DMSO) percentage. The water fraction must be optimized to induce aggregation upon analyte binding without causing the free probe to crash out.
-
Low Signal Enhancement: Ensure the pH of the buffer is optimal for the boronic acid-metal ion interaction.[12] Check for quenching impurities in solvents or reagents.
-
Lack of Selectivity: The probe may respond to multiple ions. Perform rigorous competition experiments. If selectivity is poor, redesign of the binding site may be necessary to create a more specific coordination pocket for the target ion.
-
Inconsistent Results: Ensure precise control over temperature, pH, and incubation times. Metal ion contamination from glassware can be a problem; use acid-washed plasticware where possible.
| References
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Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2022). National Institutes of Health (NIH). Available from: [Link]
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Fluorescence assays: limit of detection. (2019). ResearchGate. Available from: [Link]
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Recent development of boronic acid-based fluorescent sensors. (2018). PubMed Central. Available from: [Link]
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Disaggregation is a Mechanism for Emission Turn-On of ortho-Aminomethylphenylboronic Acid-Based Saccharide Sensors. (n.d.). Eckerd College. Available from: [Link]
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The detection limit was determined from the fluorescence titration data based on a reported method. (n.d.). The Royal Society of Chemistry. Available from: [Link]
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LOD in Fluorescence. (n.d.). Wasatch Photonics. Available from: [Link]
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Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. (2022). ACS Omega. Available from: [Link]
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Preparation of Eu3+-Doped Ca0.8Yb0.2F2.2 as a Fluorescent Probe and Its Application in Detecting CrO42− and Cr2O72− Ions. (n.d.). SciRP.org. Available from: [Link]
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Molecular Boronic Acid-Based Saccharide Sensors. (2021). ACS Publications. Available from: [Link]
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Recent Advances in AIEgens for Metal Ion Biosensing and Bioimaging. (2019). PubMed Central. Available from: [Link]
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Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. (2024). RSC Publishing. Available from: [Link]
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Fluorescence titration experiment (a) and binding constant from the... (n.d.). ResearchGate. Available from: [Link]
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Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2022). MDPI. Available from: [Link]
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Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. (2021). PubMed Central. Available from: [Link]
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Chapter 6: Aggregation-induced Emission for Bioimaging and Diagnostic Applications. (2025). Books. Available from: [Link]
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Fluorescent Sensors for Measuring Metal Ions in Living Systems. (2011). PubMed Central. Available from: [Link]
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Synthesis of AIE-Active Materials with Their Applications for Antibacterial Activity, Specific Imaging of Mitochondrion and Image-Guided Photodynamic Therapy. (2020). PubMed. Available from: [Link]
-
Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. (2021). ACS Publications. Available from: [Link]
-
Specific Detection of d-Glucose by a Tetraphenylethene-Based Fluorescent Sensor. (2011). Journal of the American Chemical Society. Available from: [Link]
-
A Stable Tetraphenylethylene-Based Charge-Assisted Hydrogen-Bonded Organic Framework for Turn-On Fluorescence Sensing of Al3+ Ions. (2025). MDPI. Available from: [Link]
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2023). ResearchGate. Available from: [Link]
-
AIE-based luminescence probes for metal ion detection. (2021). ResearchGate. Available from: [Link]
-
A Stable Tetraphenylethylene-Based Charge-Assisted Hydrogen-Bonded Organic Framework for Turn-On Fluorescence Sensing of Al3+ Ions. (2025). PubMed. Available from: [Link]
-
Aggregation-induced emission (AIE)-active fluorescent probes with multiple binding sites toward ATP sensing and live cell imaging. (2019). Journal of Materials Chemistry B (RSC Publishing). Available from: [Link]
-
Advance in conception and synthesis of boronic acid-functionalized materials and the application for developing high-performance sensors in reporting disease markers. (2026). ResearchGate. Available from: [Link]
-
AIE-active fluorescent probes as 'turn-off' sensors for the selective detection of Cr6+ and Fe3+ ions. (2025). National Institutes of Health (NIH). Available from: [Link]
-
A review of the applications of fluorescent Schiff-base sensors for the metal ions detection and AIE properties. (2025). OUCI. Available from: [Link]
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Title: Solvothermal Synthesis of a Luminescent Covalent Organic Framework Based on a Tetraphenylethylene-Functionalized Boronic Acid
An Application Note and Protocol for Researchers
Abstract
This guide provides a comprehensive protocol for the synthesis of a highly luminescent, two-dimensional (2D) Covalent Organic Framework (COF) utilizing a building block that incorporates a (4-(2,2-Diphenylvinyl)phenyl)boronic acid-derived core. The tetraphenylethylene (TPE) moiety is a well-established Aggregation-Induced Emission (AIE) luminogen, which imparts strong solid-state fluorescence to the resulting framework. The synthesis proceeds via the solvothermal self-condensation of a TPE-cored tetraboronic acid monomer, forming robust and highly stable boroxine linkages. We present a detailed, step-by-step methodology, from reagent preparation to postsynthetic activation, and discuss the critical parameters that govern the formation of a crystalline, porous material. This document also covers the essential characterization techniques required to validate the COF structure, porosity, and optical properties, making it a valuable resource for researchers in materials science, chemistry, and drug development exploring novel functional porous materials.
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] Their pre-designable structures, permanent porosity, low density, and high thermal stability make them exceptional candidates for a wide range of applications, including gas storage, catalysis, sensing, and biomedicine.[2][3] The field was pioneered with the synthesis of COFs from boronic acid building blocks, which undergo reversible condensation reactions to form ordered, crystalline networks.[4][5] This reversibility is crucial, as it allows for "error-checking" during the growth process, leading to the correction of defects and the formation of a thermodynamically stable, crystalline product rather than an amorphous polymer.
This application note focuses on a COF synthesized from a monomer featuring the (4-(2,2-Diphenylvinyl)phenyl) group, a derivative of tetraphenylethylene (TPE). TPE is a canonical example of an Aggregation-Induced Emission (AIE) molecule; it is non-emissive in dilute solutions but becomes highly fluorescent upon aggregation or solidification.[6] By integrating this AIE-active TPE unit directly into the COF backbone, we can create a material that is inherently and strongly luminescent in its solid state. Such materials are of immense interest for applications in chemical sensing, bio-imaging, and optoelectronics.[2]
The protocol herein details the synthesis of a 2D COF through the self-condensation of a custom-designed TPE-based tetraboronic acid monomer, forming a network connected by boroxine rings. The solvothermal synthesis method is employed, as the elevated temperature and pressure conditions facilitate monomer solubility and the dynamic covalent chemistry required for high-quality crystal growth.[7][8]
Part 1: Mechanistic Principles of Boroxine-Linked COF Formation
The synthesis of the target TPE-COF relies on the self-condensation of boronic acid functional groups. This reaction is a dehydration process where three boronic acid moieties cyclize to form a planar, six-membered boroxine ring (B₃O₃), releasing three molecules of water.[1][9]
Causality of Key Choices:
-
Reversible Chemistry: The formation of the B-O bonds in the boroxine ring is reversible in the presence of water. This dynamic nature is the cornerstone of COF synthesis, allowing the system to self-heal and crystallize into the most stable, ordered framework.
-
Solvothermal Conditions: Conducting the reaction in a sealed vessel at high temperatures (typically >100 °C) serves two purposes. First, it increases the solubility of the often-rigid organic monomers. Second, it provides the thermal energy necessary to drive the reversible condensation reaction, promoting the formation of a crystalline material over kinetically trapped amorphous structures.[7]
-
Inert Atmosphere: The reaction is performed under an inert atmosphere after rigorous degassing. This prevents the potential for oxidative side-reactions of the monomers at high temperatures and ensures that the reaction environment is precisely controlled.[10]
Caption: Mechanism of boroxine-linked COF formation.
Part 2: Detailed Experimental Protocol
This protocol describes the synthesis of a TPE-based boroxine-linked COF on a 50 mg scale. All operations should be performed with care, using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Tetrakis(4-(dihydroxyboryl)phenyl)ethene (TPE-TBA) | >98% | Custom Synthesis | The central monomer, must be pure and dry. |
| Mesitylene | Anhydrous | Sigma-Aldrich | Use from a freshly opened bottle or dried. |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich | Use from a freshly opened bottle or dried. |
| Acetone | Reagent Grade | Fisher Scientific | For washing the product. |
| Tetrahydrofuran (THF) | Reagent Grade | Fisher Scientific | For washing and solvent exchange. |
Equipment
-
Pyrex tube (heavy-walled, ~10 mL volume)
-
High-vacuum manifold and liquid nitrogen Dewar
-
High-temperature tube furnace or programmable oven
-
Analytical balance (±0.1 mg)
-
Fritted glass funnel for filtration
-
Vacuum filtration apparatus
-
Ultrasonic bath
Experimental Workflow Diagram
Caption: Step-by-step workflow for TPE-COF synthesis.
Step-by-Step Synthesis Procedure
-
Preparation: In an analytical balance, weigh 50 mg of Tetrakis(4-(dihydroxyboryl)phenyl)ethene (TPE-TBA) and place it inside a clean, dry Pyrex tube.
-
Solvent Addition: Using anhydrous syringes, add 1.0 mL of anhydrous mesitylene and 1.0 mL of anhydrous 1,4-dioxane to the Pyrex tube. The 1:1 (v/v) solvent ratio is crucial for balancing monomer solubility and promoting crystalline growth.
-
Dispersion: Briefly sonicate the tube for 5 minutes to create a uniform suspension of the monomer in the solvent mixture.
-
Degassing (Critical Step): Attach the Pyrex tube to a high-vacuum manifold.
-
Freeze the contents of the tube by immersing the bottom in a liquid nitrogen bath until completely solid.
-
Open the tube to the vacuum and evacuate for 10-15 minutes.
-
Close the tube to the vacuum and thaw the contents in a warm water bath. You may observe gas bubbles escaping the solution as it thaws.
-
Repeat this Freeze-Pump-Thaw cycle a total of three times to thoroughly remove all dissolved gases, especially oxygen.[10]
-
-
Sealing: While the tube is still under high vacuum, carefully flame-seal the neck of the Pyrex tube using a high-temperature torch to create a self-contained reaction vessel.
-
Solvothermal Reaction: Place the sealed tube in a pre-heated oven at 120 °C. Allow the reaction to proceed for 72 hours. During this time, a fine, brightly fluorescent yellow powder should precipitate from the solution.
-
Cooling and Opening: After 72 hours, turn off the oven and let the tube cool down slowly to room temperature. Once cool, carefully score the neck of the tube with a glass cutter and snap it open inside a fume hood.
-
Product Isolation: Collect the solid product by vacuum filtration using a fritted glass funnel.
-
Washing and Purification: Wash the collected powder sequentially with copious amounts of acetone (3 x 20 mL) and then tetrahydrofuran (THF) (3 x 20 mL). This removes any unreacted monomer and soluble oligomers.
-
Activation: Transfer the purified powder to a clean vial. To activate the COF (i.e., to evacuate the pores of solvent molecules), heat the sample at 150 °C under high vacuum for at least 12 hours. The final product should be a bright yellow, highly fluorescent powder.
Part 3: Characterization of the Synthesized TPE-COF
Successful synthesis must be confirmed through a suite of analytical techniques to verify crystallinity, bond formation, porosity, and morphology.
| Technique | Purpose | Expected Result |
| Fourier-Transform IR (FT-IR) | To confirm boroxine ring formation.[11] | Disappearance of the broad O-H stretch (~3200-3500 cm⁻¹) from the boronic acid. Appearance of characteristic B-O stretching peaks (~1350 cm⁻¹). |
| Powder X-Ray Diffraction (PXRD) | To verify the crystallinity and long-range order of the COF.[8] | A series of sharp, well-defined diffraction peaks at low 2θ angles, indicating a highly ordered crystalline structure. |
| N₂ Sorption Isotherm (77 K) | To determine the porosity and specific surface area (BET).[3] | A Type I or Type IV isotherm, confirming microporosity/mesoporosity. A high BET surface area (e.g., >800 m²/g) is expected. |
| Scanning Electron Microscopy (SEM) | To observe the morphology and particle size of the COF powder. | Images showing uniform particle morphology, which could be fibrous, spherical, or plate-like depending on nucleation conditions. |
| Photoluminescence Spectroscopy | To confirm the AIE property of the TPE-COF. | Strong fluorescence emission in the solid state (e.g., ~450-550 nm) when excited with UV light. |
Part 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Amorphous Product (No PXRD Peaks) | Reaction time too short; incorrect solvent ratio; impure monomer; presence of water/oxygen. | Increase reaction time. Screen different solvent ratios (e.g., 2:1 or 1:2 mesitylene:dioxane). Purify the monomer. Ensure rigorous degassing. |
| Low Yield | Incomplete reaction; monomer solubility issues. | Increase reaction temperature slightly (e.g., to 130 °C) or increase reaction time. Try a different solvent system that better solubilizes the monomer. |
| Low Surface Area (Low Porosity) | Incomplete activation; pore collapse; amorphous impurities. | Increase activation time and/or temperature. Ensure the washing process is thorough to remove all unreacted monomer and oligomers from the pores. |
| Poor Luminescence | Impurities quenching fluorescence; incorrect structure formation. | Re-purify the COF material. Confirm the structure via PXRD and FT-IR to ensure the TPE units are correctly integrated and aggregated. |
Conclusion
This application note details a robust and reproducible protocol for the synthesis of a novel, highly luminescent TPE-based Covalent Organic Framework. By following the solvothermal procedure and paying close attention to critical steps such as monomer purity and reaction degassing, researchers can successfully produce a high-quality crystalline material. The inherent porosity and strong solid-state fluorescence of this TPE-COF make it a highly attractive platform for developing next-generation materials for advanced applications, including selective chemical sensors, heterogeneous catalysts, and targeted drug delivery systems.[2][12]
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Frey, L., & D’Souza, F. (2021). Boronic-Acid-derived covalent organic frameworks: From synthesis to applications. ResearchGate. Available at: [Link]
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Lohse, M., & Bein, T. (2018). Covalent Organic Frameworks: Structures, Synthesis, and Applications. Advanced Functional Materials, 28(33), 1705553*. Available at: [Link]
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Frey, L., & D’Souza, F. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. New Journal of Chemistry, 45(22), 9696-9715*. Available at: [Link]
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Cirera, B., Zhang, Y.-Q., Björk, J., Klyatskaya, S., Chen, Z., Ruben, M., Barth, J. V., & Klappenberger, F. (2016). Isoreticular Two-Dimensional Covalent Organic Frameworks Synthesized by On-Surface Condensation of Diboronic Acids. ACS Nano, 10(8), 7504-7512*. Available at: [Link]
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Frey, L., & D’Souza, F. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. New Journal of Chemistry. Available at: [Link]
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Nagai, A., Guo, Z., Feng, X., Jin, S., Chen, X., Ding, X., & Jiang, D. (2011). Solvothermal Synthesis of Microporous, Crystalline Covalent Organic Framework Nanofibers and Their Colorimetric Nanohybrid Structures. ACS Applied Materials & Interfaces, 3(8), 2845-2852*. Available at: [Link]
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Van der Auweraer, M., et al. (2024). Mild and Scalable Conditions for the Solvothermal Synthesis of Imine-Linked Covalent Organic Frameworks. ChemRxiv. Available at: [Link]
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Li, P., et al. (2022). A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. Chinese Chemical Letters, 33(5), 2464-2468*. Available at: [Link]
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JoVE. (2022). Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks. Journal of Visualized Experiments. Available at: [Link]
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Han, Y. (2022). Tetraphenylethene-Based Covalent Organic Frameworks (COFs): Design, Synthesis and Applications. Chinese Journal of Organic Chemistry. Available at: [Link]
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Zhang, Y., et al. (2019). Boric-Acid-Functionalized Covalent Organic Framework for Specific Enrichment and Direct Detection of cis-Diol-Containing Compounds by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Analytical Chemistry, 91(10), 6818-6824*. Available at: [Link]
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ResearchGate. (n.d.). Solvothermal synthesis of COFs. ResearchGate. Available at: [Link]
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Han, Y. (2022). Design, Synthesis and Applications of Tetraphenylethene - Based Covalent Organic Frameworks. Penn State University. Available at: [Link]
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ResearchGate. (n.d.). Condensation reactions of boronic acids used to produce COF-1 and the FT-IR spectra of COF-1. ResearchGate. Available at: [Link]
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ResearchGate. (2018). (PDF) Covalent Organic Frameworks: Structures, Synthesis, and Applications. ResearchGate. Available at: [Link]
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Lyu, J., et al. (2021). Covalent Organic Framework Composites: Synthesis and Analytical Applications. Molecules, 26(16), 4991*. Available at: [Link]
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Ma, W., et al. (2024). Boronic acid functionalized of covalent organic framework for high performance capture of trace phthalates. Journal of Chromatography A, 1739, 465481*. Available at: [Link]
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Royal Society of Chemistry. (2021). Covalent organic frameworks (COFs) for electrochemical applications. Chemical Society Reviews. Available at: [Link]
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- 5. Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. drpress.org [drpress.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation [html.rhhz.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing (4-(2,2-Diphenylvinyl)phenyl)boronic acid for Real-Time Monitoring of Intracellular pH Dynamics
Application Note & Protocol
Introduction
Intracellular pH (pHi) is a tightly regulated physiological parameter critical for a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport.[1] Deviations from the normal pHi range can be indicative of pathological conditions, making the precise and dynamic measurement of pHi a crucial aspect of biomedical research and drug development. Fluorescent probes have emerged as indispensable tools for monitoring pHi in living cells due to their high sensitivity, spatial and temporal resolution, and non-invasive nature.[2][3] This application note details the use of (4-(2,2-Diphenylvinyl)phenyl)boronic acid, a novel fluorescent sensor, for the quantitative imaging of intracellular pH changes.
The core of this probe's functionality lies in the unique properties of the boronic acid moiety. Boronic acids are Lewis acids that can reversibly bind with hydroxyl groups.[4][5] This interaction is pH-dependent; in an aqueous environment, the boron atom transitions from a neutral, trigonal planar state to an anionic, tetrahedral state as the pH increases.[6][7] This structural change alters the electronic properties of the entire fluorophore, leading to a detectable change in its fluorescence signal. The diphenylvinylphenyl scaffold provides a robust fluorescent platform with favorable photophysical properties for cellular imaging.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (4-(2,2-Diphenylvinyl)phenyl)boronic acid for monitoring intracellular pH. We will delve into the underlying scientific principles, provide detailed experimental protocols, and discuss data analysis and interpretation to ensure reliable and reproducible results.
Scientific Principles and Mechanism of Action
The pH-sensing mechanism of (4-(2,2-Diphenylvinyl)phenyl)boronic acid is predicated on the principles of photoinduced electron transfer (PET). In its protonated (trigonal) state at acidic pH, the boronic acid group acts as an electron-withdrawing group, which can quench the fluorescence of the diphenylvinylphenyl fluorophore. As the intracellular pH rises, the boronic acid moiety becomes hydroxylated to form a tetrahedral boronate anion.[8] This transformation enhances the electron-donating character of the substituent, which in turn modulates the intramolecular charge transfer (ICT) process and leads to a significant increase in fluorescence intensity.[9][10][11]
This ratiometric response, where the fluorescence intensity at a specific wavelength changes in proportion to pH, is highly advantageous for quantitative measurements. It allows for the correction of variations in probe concentration, cell thickness, and photobleaching, leading to more accurate and reliable pHi determinations.[2]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the use of (4-(2,2-Diphenylvinyl)phenyl)boronic acid to measure intracellular pH.
I. Reagent Preparation
-
Probe Stock Solution: Prepare a 1-10 mM stock solution of (4-(2,2-Diphenylvinyl)phenyl)boronic acid in anhydrous dimethyl sulfoxide (DMSO). Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[12]
-
Loading Buffer: A common loading buffer is Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer buffered with 20 mM HEPES. The osmolarity should be adjusted to 290-310 mOsm.[1]
-
Calibration Buffers: Prepare a series of calibration buffers with known pH values ranging from 5.5 to 8.5.[1] These buffers should have a high potassium concentration (100-150 mM K+) to clamp the intracellular and extracellular pH during calibration.[13]
-
Nigericin Stock Solution: Prepare a 10 mM stock solution of nigericin in ethanol. Store aliquots at -20°C. Nigericin is a protonophore used to equilibrate the intracellular and extracellular pH during calibration.[1][13]
II. Cell Culture and Loading
-
Cell Seeding: Plate cells onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy. Allow the cells to adhere and reach the desired confluency (typically 70-80%).[14]
-
Probe Loading:
-
Warm the loading buffer and probe stock solution to room temperature.
-
Dilute the (4-(2,2-Diphenylvinyl)phenyl)boronic acid stock solution into the loading buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the probe-containing loading buffer to the cells and incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.[14]
-
After incubation, wash the cells twice with the loading buffer to remove any excess, non-internalized probe.
-
III. Fluorescence Imaging and Data Acquisition
-
Microscope Setup: Use a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of (4-(2,2-Diphenylvinyl)phenyl)boronic acid. The optimal excitation and emission wavelengths should be determined experimentally, but a starting point can be guided by the probe's spectral properties.
-
Image Acquisition:
-
Acquire fluorescence images of the loaded cells. It is recommended to acquire images at two different excitation or emission wavelengths if the probe exhibits ratiometric properties.
-
Minimize phototoxicity by using the lowest possible excitation intensity and exposure time that still provides a good signal-to-noise ratio.[1]
-
IV. In Situ Calibration
To accurately determine the intracellular pH, it is essential to perform an in situ calibration for each experiment.[1] This process relates the measured fluorescence intensity ratio to known pH values.
-
Calibration Curve Generation:
-
After acquiring baseline fluorescence images, replace the loading buffer with the high-potassium calibration buffers containing 10-50 µM nigericin.[1]
-
Incubate the cells for 5-10 minutes at each pH value to allow for equilibration of the intracellular and extracellular pH.[1]
-
Acquire fluorescence images at each pH point (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).[1]
-
-
Data Analysis:
-
Measure the average fluorescence intensity (or the ratio of intensities at two wavelengths) of individual cells or regions of interest for each calibration point.
-
Plot the fluorescence intensity ratio against the corresponding pH value.
-
Fit the data to a sigmoidal curve (e.g., the Boltzmann equation) to generate a calibration curve.[1] This curve will be used to convert the experimental fluorescence ratios of your samples into intracellular pH values.
-
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Value | Reference |
| pKa | ~7.0 - 9.33 (varies with specific derivative) | [15] |
| Excitation Wavelength (λex) | To be determined empirically | |
| Emission Wavelength (λem) | To be determined empirically | |
| Quantum Yield | Dependent on pH and probe structure | |
| Recommended Loading Concentration | 1-10 µM | |
| Recommended Loading Time | 30-60 minutes | [14] |
Experimental Workflow
Caption: Experimental workflow for measuring intracellular pH.
Mechanism of pH Sensing
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]
- 3. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wavelength-ratiometric near-physiological pH sensors based on 6-aminoquinolinium boronic acid probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICT-based fluorescent probes for intracellular pH and biological species detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - BR [thermofisher.com]
- 13. Spexyte™ Intracellular pH Calibration Buffer Kit (ab284662) | Abcam [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. A latent reversible ratiometric optical pH sensing probe based on phenylboronic acid for alkaline pH detection and applications in test paper and alkalotic HK-2 cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Bioconjugation strategies for (4-(2,2-Diphenylvinyl)phenyl)boronic acid
Application Note & Protocols
Topic: Bioconjugation Strategies for the Aggregation-Induced Emission (AIE) Fluorogen (4-(2,2-Diphenylvinyl)phenyl)boronic acid
Abstract
This guide provides a detailed technical overview and validated protocols for the bioconjugation of (4-(2,2-Diphenylvinyl)phenyl)boronic acid, a fluorogen possessing Aggregation-Induced Emission (AIE) properties. The unique structure of this molecule combines the versatile reactivity of a phenylboronic acid moiety with the advanced photophysical characteristics of a tetraphenylethylene (TPE) core. Traditional fluorophores often suffer from aggregation-caused quenching (ACQ), limiting their use at high concentrations or in aggregated states.[1] In contrast, AIE luminogens (AIEgens) exhibit enhanced fluorescence upon aggregation or when their intramolecular motion is restricted, making them ideal for biological applications with a high signal-to-noise ratio.[2][3] Boronic acids are exceptionally useful chemical handles for bioconjugation due to their ability to form reversible covalent bonds with cis-diols and to participate in robust, irreversible carbon-carbon bond formation via metal-catalyzed cross-coupling reactions.[4][5][6] This document details two primary strategies for leveraging these properties: (1) pH-sensitive boronate ester formation for labeling glycoproteins and (2) robust Suzuki-Miyaura cross-coupling for the stable labeling of halogenated peptides and proteins. These protocols are designed for researchers in molecular biology, drug development, and materials science seeking to create novel fluorescent bioprobes for imaging, sensing, and diagnostics.
Introduction to (4-(2,2-Diphenylvinyl)phenyl)boronic acid
(4-(2,2-Diphenylvinyl)phenyl)boronic acid is a bifunctional molecule designed for advanced bio-labeling applications. Its utility stems from two integral components: the TPE framework and the phenylboronic acid group.
-
Aggregation-Induced Emission (AIE) Core: The tetraphenylethylene (TPE) scaffold, (C₆H₅)₂C=C(C₆H₅)₂, is the archetypal AIEgen. In dilute solutions, the phenyl rings undergo active intramolecular rotation, providing a non-radiative pathway for the excited state to relax, resulting in negligible fluorescence.[2] However, when these molecules aggregate or are covalently attached to a large biomolecule, this intramolecular rotation is restricted. This "Restriction of Intramolecular Motion" (RIM) mechanism blocks the non-radiative decay channel, forcing the excited state to decay radiatively and leading to a dramatic increase in fluorescence quantum yield.[2][3] This "turn-on" fluorescence is highly advantageous for in-vitro and in-vivo imaging.[7]
-
Boronic Acid Reactive Handle: Phenylboronic acid (PBA) is a mild Lewis acid that serves as a versatile anchor for bioconjugation.[8] Its reactivity is primarily exploited in two ways:
-
Boronate Ester Formation: PBA reversibly reacts with molecules containing cis-1,2 or -1,3 diols, such as those found in saccharides, glycoproteins, and the ribose of RNA, to form five- or six-membered cyclic boronate esters.[9] This reaction is pH-dependent, with the ester bond being more stable at physiological or slightly basic pH and labile under acidic conditions, making it suitable for creating stimuli-responsive systems.[10][11]
-
Suzuki-Miyaura Cross-Coupling: As an organoboron compound, PBA is a key coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[12] This reaction forges a stable carbon-carbon bond with an aryl or vinyl halide (or triflate), providing a robust and irreversible method for labeling biomolecules that have been pre-functionalized with a suitable halide.[13][14]
-
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | [4-(1,2,2-triphenylethenyl)phenyl]boronic acid | PubChem[15] |
| Molecular Formula | C₂₆H₂₁BO₂ | PubChem[15] |
| Molecular Weight | 376.3 g/mol | PubChem[15] |
| Appearance | Off-white to yellow powder | Supplier Data |
| Solubility | Soluble in DMSO, DMF, THF, Methanol | Supplier Data |
Bioconjugation Strategies and Protocols
Two primary strategies are presented, targeting different functional groups and offering either reversible or irreversible linkages.
Strategy A: Reversible Labeling via Boronate Ester Formation
This strategy is ideal for targeting glycosylated proteins or other diol-containing biomolecules. The resulting conjugate is sensitive to pH, which can be exploited for controlled release or sensing applications. The equilibrium favors ester formation at pH > 8, where the boronic acid is partially deprotonated to the more reactive tetrahedral boronate anion.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. [PDF] A convenient catalyst for aqueous and protein Suzuki-Miyaura cross-coupling. | Semantic Scholar [semanticscholar.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. (4-(1,2,2-Triphenylvinyl)phenyl)boronic acid | C26H21BO2 | CID 68246409 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Vinylphenylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when working with vinylphenylboronic acid and its derivatives. Here, we will dissect the common pitfalls and provide robust, field-tested solutions to enhance your reaction outcomes.
Introduction: The Nuances of Vinylphenylboronic Acid in Suzuki Couplings
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. However, the use of vinylboronic acids, including vinylphenylboronic acid, introduces specific challenges that can lead to frustratingly low yields. The primary culprits are often competing side reactions such as protodeboronation and polymerization, which consume the starting material and complicate purification.
This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and practical experience. We will explore the critical parameters of the reaction—catalyst system, base, solvent, and temperature—and provide detailed protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields when using vinylphenylboronic acid?
The most frequent cause of low yields is the competitive protodeboronation of the vinylphenylboronic acid. This is a process where the boronic acid group is cleaved and replaced by a hydrogen atom, effectively destroying the starting material. This side reaction is often promoted by the presence of water and the choice of base.
Q2: Can the quality of my vinylphenylboronic acid affect the reaction?
Absolutely. Vinylboronic acids can be susceptible to oligomerization or polymerization upon storage, especially if exposed to heat or light. It is crucial to use high-purity starting material. If in doubt, it is advisable to re-purify the boronic acid before use.
Q3: My reaction starts but then seems to stall. What could be the reason?
Reaction stalling can be indicative of catalyst deactivation. This can happen for several reasons, including the formation of inactive palladium species or the consumption of the active catalyst by impurities. The choice of ligand is critical in stabilizing the palladium catalyst throughout the reaction cycle.
Q4: I am observing the formation of a significant amount of homocoupling product of my aryl halide. How can I minimize this?
Homocoupling of the aryl halide is often a result of slow transmetalation. To favor the desired cross-coupling, you may need to optimize the reaction conditions to accelerate the transmetalation step. This can involve changing the base, solvent, or ligand.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues leading to low yields in Suzuki couplings with vinylphenylboronic acid.
Problem 1: Low Conversion of Starting Materials
If you are observing a significant amount of unreacted starting materials, the issue likely lies with the catalyst activity or the reaction conditions.
Troubleshooting Steps:
-
Evaluate the Catalyst System: The choice of palladium source and ligand is paramount. While Pd(PPh₃)₄ is a common choice, it may not be optimal for all substrates. Consider using a more electron-rich and bulky phosphine ligand, which can promote oxidative addition and stabilize the active Pd(0) species.
-
Recommendation: Screen a panel of ligands. Buchwald and Fu have developed a range of highly effective ligands for Suzuki couplings. For instance, SPhos or XPhos can be excellent choices for challenging couplings.
-
-
Optimize the Base: The base plays a crucial role in the transmetalation step. A base that is too weak may not facilitate the formation of the active boronate species, while a base that is too strong can promote side reactions.
-
Recommendation: For vinylboronic acids, inorganic bases are generally preferred. A systematic screening of bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.
-
-
Solvent Selection: The solvent system must be able to dissolve all reaction components and facilitate the interaction between the organic and aqueous phases (if used).
-
Recommendation: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is often used. The ratio of organic solvent to water can significantly impact the reaction rate and yield.
-
Problem 2: Significant Formation of Side Products (Protodeboronation)
The presence of a significant amount of the corresponding styrene (from protodeboronation of vinylphenylboronic acid) is a clear indication that this side reaction is outcompeting the desired cross-coupling.
Troubleshooting Steps:
-
Minimize Water Content: While some water is often necessary for the Suzuki coupling, excess water can accelerate protodeboronation.
-
Recommendation: Use anhydrous solvents and ensure the base is dry. If using an aqueous base solution, carefully control the amount of water added.
-
-
Choice of Base: The basicity and nucleophilicity of the base can influence the rate of protodeboronation.
-
Recommendation: Weaker bases like K₂CO₃ or KF are often reported to minimize protodeboronation compared to stronger bases like NaOH or KOH.
-
-
Reaction Temperature: Higher temperatures can increase the rate of both the desired reaction and undesired side reactions.
-
Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. A temperature screening experiment is advisable.
-
Visualizing the Troubleshooting Logic
The following flowchart illustrates a decision-making process for troubleshooting low yields.
Caption: Troubleshooting Decision Tree for Low Yield Suzuki Couplings.
Experimental Protocols
Here are detailed protocols for screening key reaction parameters.
Protocol 1: Ligand Screening
This protocol outlines a parallel screening approach to identify the optimal ligand for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Vinylphenylboronic acid (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol %)
-
Ligands (e.g., PPh₃, SPhos, XPhos, 4 mol %)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials with stir bars
Procedure:
-
To each reaction vial, add the aryl halide, vinylphenylboronic acid, and base.
-
In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor and each ligand.
-
Add the palladium and ligand solutions to each respective vial.
-
Add the solvent to each vial.
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., 80 °C).
-
Monitor the reactions by a suitable analytical technique (e.g., LC-MS or GC-MS) at regular intervals.
-
Compare the conversion and yield for each ligand to identify the optimal choice.
Protocol 2: Base and Solvent Screening
This protocol is designed to identify the optimal base and solvent combination.
Materials:
-
Aryl halide (1.0 equiv)
-
Vinylphenylboronic acid (1.2 equiv)
-
Optimal palladium/ligand system from Protocol 1
-
Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equiv)
-
Solvents (e.g., Toluene, Dioxane, THF, each with a small amount of water)
-
Inert atmosphere
-
Reaction vials with stir bars
Procedure:
-
Set up a grid of reaction vials, with each row representing a different base and each column representing a different solvent.
-
Add the solid reagents (aryl halide, vinylphenylboronic acid, base) to the appropriate vials.
-
Add the palladium/ligand catalyst system to each vial.
-
Add the corresponding solvent to each column of vials.
-
Seal the vials and heat to the desired temperature.
-
Monitor the reactions and analyze the results to determine the best base/solvent combination.
Data Presentation: Example Ligand Screening Results
| Ligand | Conversion (%) | Yield (%) | Protodeboronation (%) |
| PPh₃ | 45 | 35 | 10 |
| SPhos | 95 | 92 | < 2 |
| XPhos | 98 | 96 | < 1 |
| RuPhos | 92 | 88 | 3 |
Note: The above data is illustrative. Your actual results will vary depending on the specific substrates and conditions.
Mechanistic Insights: The Suzuki Coupling Catalytic Cycle
A fundamental understanding of the catalytic cycle can aid in troubleshooting.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Each step in this cycle has its own requirements. For instance, oxidative addition is often favored by electron-rich ligands, while transmetalation is facilitated by the base. Reductive elimination, which forms the desired C-C bond, is typically faster with bulky ligands. By understanding these relationships, you can make more informed decisions when optimizing your reaction.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Sins of Our Reagents: A Focus on the Purity of Organoboron Species. Angewandte Chemie International Edition, 2013 , 52 (29), 7362-7370. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]
Optimizing signal-to-noise ratio in AIE-based probes.
Optimizing Signal-to-Noise Ratio: A Troubleshooting Guide
Welcome to the technical support center for aggregation-induced emission (AIE)-based probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the signal-to-noise ratio (S/N) in their experiments. A high S/N is critical for obtaining sensitive and reliable data. This resource provides in-depth, field-proven insights to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the signal generation of AIE probes?
A1: AIE-based probes, often referred to as AIEgens, are a class of fluorescent molecules that are typically non-emissive when dissolved in a good solvent but become highly fluorescent upon aggregation.[1][2] This "light-up" phenomenon is primarily attributed to the restriction of intramolecular motion (RIM) in the aggregated state.[3][4] This restriction blocks non-radiative decay pathways, forcing the excited molecules to release their energy as light, resulting in strong fluorescence emission.[1][5]
Q2: What are the primary factors that influence the signal-to-noise ratio of AIE probes?
A2: The signal-to-noise ratio in assays using AIE-based probes is mainly influenced by:
-
Probe Aggregation State: The degree to which the AIEgen aggregates directly impacts the fluorescence intensity. Incomplete or unintended aggregation can lead to a high background signal.
-
Background Fluorescence: This can originate from the biological sample itself (autofluorescence) or from non-specific binding of the AIE probe to cellular components or surfaces.[6][7][8]
-
Instrumentation and Imaging Parameters: The selection of excitation and emission wavelengths, detector sensitivity, and exposure time are all critical factors that can affect the measured signal and noise levels.[9]
Q3: How do I choose the optimal excitation and emission wavelengths for my AIE probe?
A3: First, consult the manufacturer's specifications for the maximal excitation and emission wavelengths of your specific AIE probe. It is highly recommended to experimentally verify these wavelengths using a fluorometer with your probe in the intended experimental buffer. For imaging applications, utilize bandpass filters centered around these peak wavelengths to maximize the collection of the specific signal while minimizing background noise.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during experiments with AIE-based probes and offers detailed, step-by-step solutions.
Issue 1: High Background Signal or Low Signal-to-Noise Ratio
A high background signal is a frequent challenge when working with AIE probes, which diminishes the signal-to-noise ratio. This can be caused by several factors, including premature probe aggregation, non-specific binding, and sample autofluorescence.[10][11]
Root Cause Analysis and Mitigation Strategies:
-
Probe Self-Aggregation: AIE probes may form small aggregates in stock solutions or working buffers, leading to a consistently high background.
-
Solution:
-
Sonication: Before use, sonicate the AIE probe stock solution for 5-10 minutes to disperse any pre-formed aggregates.
-
Solvent Optimization: Ensure the AIE probe is fully dissolved in a suitable organic solvent (e.g., DMSO, THF) before diluting it into the aqueous experimental buffer.[12][13] The final concentration of the organic solvent in the working solution should generally be kept below 1% (v/v) to prevent solvent-induced aggregation.
-
Filtration: To remove larger aggregates, filter the working solution through a 0.22 µm syringe filter before applying it to your sample.
-
-
-
Non-Specific Binding: The AIE probe might non-specifically adhere to cellular structures or the surface of the imaging container, which contributes to background fluorescence.[6][7][14] This is often due to hydrophobic or electrostatic interactions.[8]
-
Solution:
-
Blocking: Before adding the AIE probe, incubate your cells or tissue with a blocking agent like bovine serum albumin (BSA) or serum from the host of the secondary antibody.[11] A common starting point is 1-5% BSA for 30-60 minutes.
-
Washing Steps: To remove unbound probes, increase the number and duration of washing steps after probe incubation. Use a gentle buffer such as phosphate-buffered saline (PBS).[10]
-
Probe Concentration Optimization: High probe concentrations can increase non-specific binding.[8][15] It is essential to perform a titration to determine the lowest concentration that provides a strong signal with minimal background.[10]
-
-
-
Autofluorescence: Biological samples often have intrinsic fluorescence from molecules like NADH and flavins, which can interfere with the AIE probe's signal.[16][17][18]
-
Solution:
-
Spectral Unmixing: If your imaging system supports it, you can computationally separate the AIE probe's emission spectrum from the autofluorescence spectrum.[8][16]
-
Background Subtraction: Acquire an image of a control sample (without the AIE probe) and use it to subtract the background from your experimental images.[16]
-
Use of Quenching Agents: In some instances, agents like Sudan Black B can be used to quench autofluorescence, but their compatibility with your AIE probe and sample must be verified.[8][19]
-
Time-Gated Imaging: This technique is effective if your AIE probe has a longer fluorescence lifetime than the autofluorescence. By introducing a delay between the excitation pulse and signal detection, the short-lived autofluorescence can be eliminated.[8][20]
-
-
Experimental Workflow for Optimizing Probe Concentration:
Caption: Workflow for AIE probe concentration optimization.
Issue 2: Weak or No Signal
A faint or absent fluorescent signal after incubation with the AIE probe is another common problem. This can stem from issues with the probe itself, the experimental conditions, or the target of interest.[11]
Root Cause Analysis and Mitigation Strategies:
-
Probe Inactivity: The AIE probe may have degraded or may not be in the appropriate aggregated state to fluoresce.
-
Solution:
-
Positive Control: Test the AIE probe in a system where it is known to fluoresce. A simple method is to induce aggregation by adding a poor solvent (like water) to a solution of the AIE probe in a good solvent (like THF) and measure the fluorescence.
-
Proper Storage: Ensure the AIE probe is stored according to the manufacturer's guidelines, typically protected from light and at a low temperature, to prevent degradation.
-
-
-
Insufficient Target Molecules: The concentration of the target molecule in your sample might be too low to induce sufficient aggregation of the AIE probe.
-
Solution:
-
Increase Target Concentration: If feasible, increase the concentration of the target analyte or use a cell line known to express higher levels of the target.
-
Signal Amplification: Consider using a signal amplification strategy, if compatible with your assay design.
-
-
-
Incompatible Buffer Conditions: Factors such as pH, ionic strength, or the presence of specific ions in the buffer can influence the AIE probe's aggregation and fluorescence.[21][22][23]
-
Solution:
-
Buffer Optimization: Test a range of buffer conditions to identify the optimal environment for your specific AIE probe.
-
Literature Review: Examine published studies that have utilized the same or similar AIE probes to identify suitable buffer systems.
-
-
Data Presentation: Example of Probe Concentration Optimization
| Probe Concentration (µM) | Mean Signal Intensity | Mean Background Intensity | Signal-to-Noise Ratio (S/N) |
| 0.1 | 150 | 50 | 3.0 |
| 0.5 | 500 | 60 | 8.3 |
| 1.0 | 1200 | 80 | 15.0 |
| 5.0 | 2500 | 200 | 12.5 |
| 10.0 | 3000 | 400 | 7.5 |
In this hypothetical example, a concentration of 1.0 µM provides the optimal signal-to-noise ratio.
Issue 3: Photobleaching
While AIE probes are generally recognized for their high photostability compared to conventional organic dyes, photobleaching can still be a concern under intense or prolonged illumination.[24][25][26][27][28]
Mitigation Strategies:
-
Reduce Excitation Power: Use the lowest possible laser power or illumination intensity that still yields a detectable signal.[24]
-
Minimize Exposure Time: Keep the image acquisition exposure times as short as possible.[24]
-
Use Anti-fade Reagents: For fixed samples, use a mounting medium containing an anti-fade agent.
-
Acquire Z-stacks with Care: When imaging thick samples, acquiring a Z-stack with shorter exposure times per plane can be less damaging than a single long exposure.
Logical Relationship of Troubleshooting Steps:
Caption: Troubleshooting workflow for optimizing S/N ratio.
References
- Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments - CLF. (n.d.).
- Martin-Fernandez, M., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS ONE, 8(9), e74200.
- Strategies to reduce background noise in Aie-GA imaging - Benchchem. (n.d.).
- Identification of fluorescent compounds with non-specific binding property via high throughput live cell microscopy. (2012). PLoS One, 7(1), e28802.
- Mei, J., et al. (2009). Aggregation-induced emission: phenomenon, mechanism and applications.
- Hu, R., et al. (2020). Aggregation-induced emission: challenges and opportunities.
- Zhao, Z., et al. (2017). Functionality and versatility of aggregation-induced emission luminogens.
- Peng, Q., et al. (2020). Molecular mechanism of aggregation-induced emission.
- Zhang, H., et al. (2022). What Leads to Aggregation-Induced Emission?. The Journal of Physical Chemistry Letters, 13(36), 8494-8501.
- Berezin, M. Y., & Achilefu, S. (2010). Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore. Journal of biomedical optics, 15(2), 027001.
- Croce, A. C., & Bottiroli, G. (2014). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. The open optics journal, 8, 1-22.
- Hashemian, M., et al. (2019). Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS). AIMS Biophysics, 6(2), 79-93.
- A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. (2023, March 30).
- Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy. (n.d.).
- AIE-GA Photostability Technical Support Center - Benchchem. (n.d.).
- Zhang, Y., et al. (2024). Aggregation-Induced Emission (AIE) Probes in Fluorescent Sensing: Progress and Applications for Pesticide Detection. Applied Sciences, 14(20), 8947.
- Zhang, X., et al. (2022). Insights into AIE materials: A focus on biomedical applications of fluorescence. Frontiers in Chemistry, 10, 985578.
- Learn how to Remove Autofluorescence from your Confocal Images - Leica Microsystems. (n.d.).
- Kim, H., et al. (2022). Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies. International Journal of Molecular Sciences, 23(2), 898.
- Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. (2012). PLOS ONE, 7(1), e28802.
- Wang, Y., et al. (2021). Photostable AIE probes for wash-free, ultrafast, and high-quality plasma membrane staining.
- Photostable AIE Probes for Wash-Free, Ultrafast, and High-Quality Plasma Membrane Staining | Request PDF. (n.d.).
- Liu, Y., et al. (2021). A General Method to Develop Highly Environmentally Sensitive Fluorescent Probes and AIEgens. Advanced Science, 8(24), 2104609.
- Sharma, D., et al. (2017). AIE Active Turn-Off Fluorescent Probe for the Detection of Cu 2+ Ions. Journal of Fluorescence, 27(5), 1845-1851.
- Rationally designed AIEgen probe detects amyloid fibrils in live animal... (n.d.).
- AIEgen-enhanced protein imaging: Probe design and sensing mechanisms. (2021).
- Photostable AIE probes for wash-free, ultrafast, and high-quality plasma membrane staining. (2021).
- De novo design of a novel AIE fluorescent probe tailored to autophagy visualization via pH manipulation. (2023). Chemical Engineering Journal, 452, 139281.
- Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. (2017). Avicenna journal of medical biotechnology, 9(1), 2-7.
- Solvent effects on emissions behavior. A Replicate fluorescence... (n.d.).
- How can I improve my signal-to-noise ratio? - Izon Science Support Centre. (n.d.).
- An AIEgen-Based Carrier Enables Efficient Cytosolic Delivery of Bioactive Proteins. (2026, January 16).
- Troubleshooting in Fluorescent Staining - Creative Bioarray. (n.d.).
- Optimization of signal-to-noise ratio for efficient microarray probe design. (2016).
- Preparation of Eu3+-Doped Ca0.8Yb0.2F2.2 as a Fluorescent Probe and Its Application in Detecting Cr O 4 2− and C r 2 O 7 2− Ions. (n.d.).
- 10.2: Improving the Signal-to-Noise Ratio. (2021, September 12).
- Rational Design of Near-Infrared AIE-Active Probes: In Situ Mapping of Amyloid-β Plaques with Ultra-Sensitivity and High-Fidelity | Request PDF. (n.d.).
- Aggregation-Induced Emission (AIE), Life and Health - PMC. (n.d.).
- Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence-Based Assays - Benchchem. (n.d.).
- (PDF) Aggregation-Induced Emission (AIE) Probes in Fluorescent Sensing: Progress and Applications for Pesticide Detection. (n.d.).
- Aggregation-induced emission (AIE)-active fluorescent probes with multiple binding sites toward ATP sensing and live cell imaging. (2018).
- Aggregation-induced emission (AIE)-Active Fluorescent Probes with Multisite-Binding Sites toward ATP Sensing and the Live Cell Imaging | Request PDF. (n.d.).
- Common Issues with PH Probes for Water Quality Monitoring and How to Solve Them? (2025, March 1).
- Troubleshooting - Immunofluorescence Assays - ibidi. (n.d.).
- IHC Troubleshooting Guide | Thermo Fisher Scientific - US. (n.d.).
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Technical Support Center: Strategies to Prevent Protodeboronation in Suzuki-Miyaura Reactions
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with protodeboronation, a prevalent and often yield-limiting side reaction. Here, we provide in-depth troubleshooting guides, frequently asked questions, and optimized protocols to help you enhance the efficiency and robustness of your coupling reactions.
Introduction to the Protodeboronation Challenge
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its versatility and functional group tolerance. However, the stability of the crucial organoboron reagent is a common bottleneck. Protodeboronation, the undesired cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, directly consumes the boronic acid or its derivatives, leading to reduced product yield and purification difficulties.[1][2] This side reaction is highly dependent on the substrate, reaction conditions, and catalyst system.[1] This guide will equip you with the knowledge to diagnose and mitigate this pervasive issue.
Troubleshooting Guide: Diagnosing and Solving Protodeboronation
This section is designed to help you identify the root cause of protodeboronation in your specific system and provides actionable solutions.
| Observed Issue | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| High levels of protodeboronated byproduct detected by GC/LC-MS. | 1. Reaction pH is too high: Strong bases can accelerate protodeboronation, especially at elevated temperatures. The reaction pH is a critical factor in the rate of protodeboronation.[3][4] | - Switch to a milder base: Replace strong bases like NaOH or KOH with weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[5] These bases are effective in promoting the catalytic cycle while minimizing the rate of the undesired side reaction. - Consider fluoride-based promoters: In some cases, KF can be an effective base that suppresses protodeboronation.[5] |
| 2. Elevated reaction temperature: Higher temperatures increase the rates of both the desired coupling and the undesired protodeboronation.[5] | - Lower the reaction temperature: Operate at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C). This can significantly slow the rate of protodeboronation.[5] | |
| 3. Inefficient catalyst system: A slow catalyst turnover rate provides more time for the boronic acid to decompose.[5] | - Employ a highly active catalyst system: Use modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos). These systems can accelerate the rate of the productive cross-coupling, outcompeting the decomposition pathway.[5] | |
| Boronic acid appears to be degrading before the reaction is complete. | 1. Inherent instability of the boronic acid: Certain classes of boronic acids, such as electron-rich heteroaryl derivatives (e.g., 2-thiopheneboronic acid) and some electron-deficient arylboronic acids, are particularly prone to protodeboronation.[2][5][6] | - Utilize boronic esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a neopentyl glycol ester.[2] These esters can offer greater stability under reaction conditions. - Employ "slow-release" strategies: Use MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates.[1][7][8] These reagents slowly release the active boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[1][7][8] |
| 2. Presence of excess water: While a small amount of water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can serve as a proton source for protodeboronation.[5] | - Use anhydrous solvents: Employing anhydrous conditions can be beneficial, especially when using boronic esters that can transmetalate directly.[4] - Control water content: If water is required, carefully control its concentration. | |
| Reaction stalls or yields are inconsistent. | 1. Ligand-promoted protodeboronation: Some bulky phosphine ligands, while excellent for promoting cross-coupling, can also accelerate palladium-catalyzed protodeboronation.[9][10] | - Screen different ligands: If you suspect ligand-promoted protodeboronation, screen a panel of ligands to find one that provides a good balance between high catalytic activity and low protodeboronation rates. |
| 2. Catalyst deactivation: The nitrogen atom in some heteroaryl substrates can coordinate to the palladium center, leading to catalyst deactivation and giving more time for protodeboronation to occur.[11] | - Use a higher catalyst loading: Increasing the catalyst loading might help to overcome deactivation and push the productive reaction forward.[12] - Choose a more robust catalyst system: Certain catalyst systems are more resistant to deactivation by coordinating substrates. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of protodeboronation?
Protodeboronation is the protonolysis of a carbon-boron bond.[1] The mechanism is highly dependent on the reaction conditions and the nature of the boronic acid. In aqueous media, the reaction pH is a key factor.[1]
-
Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid exists in equilibrium with its more nucleophilic boronate form ([R-B(OH)₃]⁻). This boronate can then react with a proton source, such as water, leading to the cleavage of the C-B bond.[1] For highly electron-deficient arylboronic acids, the mechanism can involve the generation of a transient aryl anion.[13][14]
-
Acid-Catalyzed Protodeboronation: In acidic media, protonation of the aromatic ring can facilitate the cleavage of the C-B bond.[15][16]
Q2: Are boronic esters always more stable than boronic acids?
It is a common assumption that converting a boronic acid to an ester, such as a pinacol ester, will increase its stability towards protodeboronation.[4] While this is often true, it is not a universal rule.[4] The stability of a boronic ester is highly dependent on the specific diol used and the reaction conditions.[4][17] In some cases, hydrolysis of the ester back to the boronic acid can be a significant pathway leading to protodeboronation.[4]
Q3: How does the choice of solvent affect protodeboronation?
The solvent can have a significant impact on the rate of protodeboronation. For instance, some studies have shown that DMSO can dramatically accelerate protodeboronation for certain substrates.[18] The polarity and protic nature of the solvent can influence the speciation of the boronic acid and the availability of protons, thereby affecting the rate of this side reaction.
Q4: Can the palladium catalyst itself promote protodeboronation?
Yes, in addition to base-catalyzed protodeboronation, the palladium catalyst, particularly Pd(II) complexes with bulky phosphine ligands, can actively promote protodeboronation.[9][10] This highlights the importance of choosing a catalyst system where the rate of the desired cross-coupling significantly outpaces any catalyst-mediated decomposition pathways.
Visualizing the Competing Pathways
To better understand the challenge, it is helpful to visualize the Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.
Caption: Competing pathways in the Suzuki-Miyaura reaction.
Experimental Protocol: Minimizing Protodeboronation for a Challenging Substrate
This protocol provides a robust starting point for coupling an unstable heteroaryl boronic acid where protodeboronation is a known issue.
Objective: To couple 2-thiopheneboronic acid with 4-bromoanisole with minimal formation of thiophene.
Materials:
-
4-bromoanisole (1.0 equiv)
-
2-thiopheneboronic acid pinacol ester (1.2 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Anhydrous, degassed 1,4-dioxane
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel, add 4-bromoanisole, 2-thiopheneboronic acid pinacol ester, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vessel and purge with a gentle stream of argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Reaction Execution: Seal the vessel tightly and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.[5] The use of a highly active precatalyst often allows for lower reaction temperatures.[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of starting materials and the formation of both the desired product and the protodeboronated byproduct (thiophene).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion
Protodeboronation is a complex side reaction in Suzuki-Miyaura couplings that can be effectively managed through a systematic approach to reaction optimization. By carefully considering the choice of base, solvent, temperature, and catalyst system, and by utilizing more stable boronic acid derivatives when necessary, researchers can significantly improve the yield and efficiency of their reactions. This guide provides a framework for troubleshooting and overcoming the challenges associated with protodeboronation, enabling the successful synthesis of target molecules.
References
- Development of Organic Transformations Based on Protodeboronation. ACS Publications.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Protodeboronation. Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. Benchchem.
- The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Books.
- Technical Support Center: Managing Protodeborylation in Suzuki Reactions. Benchchem.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Unknown.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
- The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol.
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society - ACS Publications.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au - ACS Publications.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate.
- Boron‐reagents unstable towards protodeboronation (according to pH studies by Lloyd‐Jones and co‐workers).. ResearchGate.
- Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.
- The unexpected protodeboronation rather than condensation. ResearchGate.
- For the pro's (Suzuki). Reddit.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH.
- Highly Efficient Suzuki–Miyaura Polymerization Enabled by Direct Transmetalation with Boronic Esters. ResearchGate.
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Enhancing the quantum yield of (4-(2,2-Diphenylvinyl)phenyl)boronic acid
This pH sensitivity makes DPVPB a potential candidate for developing fluorescent sensors for alkaline environments or for analytes containing diol groups (like sugars), as binding to a diol can also induce the trigonal-to-tetrahedral shift and enhance fluorescence. [15][16]
Q5: What is the correct protocol for measuring the relative quantum yield (Φ_F) of an AIEgen like DPVPB?
A5: Measuring the quantum yield of an AIEgen requires careful attention to detail, as the sample is in a scattering aggregated state. The relative method, which compares the fluorescence of your sample to a well-characterized standard, is most common. [9]
Caption: Standard workflow for relative quantum yield measurement.
Experimental Protocol 2: Relative Quantum Yield Measurement
-
Select a Standard: Choose a quantum yield standard with an emission range that overlaps with DPVPB (e.g., for blue-green emission, Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). [10]2. Prepare Solutions:
-
Prepare your DPVPB sample in the desired aggregated state (e.g., 10 µM in 90% water/THF).
-
Prepare a series of dilutions of both the standard and your sample.
-
-
Measure Absorbance: Record the UV-Vis absorbance spectra for all solutions. Identify an excitation wavelength (λ_ex) where both the sample and standard have non-zero absorbance. Crucially, ensure the absorbance at λ_ex is below 0.1 for all measurements to prevent inner filter effects. [10]4. Measure Fluorescence:
-
Set the fluorometer to the chosen λ_ex.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission peak is captured. Use the same instrument settings (e.g., slit widths) for both the sample and the standard.
-
-
Data Processing:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Correct for the refractive index of the solvents used for the sample and the standard.
-
-
Calculation: Use the following equation to calculate the quantum yield of your sample (Φ_s):
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (η_s² / η_r²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Subscripts s and r denote the sample and reference standard, respectively. [9]
-
References
- BenchChem. (n.d.). Troubleshooting low quantum yield in 9-Azajulolidine fluorescent dyes. BenchChem Technical Support.
- Zhang, Y., et al. (2016). Boronic Acid: A Bio-Inspired Strategy To Increase the Sensitivity and Selectivity of Fluorescent NADH Probe. Journal of the American Chemical Society.
- Wieneke, R., et al. (2025). Glycan-induced fluorescence enhancement using a molecular rotor–boronic acid conjugate.
- Jiang, R. J., et al. (2018).
- DiCesare, N., et al. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of Biomedical Optics.
- ResearchGate. (n.d.).
- Takada, S., et al. (2025). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. MDPI.
- ResearchGate. (n.d.). The structures and photoluminescence quantum yields of TPE and three....
- ResearchGate. (n.d.).
- Yadav, L., et al. (2022). Red-emitting polyaniline-based nanoparticle probe for pH-sensitive fluorescence imaging. Article.
- Chen, M., et al. (2017).
- Li, H., et al. (2018). Aggregation-Induced Emission Properties in Fully π-Conjugated Polymers, Dendrimers, and Oligomers. MDPI.
- ResearchGate. (2015). What's wrong with my quantum yield measurement?.
- Chen, M., et al. (2017). Excited-State Decay Paths in Tetraphenylethene Derivatives. The Journal of Physical Chemistry A.
- Zhang, H., et al. (2022).
- Al-Raqa, S. Y., et al. (2016). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. New Journal of Chemistry.
- ResearchGate. (n.d.). Concentration-dependent fluorescence of probe 3 in pure THF solvent.
- Liu, Y., et al. (2021). A latent reversible ratiometric optical pH sensing probe based on phenylboronic acid for alkaline pH detection and applications in test paper and alkalotic HK-2 cells. RSC Publishing.
- Zhang, H., et al. (2021). A novel aggregation-induced enhanced emission aromatic molecule: 2-aminophenylboronic acid dimer. PubMed Central.
- Al-Awsi, G. L., et al. (2025). Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis. RSC Advances.
- SciSpace. (n.d.). Tetraphenylethylene.
- Gandeepan, P., et al. (2016). Highly efficient blue and green emitting materials based on benzothiadiazole-triphenylamine/carbazole for organic light emitting diodes.
- Marfin, Y. S., et al. (2020). Effects of Concentration on Aggregation of BODIPY-Based Fluorescent Dyes Solution. Journal of Fluorescence.
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of Diphenylvinylphenyl Boronic Acid in Aqueous Media
Welcome to the technical support guide for diphenylvinylphenyl boronic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this versatile compound. Here, we provide in-depth, field-proven insights and practical troubleshooting steps to ensure your experiments proceed smoothly and successfully.
Understanding the "Why": The Root of the Solubility Problem
Diphenylvinylphenyl boronic acid is a highly valuable reagent, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling and in the development of chemical sensors. However, its chemical structure inherently limits its solubility in water.
-
Hydrophobicity: The molecule is dominated by three phenyl rings and a vinyl group, all of which are large, nonpolar, and hydrophobic. These aromatic regions prefer to interact with each other rather than with polar water molecules, leading to aggregation and precipitation.
-
Molecular Structure: The planar nature of the phenyl rings allows for efficient crystal packing, resulting in a stable solid-state form that requires significant energy to dissolve.
-
Lewis Acidity and pKa: Boronic acids are Lewis acids. In aqueous solution, a boronic acid exists in equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻).[1] The neutral form is significantly less water-soluble than the charged boronate form. The pKa of a typical arylboronic acid is around 9, meaning that at neutral or acidic pH, the compound predominantly exists in its less soluble, uncharged state.[1][2]
Understanding these core principles is the first step to rationally designing a strategy to overcome solubility limitations.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Q1: My diphenylvinylphenyl boronic acid is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What is the first and simplest thing I should try?
Answer: Adjust the pH of your medium.
This is the most effective initial step. The solubility of boronic acids is highly pH-dependent.[3][4] By increasing the pH of the aqueous medium to a value above the boronic acid's pKa, you shift the equilibrium towards the formation of the more soluble anionic boronate species.[1]
Step-by-Step Protocol: pH Adjustment
-
Prepare the Buffer: Start with your desired aqueous buffer (e.g., phosphate, borate).
-
Add Boronic Acid: Add the solid diphenylvinylphenyl boronic acid to the buffer. You will likely observe a cloudy suspension.
-
Increase pH: While stirring vigorously, add a dilute basic solution (e.g., 0.1 M to 1 M NaOH) dropwise.
-
Monitor: Use a calibrated pH meter to monitor the pH. As you add the base, the solid should begin to dissolve.
-
Target pH: Aim for a final pH of 9.5 to 10.5 for initial dissolution to ensure the majority of the acid is in the boronate form.
-
Final Adjustment: Once the solid is fully dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to your target experimental pH, but be aware that the compound may precipitate if the pH drops too low.
Expert Tip: This method is ideal for chemical reactions like Suzuki couplings where the reaction conditions are already basic. For biological assays sensitive to high pH, this may not be suitable, and other methods should be considered.
Q2: I have tried adjusting the pH, but the solubility is still insufficient, or my experiment cannot tolerate a high pH. What is my next option?
Answer: Use a water-miscible organic co-solvent.
Introducing a small amount of an organic co-solvent can disrupt the hydrophobic interactions between the boronic acid molecules and help solvate the large aromatic portions of the compound.[5] This is a common and effective strategy for many poorly soluble drugs and reagents.[6][7][8]
Recommended Co-solvents and Starting Concentrations
| Co-Solvent | Recommended Starting % (v/v) | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | 5 - 10% | Excellent solubilizing power. Biologically active at higher concentrations. Ensure it does not interfere with your downstream application. |
| Ethanol (EtOH) | 10 - 20% | Good solubilizing agent, less toxic than DMSO. Can precipitate some salts from buffers. |
| N,N-Dimethylformamide (DMF) | 5 - 10% | Strong solvent, but higher toxicity. Use with caution and appropriate ventilation. |
| Acetonitrile (ACN) | 10 - 20% | Common in HPLC and chromatography. Less effective than DMSO/DMF for highly hydrophobic compounds. |
Step-by-Step Protocol: Co-Solvent Method
-
Prepare a Concentrated Stock: Dissolve the diphenylvinylphenyl boronic acid in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Dilute into Aqueous Medium: Slowly add the concentrated stock solution dropwise into your vigorously stirring aqueous buffer.
-
Observe: Monitor for any signs of precipitation (cloudiness). If the solution remains clear, you have successfully prepared your working solution.
-
Optimization: If precipitation occurs, you may need to increase the final percentage of the co-solvent in your aqueous medium or lower the final concentration of the boronic acid.
Trustworthiness Check: Always run a control experiment with the co-solvent alone to ensure it does not affect your assay or reaction outcome.
Q3: My biological system is sensitive to both high pH and organic solvents. Are there other additives I can use to improve solubility?
Answer: Yes, you can explore the use of complexing agents or surfactants.
These methods are often gentler and more suitable for sensitive biological applications.
Method 1: Complexation with Diols
Boronic acids are well-known to form reversible covalent complexes with compounds containing 1,2- or 1-3-diol functionalities, such as sugars or polyols.[9][10][11][12] This interaction forms a cyclic boronate ester, which is often more hydrophilic and water-soluble than the free boronic acid.[10][13]
-
Recommended Agent: Mannitol is a common and effective choice. The addition of mannitol has been shown to increase the solubility of boronic acids at physiological pH by lowering their apparent pKa.[13]
-
Protocol:
-
Prepare your aqueous buffer at the desired pH (e.g., 7.4).
-
Dissolve a molar excess of mannitol (e.g., 5-10 equivalents) in the buffer.
-
Add the solid diphenylvinylphenyl boronic acid to the mannitol-containing buffer while stirring.
-
Allow time for the complex to form and the compound to dissolve. Gentle warming (30-40°C) may assist dissolution.
-
Method 2: Micellar Solubilization with Surfactants
Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC).[14][15] These micelles have a hydrophobic core that can encapsulate poorly soluble molecules, effectively dissolving them in the bulk aqueous phase.[5][14][15][16]
-
Recommended Surfactants:
-
Tween® 80 (Polysorbate 80): A non-ionic surfactant, generally considered biocompatible and used in many pharmaceutical formulations.
-
Pluronic® F-127: A triblock copolymer that forms stable micelles and is widely used in drug delivery.[16]
-
-
Protocol:
-
Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC (e.g., 0.1% - 1% w/v).
-
Add the solid diphenylvinylphenyl boronic acid to the surfactant solution.
-
Stir vigorously. Sonication in a water bath can significantly accelerate the solubilization process.
-
Q4: How do I know which method is best for my application?
Answer: The optimal method depends on your experimental constraints.
Use the following logical workflow to guide your decision.
Caption: A decision workflow for selecting the appropriate solubilization method.
Visualizing the Mechanisms
To better understand the chemical principles behind these methods, the following diagrams illustrate the key processes.
pH-Dependent Equilibrium
This diagram shows how increasing the concentration of hydroxide ions (OH⁻) shifts the equilibrium from the poorly soluble boronic acid to the highly soluble boronate anion.
Caption: The equilibrium between boronic acid and its more soluble boronate anion.
Micellar Solubilization
This diagram illustrates how a surfactant micelle encapsulates the hydrophobic boronic acid molecule, allowing it to be dispersed in an aqueous solution.
Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.
References
- Alcaide, B., Almendros, P., & Alonso, J. M. (2007). On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI.
- Anslyn, E. V., et al. (2018). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.
- Sporzyński, A., et al. (2017). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents.
- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- Kłys, A., et al. (2021).
- U.S. Pharmacopeial Convention. (n.d.).
- Anslyn, E. V., et al. (2018).
- Anslyn, E. V., et al. (2018).
- Gale, P. A., et al. (2017). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. The University of Manchester Research Explorer.
- Wikipedia. (2023). Boronic acid.
- Amiel, D., et al. (2019). Boronic acid and diol-containing polymers: How to choose the correct couple to form "strong" hydrogels at physiological pH.
- Kasuya, Y., & Ushijima, H. (2005). Reversible complexation pathways of a diol and a boronic acid.
- Hameed, S., Al-Zamili, H. A. A., & Al-Uqaily, R. A. H. (2016). Effect of pH on boric acid and borate distribution in seawater.
- Sumerlin, B. S., et al. (2008). Facile Strategy to Well-Defined Water-Soluble Boronic Acid (Co)polymers. Journal of the American Chemical Society.
- Drabowicz, J., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
- Croda. (2023). Micellar Solubilization of Poorly Soluble A.I.
- ChemicalBook. (2023). Phenylboronic acid | 98-80-6.
- World Pharma Today. (2023).
- Monnin, C., et al. (2015). Variation of pH as a function of boric acid concentration including the formation of a triborate–nickel complex.
- Sumerlin, B. S., et al. (2008). Facile Strategy to Well-Defined Water-Soluble Boronic Acid (Co)polymers.
- Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry.
- Sporzyński, A., & Leszczynski, P. (2017).
- Wagner, K. G., et al. (2021).
- ResearchGate. (2016). Can I remove boronic acid using Work up process?.
- Singh, S. K., et al. (2007). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. AAPS PharmSciTech.
- Torchilin, V. P. (2007).
- Anslyn, E. V., & Comiskey, A. M. (2024). Solvent Effects in Boronic Acid-Diol Binding. PubMed.
- Matthew, B. (2024). Formulation strategies for poorly soluble drugs.
- James, T. D., & Phillips, M. D. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research.
- Mourya, V. K., et al. (2011). Mixed micelle formation with hydrophobic and hydrophilic Pluronic block copolymers: implications for controlled and targeted drug delivery. Colloids and Surfaces B: Biointerfaces.
- Silva, F., et al. (2019).
- Wikipedia. (2023). Phenylboronic acid.
- ResearchGate. (2020).
- ResearchGate. (2023). How to solubilize hydrophobic active ingredients.
- Tirrell, D. A., & Thomas, J. L. (1993). Membrane solubilization by a hydrophobic polyelectrolyte: surface activity and membrane binding. Biophysical Journal.
- Kumar, A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
- Zoonens, M., et al. (2022). Influence of Hydrophobic Groups Attached to Amphipathic Polymers on the Solubilization of Membrane Proteins along with Their Lipids. memtein.com.
- Leenheer, J. A., & Noyes, T. I. (1992). Isolation of Hydrophilic Organic Acids from Water Using Nonionic Macroporous Resins.
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- 16. Mixed micelle formation with hydrophobic and hydrophilic Pluronic block copolymers: implications for controlled and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of Vinylphenylboronic Acid
Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling of vinylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this powerful C-C bond-forming reaction. Vinylphenylboronic acids are versatile building blocks, but their successful application often requires careful optimization to overcome common challenges such as protodeboronation and homocoupling.
This document provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, empowering you to rationalize your reaction design and troubleshoot effectively.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific, frequently encountered problems during the Suzuki coupling of vinylphenylboronic acids.
Question 1: My reaction has a very low yield or is not working at all. What are the first parameters I should investigate?
Answer: A low or zero yield is a common starting point for optimization. The issue typically stems from one of four key areas: the catalyst's activity, the choice of ligand, the base/solvent system, or the reaction setup itself.
-
Catalyst Inactivity: The active catalyst in the Suzuki reaction is the Pd(0) species. If you are starting with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. If this reduction is slow or incomplete, the catalytic cycle cannot begin effectively.[1]
-
Solution: Ensure your palladium source is from a reliable, fresh supply, as older reagents can degrade.[2] Consider switching to a more robust, air-stable precatalyst, such as a Buchwald-type G3 or G4 precatalyst, which is designed to generate the active Pd(0) species efficiently.[2][3] Alternatively, increasing the catalyst loading from 1 mol% to 3-5 mol% can sometimes overcome activity issues.[2]
-
-
Suboptimal Ligand Choice: The ligand's electronic and steric properties are critical for facilitating both the oxidative addition and reductive elimination steps.[4] For a potentially challenging substrate like vinylphenylboronic acid, a simple ligand like triphenylphosphine (PPh₃) may not be sufficient.
-
Solution: For more challenging or sterically hindered couplings, employ bulky and electron-rich biaryl phosphine ligands.[3][5] Ligands such as SPhos , XPhos , and RuPhos are excellent choices as they accelerate the key steps in the catalytic cycle and are effective for a broad range of substrates.[2][3]
-
-
Ineffective Base or Solvent: The base is not merely an additive; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[6][7] The base's effectiveness is highly dependent on the solvent system.[2]
-
Solution: Ensure your base is finely powdered and dry, especially for anhydrous reactions. For aqueous systems, vigorous stirring is crucial to ensure proper mixing.[1] Common solvent systems include toluene, dioxane, or THF, often with water as a co-solvent.[8] If you suspect substrate degradation, a weaker base like K₃PO₄ or Cs₂CO₃ may be preferable to strong bases like NaOH or KOtBu.[2]
-
-
Oxygen Contamination: The presence of molecular oxygen is detrimental. It can lead to the oxidation and deactivation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1][9]
-
Solution: Your solvent must be thoroughly degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using a series of freeze-pump-thaw cycles.[1] The reaction should be set up and run under a consistently maintained inert atmosphere.
-
Question 2: I am observing a significant amount of styrene as a byproduct. How can I minimize this protodeboronation?
Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is arguably the most common side reaction when working with vinyl and heteroaryl boronic acids.[10] The vinyl group is particularly susceptible to this process, which is often accelerated by the presence of a proton source (water) and base.[1]
Here are several effective strategies to mitigate this issue:
-
Switch to Milder or Anhydrous Base/Solvent Conditions:
-
Causality: Strong bases in aqueous media can accelerate the rate of protodeboronation.[1] Water is the primary proton source for this side reaction.[1]
-
Solution 1 (Milder Base): Replace strong bases (NaOH, KOtBu) with weaker inorganic bases. Cesium fluoride (CsF) or potassium phosphate (K₃PO₄) are often excellent choices.[2] A specific protocol using CsF in isopropanol has been shown to be highly effective at minimizing protodeboronation for heteroaryl boronic acids and vinyl chlorides.[11]
-
Solution 2 (Anhydrous Conditions): By removing water, you eliminate the primary proton source. Switching to a strictly anhydrous solvent (e.g., dry dioxane or toluene) and a non-hydroxide base (e.g., K₃PO₄) can significantly suppress this side reaction.
-
-
Use a More Stable Boronic Acid Surrogate:
-
Causality: Boronic acids exist in equilibrium with other species. By converting the boronic acid to a more stable form, you can prevent premature decomposition while still allowing it to participate in the catalytic cycle.
-
Solution: Convert the vinylphenylboronic acid to a more stable potassium vinylphenyltrifluoroborate salt or a pinacol boronate ester (Bpin) .[4][7] These derivatives are generally more robust towards protodeboronation and can be used directly in the coupling reaction, often releasing the active boronic acid species slowly under the reaction conditions.[12][13]
-
Question 3: My main byproduct is a dimer of vinylphenylboronic acid (homocoupling). What causes this and how can I prevent it?
Answer: The formation of a bi-vinylphenyl dimer is a result of boronic acid homocoupling. This side reaction is typically promoted by two main factors: the presence of oxygen or the use of a Pd(II) precatalyst under conditions that favor a double transmetalation before reductive elimination.[9][14]
-
Cause 1: Oxygen in the Reaction Mixture: Oxygen can facilitate an oxidative cycle that leads to homocoupling.[14]
-
Cause 2: Inefficient Pd(0) Generation: If you start with a Pd(II) source, it can react with two molecules of the boronic acid in consecutive transmetalation steps to form a Pd(II)-divinyl species. This intermediate can then undergo reductive elimination to yield the homocoupled product and the active Pd(0) catalyst.[14] While this does generate the active catalyst, it consumes your starting material.
-
Solution 1 (Use a Pd(0) Source): Start with a direct Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[2] This ensures the catalytic cycle begins with the oxidative addition of your aryl halide, bypassing the pathway for homocoupling.
-
Solution 2 (Controlled Addition): In some cases, the slow addition of the vinylphenylboronic acid to the reaction mixture via syringe pump can help.[2] This keeps the instantaneous concentration of the boronic acid low, which disfavors the double transmetalation and subsequent homocoupling.[2]
-
Solution 3 (Ligand Choice): The use of bulky, electron-rich ligands can sterically hinder the formation of the di-substituted palladium intermediate required for homocoupling, thereby favoring the desired cross-coupling pathway.[2][5]
-
Data Presentation & Recommended Conditions
The selection of catalyst, ligand, and base is not a one-size-fits-all solution. The optimal conditions depend on the electronic properties of your coupling partner.
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Vinylphenylboronic Acid
| Coupling Partner (Aryl Halide) | Recommended Catalyst/Precatalyst | Recommended Ligand | Recommended Base | Solvent System | Rationale & Comments |
| Electron-Poor / Unhindered (e.g., 4-bromonitrobenzene) | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or None | K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | This is a generally favorable coupling. Standard conditions are often sufficient. Oxidative addition is fast. |
| Electron-Rich / Hindered (e.g., 2-bromo-1,3-dimethylbenzene) | XPhos Pd G3 / SPhos Pd G3 | XPhos / SPhos | K₃PO₄ or Cs₂CO₃ | Dioxane or 2-MeTHF | Requires a bulky, electron-rich ligand to promote both the challenging oxidative addition and the reductive elimination steps.[2][3] |
| Prone to Protodeboronation | Pd(OAc)₂ or XPhos Pd G3 | SPhos | CsF or K₃PO₄ | Isopropanol or Toluene (anhydrous) | The key is to use a milder base and/or anhydrous conditions to suppress the protodeboronation side reaction.[11] |
| Prone to Homocoupling | Pd(PPh₃)₄ or Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ | Dioxane or Toluene | Starting with a Pd(0) source and using a bulky ligand minimizes the homocoupling pathway.[5] Rigorous degassing is mandatory. |
Experimental Protocols & Workflows
General Experimental Protocol for Suzuki Coupling
This protocol provides a general starting point. Reagent quantities and reaction parameters should be optimized for your specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), vinylphenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).[1]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, ~0.1 M concentration) via syringe.[1] If an aqueous system is used, the degassed water should be added now.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.[1]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Visualization of Key Processes
Diagrams can help clarify complex catalytic cycles and decision-making processes.
Caption: Fig 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Fig 2: A troubleshooting workflow for common issues in Suzuki coupling.
Frequently Asked Questions (FAQs)
Q: What is the general catalytic cycle for the Suzuki-Miyaura coupling? A: The accepted mechanism involves three main steps with a palladium catalyst[3][4]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base to a boronate) is transferred to the palladium center, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.
Q: How do I choose between different palladium precatalysts? A: Palladium precatalysts are designed to provide a stable, reliable source of the active Pd(0) catalyst.[3] For difficult couplings, especially with unstable boronic acids like vinylphenylboronic acid, precatalysts that rapidly and cleanly generate the active catalyst are advantageous.[3] Buchwald G3 and G4 precatalysts are excellent choices as they are air-stable and highly efficient at initiating the catalytic cycle at moderate temperatures.
Q: Why is a base necessary, and how does it work? A: The base is critical for the transmetalation step. It coordinates to the boron atom of the boronic acid, forming a more nucleophilic "ate" complex (a tetracoordinate boronate).[6][7] This increased electron density on the boron center facilitates the transfer of the vinylphenyl group from boron to the palladium catalyst. Without the base, the transmetalation step is often too slow for the reaction to proceed.[6]
References
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703. Available at: [Link]
-
Butters, M., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
Bood, M. D., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]
-
Reddit. (2023). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Angewandte Chemie International Edition, 46(29), 5555–5558. Available at: [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
-
HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. Available at: [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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pH effects on the performance of boronic acid-based saccharide sensors.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with boronic acid-based sensors. This resource provides practical troubleshooting guidance and answers to frequently asked questions to help you overcome common experimental challenges related to the effects of pH on your sensor's performance.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter for my boronic acid-based saccharide sensor?
The interaction between boronic acids and saccharides is fundamentally pH-dependent.[1][2] Boronic acid exists in an equilibrium between a neutral, trigonal planar form (sp² hybridized) and a negatively charged, tetrahedral boronate form (sp³ hybridized).[3][4] For effective binding with the cis-1,2- or 1,3-diols of a saccharide to form a stable cyclic ester, the boronic acid must be in its tetrahedral boronate form.[5][6] The population of this active form is dictated by the solution's pH relative to the boronic acid's acidity constant (pKa).[5]
Q2: What is the optimal pH range for these sensors, and how does it relate to the pKa?
The optimal pH for saccharide sensing generally lies between the pKa of the free boronic acid and the pKa of the resulting boronate ester formed after saccharide binding.[1] In this range, there is a significant population of the reactive tetrahedral boronate form available to bind the saccharide. Upon binding, the acidity of the boronic acid increases, leading to a lower pKa of the boronate ester, which stabilizes the complex.[1] For many simple phenylboronic acids, the pKa is around 9, making them more effective in alkaline conditions.[5] However, for applications at physiological pH (~7.4), boronic acids with lower pKa values are necessary.[1]
Q3: How can I make my sensor work effectively at physiological pH (7.4)?
To enhance sensor performance at neutral pH, the pKa of the boronic acid needs to be lowered. This can be achieved through several strategies during sensor design:
-
Introducing electron-withdrawing groups: Attaching electron-withdrawing substituents to the phenyl ring of the boronic acid makes the boron center more Lewis acidic, thus lowering its pKa.[1][7]
-
Intramolecular B–N coordination: Placing a basic amino group in close proximity to the boronic acid can facilitate the formation of the tetrahedral boronate form through an intramolecular dative bond.[5][8]
If you are using a commercially available sensor, operating at a slightly alkaline pH (if your experiment allows) can significantly improve sensitivity.[8]
Troubleshooting Guide
Problem: Low Sensor Response or Poor Sensitivity
Potential Cause: The pH of your experimental buffer is too low, leading to an insufficient concentration of the active tetrahedral boronate form of your sensor. Most boronic acids require a pH close to or above their pKa for efficient saccharide binding.[5][8]
Troubleshooting Steps:
-
Verify the pKa of your Boronic Acid: Consult the manufacturer's data sheet or relevant literature for the pKa of the specific boronic acid derivative in your sensor.
-
pH Optimization Experiment:
-
Prepare a series of buffers with a pH range spanning from below to above the expected optimal pH (e.g., from pH 6.5 to 9.5 in 0.5 pH unit increments).
-
Run your saccharide detection experiment in each buffer, keeping the saccharide concentration constant.
-
Plot the sensor response against the pH to determine the optimal pH for your system. This will likely be in the range where the pH is close to the pKa of the boronic acid.[1]
-
-
Buffer Composition Check: Ensure that your buffer components do not contain diol functionalities (e.g., some biological buffers) that could compete with your target saccharide for binding to the boronic acid. Phosphate-buffered saline (PBS) is a common choice.
Problem: Signal Drift or Instability Over Time
Potential Cause: Fluctuations in the pH of your sample or buffer system can cause a drifting signal. The equilibrium between the trigonal boronic acid and the tetrahedral boronate is highly sensitive to small pH changes, which can be misinterpreted as changes in saccharide concentration.[2]
Troubleshooting Steps:
-
Increase Buffer Capacity: If you suspect your sample is altering the pH, use a buffer with a higher concentration (e.g., increase from 10 mM to 50 mM or 100 mM) to better resist pH changes.
-
Monitor pH in Real-Time: Use a calibrated pH meter to monitor the pH of your experiment over time. This will confirm if pH instability is the root cause of the signal drift.
-
Equilibration Time: Ensure that your sensor is fully equilibrated in the buffer before adding your sample. This allows the sensor to stabilize at the working pH.
Problem: Interference from Other Compounds
Potential Cause: While boronic acids are selective for diols, they can bind to various saccharides and other molecules containing cis-diol groups.[9] Monoboronic acids, for instance, often show a higher affinity for fructose than for glucose.[1][10]
Troubleshooting Steps:
-
pH Adjustment for Selectivity: The binding affinities of boronic acids for different saccharides can have varying pH dependencies. In some cases, adjusting the pH can enhance the selectivity for your target saccharide.[11][12] For example, some sensors can distinguish between different saccharides by operating within a specific narrow pH range.[12][13]
-
Use of Diboronic Acid Sensors for Glucose: If you are specifically targeting glucose in the presence of other sugars like fructose, consider using a diboronic acid sensor. The two boronic acid moieties can create a binding pocket that is more selective for glucose.[10]
-
Sample Pre-treatment: If your sample is complex (e.g., serum), consider a pre-treatment step like solid-phase extraction (SPE) to remove interfering compounds before analysis.
Problem: Irreversible Sensor Response or Slow Recovery
Potential Cause: While the boronic acid-saccharide interaction is generally reversible, a slow return to baseline could be due to a very stable complex formation at the chosen pH. Dissociation of the boronate ester can be facilitated by a decrease in pH.[14]
Troubleshooting Steps:
-
Regeneration with Acidic Buffer: To facilitate the release of the bound saccharide, you can introduce a regeneration step using a mildly acidic buffer (e.g., pH 5-6). This will shift the equilibrium back towards the neutral trigonal boronic acid, releasing the diol.
-
Flow-Through System: For applications requiring continuous monitoring, employing a flow-through system can help in washing away the bound analyte and restoring the sensor to its baseline state more efficiently.
Visual Guides
pH-Dependent Equilibrium and Saccharide Binding
This diagram illustrates the fundamental principle that the tetrahedral boronate form, favored at higher pH, is the active species for saccharide binding.
Caption: Boronic acid equilibrium and saccharide binding pathway.
Troubleshooting Workflow for pH-Related Issues
This workflow provides a systematic approach to diagnosing and resolving common problems encountered with boronic acid-based saccharide sensors.
Caption: A troubleshooting decision tree for pH-related sensor problems.
Quantitative Data Summary
| Boronic Acid Type | Typical pKa Range | Optimal pH for Sensing | Notes |
| Phenylboronic Acid (PBA) | ~8.5 - 9.0 | > 8.0 | The most basic boronic acid sensor structure.[5] |
| PBA with Electron-Withdrawing Groups | ~7.0 - 8.5 | ~7.4 - 8.5 | Enhanced acidity allows for operation closer to physiological pH.[7] |
| PBA with Intramolecular B-N Bond | < 7.5 | ~7.4 | Designed for optimal performance at physiological pH.[8] |
References
-
Molecular Boronic Acid-Based Saccharide Sensors. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Li, M., & James, T. D. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews, 42(14), 6031-6047. DOI:10.1039/C3CS60148J. Retrieved from [Link]
-
Boronic Acids In Saccharide Recognition Rsc Monographs In Supramolecular Chemistry. (n.d.). Scribd. Retrieved from [Link]
-
Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. (2022). MDPI. Retrieved from [Link]
-
Egawa, Y., Miki, R., & Seki, T. (2014). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Materials, 7(2), 1201-1220. DOI:10.3390/ma7021201. Retrieved from [Link]
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Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014). Luminescence, 29(7), 805-810. DOI:10.1002/bio.2667. Retrieved from [Link]
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Recent development of boronic acid-based fluorescent sensors. (2018). RSC Publishing. Retrieved from [Link]
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Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). MDPI. Retrieved from [Link]
-
Recent development of boronic acid-based fluorescent sensors. (2018). ResearchGate. Retrieved from [Link]
-
Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. (2020). National Institutes of Health (NIH). Retrieved from [Link]
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Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. (2018). Semantic Scholar. Retrieved from [Link]
-
High performance boronic acid-containing hydrogel for biocompatible continuous glucose monitoring. (2017). RSC Publishing. Retrieved from [Link]
-
Binding of boronic acids with sugars in aqueous solution at physiological pH - Estimation of association and dissociation constants using spectroscopic method. (2020). ResearchGate. Retrieved from [Link]
-
Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. (2020). MDPI. Retrieved from [Link]
-
Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
pK a values for boronic acids 1-7. (n.d.). ResearchGate. Retrieved from [Link]
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. (2023). ACS Omega. Retrieved from [Link]
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2023). MDPI. Retrieved from [Link]
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- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to Confirming Saccharide Binding with Boronic Acid Sensors: A Comparative Analysis
For researchers and drug development professionals venturing into carbohydrate recognition, the interaction between boronic acids and saccharides presents a powerful tool. Boronic acids reversibly form covalent bonds with the cis-1,2- or 1,3-diols present in saccharides, creating cyclic boronate esters.[1][2][3][4] This specific and reversible binding is the foundation for a diverse array of sensors designed for detecting and quantifying carbohydrates, from simple glucose monitoring to the identification of complex cell-surface glycans.[1][5][6][7]
Confirming and characterizing this binding event is a critical step in sensor development and application. This guide provides an in-depth comparison of common analytical techniques used to validate and quantify the interaction between your saccharide of interest and a boronic acid-based sensor. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format to aid in your experimental design.
The Fundamental Interaction: Boronic Acid and Saccharide Binding
At its core, the sensing mechanism relies on the reversible covalent interaction between a boronic acid and a diol-containing saccharide to form a five- or six-membered cyclic ester.[1][2][3] This reaction is pH-dependent, with the binding affinity generally increasing at pH values above the pKa of the boronic acid, where the boron atom transitions from a trigonal planar sp² hybridized state to a more Lewis acidic tetrahedral sp³ hybridized state upon diol binding.[8][9][10] The strength of this interaction is influenced by the structure and stereochemistry of the saccharide, with boronic acids often exhibiting a higher affinity for fructose over other monosaccharides due to its furanose form.[3][11]
A Comparative Overview of Detection Methodologies
Several robust techniques can be employed to confirm and quantify saccharide binding to boronic acid sensors. The choice of method often depends on the nature of the sensor (e.g., whether it incorporates a fluorophore), the desired quantitative output (e.g., binding affinity, thermodynamics), and the available instrumentation.
| Technique | Principle | Key Outputs | Advantages | Considerations |
| Fluorescence Spectroscopy | Measures changes in fluorescence intensity, lifetime, or emission/excitation spectra upon binding.[2][12][13][14] | Binding constant (Kd), stoichiometry, kinetic parameters (kon, koff). | High sensitivity, non-destructive, versatile (PET, FRET, ICT mechanisms).[12][14] | Requires a fluorescent reporter group, susceptible to environmental quenching. |
| UV-Visible Spectroscopy | Monitors changes in the absorbance spectrum of the sensor upon saccharide binding. | Binding constant (Kd), stoichiometry. | Simple, widely available instrumentation, can be used for colorless compounds. | Lower sensitivity compared to fluorescence, potential for spectral overlap. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event.[12][13] | Binding constant (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Label-free, provides a complete thermodynamic profile of the interaction. | Requires relatively large amounts of sample, sensitive to buffer composition. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as the saccharide binds to immobilized boronic acid.[15][16][17] | Binding and dissociation kinetics (ka, kd), equilibrium dissociation constant (KD). | Real-time, label-free analysis of binding kinetics. | Requires immobilization of the sensor, potential for non-specific binding. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the chemical shifts of nuclei (e.g., ¹H, ¹¹B, ¹⁹F) upon complexation.[12][13][18][19] | Structural information of the complex, binding site identification, binding constant. | Provides detailed structural insights, can be used for weakly interacting systems. | Lower sensitivity, requires specialized equipment and expertise, can be time-consuming. |
In-Depth Methodologies and Experimental Protocols
Fluorescence Spectroscopy: The Workhorse of Saccharide Sensing
Fluorescence spectroscopy is arguably the most common and versatile method for studying boronic acid-saccharide interactions, primarily because many sensors are rationally designed with an integrated fluorophore. The binding event modulates the fluorescence signal through various mechanisms, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Internal Charge Transfer (ICT).[12][14]
Causality of Experimental Choices: The choice of a specific fluorescence method is dictated by the sensor's design. For instance, a sensor with a fluorophore and a quencher in close proximity that are separated upon saccharide binding would be amenable to a FRET-based assay. A sensor where the boronic acid itself quenches the fluorescence of an adjacent fluorophore, with fluorescence being restored upon saccharide binding, is a classic example of a PET-based sensor.[1][13]
Experimental Workflow: Fluorescence Titration
The following diagram illustrates a typical fluorescence titration experiment to determine the binding affinity.
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Step-by-Step Protocol:
-
Preparation: Prepare solutions of the boronic acid sensor and the saccharide in the same, degassed buffer. The sensor solution is placed in the sample cell, and the saccharide solution is loaded into the injection syringe.
-
Instrument Setup: Set the experimental temperature and allow the instrument to equilibrate.
-
Titration: Perform a series of small, precisely controlled injections of the saccharide solution into the sample cell containing the sensor.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: The raw data (a series of heat flow peaks) is integrated to determine the heat change per injection. This is then plotted against the molar ratio of the reactants. Fitting this binding isotherm to a suitable model yields the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Sample Data Presentation:
| Saccharide | Kd (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n (stoichiometry) |
| Fructose | 145 ± 10 | -5.2 ± 0.3 | -2.1 ± 0.2 | 1.0 ± 0.1 |
| Glucose | 870 ± 50 | -3.8 ± 0.4 | -1.5 ± 0.3 | 1.1 ± 0.1 |
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a powerful, label-free technique for monitoring binding events in real-time at a sensor surface. It measures changes in the refractive index that occur when an analyte in solution binds to a ligand immobilized on the sensor chip. [15][16][17] Causality of Experimental Choices: SPR is the method of choice when you need to understand the kinetics of the interaction—how fast the saccharide binds to the sensor (association rate, ka) and how quickly it dissociates (dissociation rate, kd). This information is crucial for developing sensors for applications that require rapid response times.
Experimental Workflow: SPR Analysis
Caption: Workflow for a Surface Plasmon Resonance experiment.
Step-by-Step Protocol:
-
Sensor Chip Preparation: The boronic acid sensor is immobilized onto the surface of a suitable sensor chip (e.g., a gold-coated chip).
-
Equilibration: The sensor chip is placed in the SPR instrument, and a continuous flow of running buffer is passed over the surface to establish a stable baseline.
-
Association: A solution of the saccharide (analyte) is injected and flows over the sensor surface for a defined period. The binding of the saccharide to the immobilized sensor causes a change in the refractive index, which is monitored in real-time.
-
Dissociation: The saccharide solution is replaced with running buffer, and the dissociation of the saccharide from the sensor is monitored.
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is analyzed by fitting the association and dissociation phases to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Sample Data Presentation:
| Saccharide | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (μM) |
| Fructose | 2.5 x 10³ | 3.8 x 10⁻² | 15.2 |
| Glucose | 1.1 x 10³ | 9.5 x 10⁻² | 86.4 |
Conclusion: An Integrated Approach for Robust Validation
The confirmation of saccharide binding to a boronic acid sensor is a multifaceted process. While each of the techniques described provides valuable information, a comprehensive understanding is often best achieved through an integrated approach. For instance, fluorescence spectroscopy can provide a rapid and sensitive initial confirmation of binding and an estimate of the affinity. Subsequently, ITC can be employed to elucidate the thermodynamic driving forces of the interaction, while SPR can reveal the kinetics of the binding and dissociation events. For a detailed structural understanding of the bound complex, NMR spectroscopy remains an invaluable tool.
By carefully selecting the appropriate analytical methods and meticulously executing the experimental protocols, researchers can confidently validate the performance of their boronic acid-based saccharide sensors, paving the way for their successful application in research and drug development.
References
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Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). National Institutes of Health. Retrieved from [Link]
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Boronic acid sensors with double recognition sites: a review. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Boronic acid sensors with double recognition sites: a review. (n.d.). ResearchGate. Retrieved from [Link]
-
Boronic acid-based sensors for small-molecule reactive species: A review. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent development of boronic acid-based fluorescent sensors. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. (n.d.). MDPI. Retrieved from [Link]
-
Molecular Boronic Acid-Based Saccharide Sensors. (2021). National Institutes of Health. Retrieved from [Link]
-
Selective sensing of saccharides using simple boronic acids and their aggregates. (2013). Royal Society of Chemistry. Retrieved from [Link]
-
Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Boronic acid-modified poly(amidoamine) dendrimers as sugar-sensing materials in water. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). MDPI. Retrieved from [Link]
-
Modification of a Thin Gold Film with Boronic Acid Membrane and Its Application to a Saccharide Sensor Based on Surface Plasmon Resonance. (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular Boronic Acid-Based Saccharide Sensors. (2021). ACS Publications. Retrieved from [Link]
-
Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection. (n.d.). University of Birmingham. Retrieved from [Link]
-
Molecular Boronic Acid-Based Saccharide Sensors. (2021). ACS Publications. Retrieved from [Link]
-
Molecular boronic acid-based saccharide sensors. (2021). University of Southampton. Retrieved from [Link]
-
Molecular Boronic Acid-Based Saccharide Sensors. (2021). PubMed. Retrieved from [Link]
-
Glucose selective Surface Plasmon Resonance-based bis-boronic acid sensor. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. Retrieved from [Link]
-
Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Boronic acid-based chemical sensors for saccharides. (n.d.). Stork. Retrieved from [Link]
-
Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Fluorinated Boronic Acid-Appended Pyridinium Salts and ¹⁹F NMR Spectroscopy for Diol Sensing. (2017). ACS Publications. Retrieved from [Link]
-
Boronic acid modified fiber optic SPR sensor and its application in saccharide detection. (2015). Semantic Scholar. Retrieved from [Link]
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Borylated Monosaccharide 3-Boronic-3-deoxy-d-galactose: Detailed NMR Spectroscopic Characterisation, and Method for Spectroscopic Analysis of Anomeric and Boron Equilibria. (n.d.). MDPI. Retrieved from [Link]
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Supporting Information: Surface Immobilised Boronic Acid as a Sensor Platform for Saccharide Models. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Boronic acids for fluorescence imaging of carbohydrates. (2015). Royal Society of Chemistry. Retrieved from [Link]
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Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. (n.d.). National Institutes of Health. Retrieved from [Link]
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Molecular Boronic Acid-Based Saccharide Sensors. (2023). University of Southampton. Retrieved from [Link]
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Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. (2020). National Institutes of Health. Retrieved from [Link]
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Molecular recognition with boronic acids—applications in chemical biology. (n.d.). National Institutes of Health. Retrieved from [Link]
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CHAPTER 5. Boronic Acid Functionalized Viologens as Saccharide Sensors. (n.d.). ResearchGate. Retrieved from [Link]
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Boronic acid fluorophores for saccharide sensing. (2018). Dublin City University. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating Suzuki Coupling Product Purity and Structure
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its widespread use in the synthesis of pharmaceuticals, advanced materials, and fine chemicals underscores the critical need for rigorous validation of the resulting products.[3][4] For researchers and drug development professionals, merely synthesizing a molecule is insufficient; one must unequivocally confirm its identity, structure, and purity.
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques for this purpose. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is part of a self-validating system. Our objective is to equip you with the expertise to not only generate data but to interpret it critically, troubleshoot effectively, and present your findings with unassailable confidence.
The Analytical Gauntlet: A Multi-Technique Approach to Validation
No single analytical technique can provide a complete picture of a Suzuki coupling product. A robust validation strategy relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. The workflow generally progresses from a crude assessment of the reaction mixture to the detailed structural elucidation of the purified product.
Below is a workflow diagram illustrating the logical progression of analysis and purification.
Caption: Overall workflow for Suzuki coupling product purification and validation.
Part 1: Chromatographic Methods - The First Line of Defense
Chromatography is indispensable for both monitoring reaction progress and purifying the crude product. The choice of technique depends on the scale, the nature of the product, and the required level of purity.
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective method used to qualitatively monitor the progress of a reaction.[5] By spotting the reaction mixture alongside the starting materials on a silica plate, one can visualize the consumption of reactants and the formation of a new, distinct spot for the product.
Causality Behind the Choice: Why TLC first? It provides an immediate snapshot of the reaction's status. The relative polarity of the product compared to the starting materials, observed through their retention factors (Rf), directly informs the solvent system you will need for larger-scale purification via column chromatography.[5] For instance, a significantly different Rf value between your product and starting materials suggests an easy separation.
Experimental Protocol: Reaction Monitoring by TLC
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Using separate capillaries, spot the aryl halide starting material, the boronic acid/ester, and the reaction mixture on the origin line. It is often useful to co-spot the starting materials and the reaction mixture in one lane to confirm spot identity.
-
Development: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[5] Staining with potassium permanganate can also be used if the compounds are not UV-active.[6]
-
Analysis: Compare the spots. The disappearance of starting material spots and the appearance of a new spot indicate product formation. The Rf value of the product spot will guide the choice of solvent for column chromatography.
Flash Column Chromatography
This is the workhorse for purifying Suzuki coupling products on a laboratory scale. It utilizes a stationary phase (typically silica gel) and a mobile phase (eluent) to separate compounds based on their polarity.[7][8]
Causality Behind the Choice: The goal is to isolate the desired product from unreacted starting materials, the palladium catalyst, ligands, and any byproducts. Common byproducts in Suzuki couplings include homocoupling products (from either the aryl halide or the boronic acid) and protodeboronation products (where the boronic acid is replaced by a hydrogen atom).[9][10] These often have polarities distinct from the desired product, making chromatographic separation effective.
Experimental Protocol: Purification by Flash Column Chromatography
-
Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Concentrate the crude product under reduced pressure. For optimal separation, adsorb the crude material onto a small amount of silica gel to create a "dry load."[6] Add this to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system, as determined by your initial TLC analysis. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to move the compounds down the column.[7]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.[8][11]
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
For quantitative purity analysis, HPLC and GC are the gold standards. HPLC is suitable for a wide range of non-volatile and thermally sensitive compounds, while GC is excellent for volatile compounds. These techniques can precisely determine the percentage of the desired product and detect even trace impurities.
Causality Behind the Choice: In pharmaceutical development, knowing the exact purity (e.g., 99.5% vs. 99.9%) is critical. HPLC and GC provide this quantitative data, which is impossible to obtain from TLC or standard column chromatography.[12] They are essential for final quality control.
| Technique | Primary Application | Strengths | Weaknesses |
| TLC | Reaction monitoring, solvent system scouting | Fast, inexpensive, simple setup[5] | Qualitative, low resolution, not suitable for final purity assessment |
| Column | Preparative purification (mg to g scale) | High capacity, effective for removing major impurities | Time-consuming, uses large solvent volumes, resolution depends on technique |
| HPLC | Quantitative purity analysis, small-scale purification | High resolution, highly sensitive, quantitative[12] | Expensive equipment, requires method development, limited sample capacity |
| GC | Quantitative purity analysis for volatile compounds | Excellent separation for volatile compounds, often coupled with MS | Sample must be volatile and thermally stable, derivatization may be needed |
Part 2: Spectroscopic Methods - Confirming Identity and Structure
Once the product is purified, spectroscopic methods are employed to confirm its molecular structure and weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation in organic chemistry.[13] For a Suzuki product, ¹H and ¹³C NMR are essential.
Causality Behind the Choice: NMR provides detailed information about the chemical environment of each nucleus. In a Suzuki reaction, we are forming a new C-C bond between two aromatic rings. ¹H NMR spectroscopy allows us to:
-
Confirm the disappearance of starting materials: For example, the proton on the carbon bearing the halide in the starting material will have a characteristic chemical shift; this signal should be absent in the product spectrum.
-
Observe new signals: The formation of the biaryl product will result in a new set of signals in the aromatic region (typically 6.5-8.5 ppm).[14][15]
-
Verify connectivity through coupling: The splitting patterns (coupling constants) of the aromatic protons can confirm the substitution pattern on the rings.
-
Integrate signals: The ratio of protons in different environments should match the expected structure.[13]
¹³C NMR complements this by showing the total number of unique carbons and confirming the presence of the newly formed C-C bond. If fluorine atoms are present, ¹⁹F NMR is an exceptionally clean and sensitive technique for monitoring the reaction and confirming the product's structure.[13][16]
Experimental Protocol: Sample Preparation for NMR Analysis
-
Sample Preparation: Weigh approximately 5-10 mg of the purified, dry product into a clean NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial; it must dissolve the sample and should not have signals that overlap with key product signals.
-
Dissolution: Cap the tube and gently invert it or use a vortex mixer to ensure the sample is fully dissolved.
-
Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H, ¹³C, and any other relevant spectra (e.g., ¹⁹F).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the product, offering definitive confirmation that the target molecule has been formed. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful because they combine chromatographic separation with mass analysis.[5]
Causality Behind the Choice: While NMR confirms the structure's framework, MS confirms the total mass. This is a critical cross-validation step. High-resolution mass spectrometry (HRMS) can provide the molecular formula by measuring the mass with very high precision, further solidifying the structural assignment. MS is also invaluable for identifying byproducts and reaction intermediates.[17][18][19]
Experimental Protocol: Sample Preparation for LC-MS Analysis
-
Stock Solution: Prepare a dilute stock solution of your purified product (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Dilution: Further dilute a small aliquot of the stock solution to a final concentration of approximately 1-10 µg/mL.
-
Analysis: Inject the diluted sample into the LC-MS system. The system will separate any remaining components before directing them to the mass spectrometer for analysis. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M]+, [M+H]+, or [M+Na]+) of your product.
Caption: Relationship between spectroscopic techniques and structural validation.
Conclusion: The Imperative of Rigorous Validation
In the fields of chemical research and drug development, the integrity of your results is paramount. A compound's identity cannot be assumed; it must be proven. By employing a logical, multi-technique approach—beginning with chromatographic purification and culminating in definitive spectroscopic analysis—researchers can ensure the purity and structural accuracy of their Suzuki coupling products. This rigorous validation is the bedrock of reliable, reproducible science and is non-negotiable for advancing projects from the laboratory to real-world applications.
References
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PubMed. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. Retrieved from [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd Reaction Intermediates in Suzuki‐Miyaura Cross‐Coupling Characterized by Mass Spectrometry | Request PDF. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of the Suzuki product with inset of expanded aromatic region. Retrieved from [Link]
-
Journal of the American Chemical Society. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
MDPI. (n.d.). High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]
-
ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
ACS Catalysis. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (2025). A Reassessment of the Transition-Metal Free Suzuki-Type Coupling Methodology | Request PDF. Retrieved from [Link]
-
Thieme. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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- 19. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Glucose Sensing Technologies: TPE-Boronic Acid and Its Alternatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of glucose is paramount in biomedical research and clinical diagnostics, particularly in the management of diabetes. For decades, enzymatic sensors, primarily those based on glucose oxidase (GOx), have been the cornerstone of glucose monitoring. However, their inherent limitations, such as susceptibility to environmental factors and limited operational stability, have catalyzed the development of robust, synthetic sensor platforms. Among these, fluorescent chemosensors incorporating tetraphenylethylene (TPE) and boronic acid have garnered significant interest. This guide provides an in-depth comparative analysis of TPE-boronic acid glucose sensors against traditional enzymatic and non-enzymatic metal-oxide-based sensors, offering a comprehensive resource for selecting the optimal sensing strategy.
The Principle of Aggregation-Induced Emission in TPE-Boronic Acid Sensors
At the heart of this technology is the phenomenon of aggregation-induced emission (AIE). Unlike conventional fluorophores that suffer from concentration-dependent quenching, AIE-active molecules like tetraphenylethylene become highly emissive in an aggregated state. This is because the restriction of intramolecular rotation in the aggregated form blocks non-radiative decay pathways, leading to a significant enhancement of fluorescence.[1]
In the context of glucose sensing, TPE molecules are functionalized with boronic acid, a well-known glucose-binding moiety. In an aqueous solution, these TPE-boronic acid conjugates are dispersed and exhibit weak fluorescence. Upon introduction of glucose, the boronic acid groups form covalent bonds with the cis-diol units of the glucose molecule. This interaction induces the aggregation of the TPE-boronic acid complexes, restricting the intramolecular rotation of the phenyl rings and "turning on" a strong fluorescent signal. The intensity of this emission is directly proportional to the glucose concentration, providing a quantitative readout.
Caption: Aggregation-induced emission (AIE) mechanism in TPE-boronic acid sensors.
Comparative Analysis of Glucose Sensing Platforms
To provide a clear and objective comparison, we will evaluate TPE-boronic acid sensors alongside two other leading technologies: enzymatic sensors (glucose oxidase-based) and non-enzymatic sensors based on metal-oxide nanomaterials.
| Parameter | TPE-Boronic Acid Sensors | Enzymatic Sensors (GOx-based) | Metal-Oxide Nanomaterial Sensors |
| Sensing Mechanism | Aggregation-Induced Emission (AIE) triggered by glucose binding to boronic acid. | Enzymatic oxidation of glucose by glucose oxidase. | Direct electrochemical oxidation of glucose on the metal-oxide surface. |
| Signal Transduction | Fluorescence intensity. | Amperometric (current measurement). | Amperometric or voltammetric. |
| Limit of Detection (LOD) | Low micromolar (µM) range.[2] | Can reach the nanomolar (nM) to low micromolar (µM) range.[3] | Varies widely, typically in the micromolar (µM) range.[4] |
| Selectivity | Generally good, but can show some cross-reactivity with other sugars like fructose.[5] | Highly specific to D-glucose due to enzyme-substrate recognition. | Prone to interference from electroactive species such as ascorbic acid, uric acid, and dopamine.[4] |
| Response Time | Typically in the range of minutes.[2] | Fast, often within seconds to a few minutes. | Can be very fast, on the order of seconds.[4] |
| Stability | High chemical and photostability; resistant to denaturation.[6] | Susceptible to denaturation from changes in temperature, pH, and humidity; limited shelf-life.[7] | Generally good chemical stability but can be prone to surface fouling and deactivation. |
| Operating Conditions | Can operate over a wider range of pH and temperature.[2] | Optimal performance in a narrow physiological pH and temperature range. | Often requires alkaline conditions for optimal performance.[4] |
| Oxygen Dependence | Independent of oxygen. | Often dependent on oxygen as a co-substrate for the enzymatic reaction.[7] | Independent of oxygen. |
In-Depth Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the fabrication and evaluation of each sensor type, grounded in established laboratory practices.
TPE-Boronic Acid Sensor: Synthesis and Assay
This protocol outlines a general approach. Specific reagents and conditions may vary based on the target TPE-boronic acid derivative.
Caption: Workflow for the synthesis and evaluation of a TPE-boronic acid glucose sensor.
Methodology:
-
Synthesis and Purification: Synthesize the TPE-boronic acid derivative using an appropriate organic chemistry route (e.g., Suzuki coupling), followed by purification using column chromatography.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the purified TPE-boronic acid probe in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Working Solution Preparation: Dilute the stock solution in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to the desired final concentration for the assay. The final solution should contain a specific percentage of the organic solvent to ensure the probe is initially in a disaggregated state.
-
Glucose Titration: Prepare a series of glucose standard solutions in the same buffered solution.
-
Fluorescence Measurement:
-
Add aliquots of the glucose standard solutions to the TPE-boronic acid working solution in a cuvette.
-
Allow the solutions to incubate for a specified time at room temperature to ensure the binding equilibrium is reached.
-
Measure the fluorescence emission spectrum using a spectrofluorometer at the appropriate excitation wavelength.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the glucose concentration to generate a calibration curve.
Enzymatic (Glucose Oxidase) Sensor: Fabrication and Testing
This protocol describes the immobilization of glucose oxidase on an electrode surface.
Caption: Generalized workflow for the fabrication of a glucose oxidase-based biosensor.
Methodology:
-
Electrode Preparation: Polish a glassy carbon electrode with alumina slurry, followed by sonication in deionized water and ethanol to ensure a clean surface.
-
Enzyme Solution Preparation: Prepare a solution of glucose oxidase in a phosphate buffer (pH 7.0).
-
Immobilization:
-
Drop-cast a small volume of the GOx solution onto the electrode surface.
-
Add a cross-linking agent, such as glutaraldehyde, and a stabilizer, like chitosan or Nafion, to create a stable enzyme-immobilized film.
-
Allow the electrode to dry at room temperature.
-
-
Electrochemical Measurement (Amperometry):
-
Place the modified electrode in a stirred electrochemical cell containing a phosphate buffer.
-
Apply a constant potential (e.g., +0.6 V vs. Ag/AgCl).
-
Successively add aliquots of a stock glucose solution to the cell and record the steady-state current response. The current generated from the oxidation of hydrogen peroxide (a product of the enzymatic reaction) is proportional to the glucose concentration.
-
Metal-Oxide Nanomaterial Sensor: Fabrication and Analysis
This protocol details the creation of a non-enzymatic sensor using metal-oxide nanomaterials.
Caption: Workflow for the fabrication and testing of a metal-oxide-based glucose sensor.
Methodology:
-
Synthesis of Nanomaterials: Synthesize metal-oxide nanoparticles (e.g., copper oxide or nickel oxide) using a hydrothermal or sol-gel method.
-
Nanomaterial Ink Preparation: Disperse the synthesized nanomaterials in a solvent (e.g., ethanol or water) with the aid of a binder like Nafion to form a stable ink.
-
Electrode Modification: Drop-cast a precise volume of the nanomaterial ink onto the surface of a cleaned electrode and allow it to dry.
-
Electrochemical Analysis:
-
Perform cyclic voltammetry in a sodium hydroxide solution to activate the electrode and observe the characteristic redox peaks of the metal oxide.
-
Conduct amperometric measurements at a fixed potential in the alkaline solution.
-
Add successive aliquots of glucose and record the catalytic current response, which is proportional to the glucose concentration.
-
Signaling Pathways: A Visual Comparison
The fundamental differences in the operating principles of these sensors are best illustrated through their signaling pathways.
Caption: Electrochemical signaling in a first-generation glucose oxidase-based sensor.
Caption: Direct electrocatalytic glucose oxidation on a nickel oxide-modified electrode.
Concluding Remarks for the Informed Researcher
The choice of a glucose sensing platform is contingent upon the specific demands of the application.
-
TPE-boronic acid sensors offer a compelling combination of high stability, oxygen independence, and a "turn-on" fluorescent signal, making them highly suitable for continuous monitoring applications and integration into optical devices. Their primary drawback lies in potential selectivity issues, which can be mitigated through rational molecular design.[6]
-
Enzymatic sensors remain the benchmark for selectivity. However, their operational and storage instability presents significant challenges for long-term applications. They are best suited for disposable test strips and applications where high specificity is the foremost priority.
-
Metal-oxide-based non-enzymatic sensors provide a robust and low-cost alternative to enzymatic sensors, with the advantage of high sensitivity and fast response times. Their performance is often hampered by interferences from co-existing electroactive species and the requirement for alkaline operating conditions.
For researchers in drug development and advanced diagnostics, the superior stability and tunable properties of TPE-boronic acid sensors present a fertile ground for innovation. Future research will likely focus on enhancing the selectivity of these sensors and integrating them into biocompatible materials for in vivo applications.
References
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Wang, J., Mei, J., & Tang, B. Z. (2019). Aggregation-Induced Emission: A Rising Star in Chemistry and Materials Science. Accounts of Chemical Research, 52(5), 1263–1274. [Link]
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Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(10), 5361-5388. [Link]
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Faria, R. A. D., Heneine, L. G., & Messaddeq, Y. (2019). Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. Chemosensors, 7(2), 22. [Link]
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Hassan, M., Vyas, C., Grieve, B., & Bartolo, P. (2021). Recent Advances in Enzymatic and Non-Enzymatic Electrochemical Glucose Sensing. Sensors, 21(15), 5035. [Link]
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Nan, K., Jiang, Y. N., Li, M., & Wang, B. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors, 13(6), 618. [Link]
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Naikoo, G. A., Salim, H., Hassan, I. U., Awan, T., Arshad, F., Pedram, M. Z., ... & Qurashi, A. (2022). Recent Advances in Non-Enzymatic Glucose Sensors Based on Metal and Metal Oxide Nanostructures for Diabetes Management-A Review. Frontiers in Chemistry, 10, 861492. [Link]
-
Wang, C., & Wang, J. (2023). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]
-
Yang, X., Wang, Y., & Wang, X. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society. [Link]
-
Ahmad, R., & Ahn, M. S. (2023). Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. Biosensors, 13(2), 268. [Link]
-
S. M. Zakir Hossain, D. M. (2011). A Comprehensive Review of Glucose Biosensors Based on Nanostructured Metal-Oxides. Sensors, 11(3), 2487-2505. [Link]
-
Matsumoto, S., & Takeuchi, M. (2015). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. International Journal of Molecular Sciences, 16(5), 10731-10751. [Link]
-
Hassan, M., Vyas, C., Grieve, B., & Bartolo, P. (2021). Recent Advances in Enzymatic and Non-Enzymatic Electrochemical Glucose Sensing. Sensors (Basel, Switzerland), 21(15), 5035. [Link]
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A Comparative Guide to (4-(2,2-Diphenylvinyl)phenyl)boronic Acid and Other Boronic Acids in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of carbon-carbon bonds, pivotal in the development of pharmaceuticals, functional materials, and fine chemicals. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and the ultimate functionality of the resulting molecule. This guide provides an in-depth comparison of (4-(2,2-diphenylvinyl)phenyl)boronic acid , a molecule with unique photophysical properties, against conventional boronic acids in the context of palladium-catalyzed cross-coupling reactions.
The Unique Profile of (4-(2,2-Diphenylvinyl)phenyl)boronic Acid: Beyond a Simple Coupling Reagent
(4-(2,2-Diphenylvinyl)phenyl)boronic acid belongs to a special class of molecules known for Aggregation-Induced Emission (AIE) . Unlike traditional fluorescent molecules that often suffer from quenching in the aggregated or solid state, AIE-active molecules, or AIEgens, are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
The core of (4-(2,2-diphenylvinyl)phenyl)boronic acid is the tetraphenylethene (TPE) moiety, a well-established AIEgen. The presence of the boronic acid group makes it a versatile building block for incorporating the desirable AIE properties into larger molecular architectures through catalysis. This dual functionality—as both a reactive handle for cross-coupling and a precursor to highly fluorescent materials—sets it apart from standard boronic acids like phenylboronic acid or its simple derivatives.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Perspective
While direct, head-to-head quantitative kinetic studies comparing (4-(2,2-diphenylvinyl)phenyl)boronic acid with other boronic acids in a standardized Suzuki-Miyaura reaction are not extensively documented in a single comparative study, its performance can be effectively evaluated by examining its successful applications in synthesis and comparing the reaction conditions and outcomes with those of conventional boronic acids.
General Reactivity and Considerations
The reactivity of arylboronic acids in the Suzuki-Miyaura catalytic cycle is influenced by both electronic and steric factors. The key transmetalation step, where the organic group is transferred from boron to the palladium center, is generally favored by electron-donating groups on the phenyl ring of the boronic acid. Conversely, strong electron-withdrawing groups can sometimes retard this step.
The (4-(2,2-diphenylvinyl)phenyl) group can be considered sterically bulky. However, the boronic acid moiety is positioned at the para position, which minimizes direct steric hindrance at the reaction center. Electronically, the tetraphenylethene group is a large π-conjugated system that can influence the electron density at the boronic acid, but it does not act as a strong electron-withdrawing or -donating group in the same way as a nitro or methoxy group would.
Comparative Performance Data
The following table provides a comparative overview of the performance of (4-(2,2-diphenylvinyl)phenyl)boronic acid (or its pinacol ester) in reported synthetic applications versus the typical performance of standard boronic acids under optimized conditions.
| Boronic Acid | Aryl Halide Partner | Catalyst System (Typical) | Reaction Conditions (Typical) | Yield | Reference |
| (4-(1,2,2-Triphenylvinyl)phenyl)boronic acid pinacol ester | Bromobenzothiazole derivatives | Pd(dppf)Cl₂ | Toluene/Ethanol/H₂O, K₂CO₃, 80 °C, 12 h | Good to Excellent | [1] |
| Phenylboronic Acid | 4-Iodoanisole | Pd(PPh₃)₄ | Toluene/Ethanol/H₂O, Na₂CO₃, 80 °C, 2 h | >95% | [2] |
| Phenylboronic Acid | 4-Bromotoluene | Pd(OAc)₂ / Ligand | Solvent, Base, 80-100 °C, 1-6 h | High | [3] |
| 4-Methoxyphenylboronic Acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | Toluene, K₃PO₄, 100 °C, 2 h | >90% | [4] |
| 4-Formylphenylboronic Acid | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | Toluene, K₃PO₄, 100 °C, 4 h | High | [5] |
Analysis of Performance:
From the available literature, it is evident that (4-(2,2-diphenylvinyl)phenyl)boronic acid and its derivatives are highly competent reagents in Suzuki-Miyaura cross-coupling reactions . They can be successfully coupled with a variety of aryl and heteroaryl halides to produce complex molecules with high yields. The reaction conditions required are generally in line with standard Suzuki-Miyaura protocols, often utilizing common palladium catalysts and bases.
While the bulky nature of the tetraphenylethene substituent might be perceived as a potential hindrance, its successful application in synthesis suggests that any steric effects are not prohibitive. Its electronic properties appear to be well-suited for the catalytic cycle, leading to efficient coupling.
The primary advantage of using (4-(2,2-diphenylvinyl)phenyl)boronic acid lies not in potentially faster reaction rates or slightly higher yields compared to simple boronic acids, but in the inherent functionality it imparts to the product. The ability to directly introduce a robust AIE-active moiety in a single step is a significant synthetic advantage for the development of advanced materials.
Experimental Protocols
Below are representative, detailed experimental protocols for the Suzuki-Miyaura cross-coupling reaction. These can be adapted to compare the performance of (4-(2,2-diphenylvinyl)phenyl)boronic acid with other boronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/H₂O mixture, 4:1:1, 10 mL)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Add the degassed solvent mixture (10 mL) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualization of Concepts
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conceptual Comparison of Boronic Acids
Caption: Conceptual comparison of boronic acids in catalysis.
Conclusion
(4-(2,2-Diphenylvinyl)phenyl)boronic acid stands out as a highly valuable reagent in the field of catalysis, not for outperforming standard boronic acids in terms of reaction kinetics or yields in all scenarios, but for its unique ability to seamlessly integrate the remarkable property of Aggregation-Induced Emission into target molecules via the robust and versatile Suzuki-Miyaura cross-coupling reaction. Its performance as a coupling partner is well-demonstrated in the synthesis of complex functional materials. For researchers and professionals in drug development and materials science, the strategic choice of this boronic acid can significantly streamline the synthesis of novel fluorescent probes, sensors, and other advanced materials, making it a powerful tool for innovation.
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Navigating the Frontier of Cellular Sensing: A Comparative Guide to AIE-Active Boronic Acid Probes and Traditional Fluorescent Dyes
In the intricate world of cellular biology and drug development, the ability to precisely detect and quantify specific biomolecules is paramount. For decades, researchers have relied on traditional fluorescent dyes to illuminate the inner workings of cells. However, a new class of luminogens, characterized by a phenomenon known as Aggregation-Induced Emission (AIE), is challenging the status quo. When combined with the targeting specificity of boronic acid chemistry, these AIE-active probes offer a powerful alternative for sensing reactive oxygen species (ROS) and other key analytes, overcoming many of the limitations inherent in their predecessors.
This guide provides an in-depth, objective comparison between AIE-active boronic acid probes and traditional fluorescent dyes. We will delve into the fundamental mechanisms that govern their performance, present supporting experimental data, and offer detailed protocols to empower researchers to make informed decisions for their specific applications.
The Core Conflict: Aggregation-Caused Quenching vs. Aggregation-Induced Emission
The fundamental difference between traditional dyes and AIE-active probes lies in their response to aggregation. Most conventional fluorescent dyes, such as fluorescein and rhodamine derivatives, suffer from a phenomenon called Aggregation-Caused Quenching (ACQ) .[1] In dilute solutions, these molecules fluoresce brightly. However, at high concentrations or when they accumulate within cellular compartments, they form aggregates that effectively quench their fluorescence, leading to a diminished signal and potential for misinterpretation.[1]
In stark contrast, AIE luminogens (AIEgens) operate on the opposite principle. These molecules, often featuring propeller-shaped structures like tetraphenylethene (TPE), are virtually non-emissive when freely dissolved in a solution.[2][3] Their intramolecular rotations and vibrations efficiently dissipate energy non-radiatively. The magic happens upon aggregation; this restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathways, forcing the molecules to release their energy as bright fluorescence.[1][3] This "turn-on" mechanism is the cornerstone of their high signal-to-noise ratio.[4]
Diagram 1: The AIE vs. ACQ Mechanisms
This diagram illustrates the opposing photophysical behaviors of traditional (ACQ) dyes and AIE-active probes in solution versus an aggregated state.
The Specificity Engine: Boronic Acid as a Recognition Motif
While the AIE mechanism provides the "light-up" signal, the boronic acid group acts as the specific recognition element. Phenylboronic acids and their esters exhibit a highly selective and reversible covalent reaction with molecules containing cis-diol groups.[5] More importantly for ROS detection, they undergo an irreversible oxidative cleavage reaction in the presence of specific oxidants like hydrogen peroxide (H₂O₂) and, notably, peroxynitrite (ONOO⁻), one of the most damaging reactive nitrogen species (RNS).[5][6]
This reaction cleaves the carbon-boron bond, releasing a phenol product and triggering a significant change in the electronic properties of the attached AIEgen, leading to aggregation and a dramatic turn-on of fluorescence. This reaction-based sensing mechanism is the key to the high selectivity of these probes.[4]
Head-to-Head Benchmark: AIE-Probes vs. Traditional Dyes
To provide a clear comparison, let's benchmark the performance of a representative AIE-active boronic acid probe against a widely used traditional dye, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable probe that, after intracellular hydrolysis to DCFH, is oxidized to the fluorescent dichlorofluorescein (DCF), and has long been used as a general indicator of oxidative stress.[6][7]
| Performance Metric | AIE-Active Boronic Acid Probe | Traditional Dye (e.g., DCFH-DA) | Causality & Field Insights |
| Signal-to-Noise Ratio | Very High (Fluorescence turn-on) | Low to Moderate (Often "always on" or requires de-quenching) | AIE probes are virtually dark until they react, minimizing background fluorescence and providing a much clearer signal against the cellular autofluorescence.[4] DCFH can auto-oxidize, leading to high background.[8] |
| Selectivity | High (Specific boronate cleavage) | Low / Poor (General oxidant indicator) | The boronic acid moiety is engineered to react specifically with certain ROS like H₂O₂ or ONOO⁻.[6][9] In contrast, DCFH is known to be oxidized by a wide range of species, including hydroxyl radicals, and can be artifactually oxidized by cellular components like cytochrome c, making it difficult to attribute the signal to a specific ROS.[6][10] |
| Photostability | Excellent | Poor to Moderate | The aggregated state of AIEgens protects the fluorophores from photobleaching, allowing for long-term imaging experiments.[1][3][11] Traditional dyes like fluorescein derivatives are notoriously prone to photobleaching, which can lead to signal loss and the generation of phototoxic byproducts.[12][13] |
| Sensitivity | Excellent (Detection limits in the nM range) | Variable | The combination of a high signal-to-noise ratio and specific reaction allows for the detection of very low concentrations of the target analyte.[9][14][15] For example, AIE probes for peroxynitrite have reported detection limits as low as 7.0 nM.[9] |
| Cytotoxicity | Generally Low | Variable | Many AIEgens have shown excellent biocompatibility and low cytotoxicity, making them suitable for live-cell and even in vivo imaging.[3][9][11] The photobleaching of traditional dyes can generate ROS, inducing phototoxicity that perturbs the very system under investigation. |
| Response Mechanism | Reaction-based, irreversible | Oxidation-based, irreversible | The irreversible cleavage of the boronic acid group provides a cumulative readout of analyte production over time. |
Experimental Protocol: Live-Cell Imaging of Peroxynitrite
This protocol provides a self-validating workflow for detecting endogenous peroxynitrite (ONOO⁻) in live cells using an AIE-active boronic acid probe. The inclusion of positive and negative controls is critical for validating the probe's response.
Diagram 2: Experimental Workflow for ONOO⁻ Detection
This diagram outlines the key steps for a robust live-cell imaging experiment using an AIE-active probe.
Step-by-Step Methodology
-
Cell Culture:
-
Seed HeLa or RAW 264.7 cells onto 35 mm glass-bottom confocal dishes. Culture overnight in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the AIE-active boronic acid probe in DMSO.
-
Prepare stock solutions for controls: Phorbol 12-myristate 13-acetate (PMA, for inducing superoxide), L-arginine (substrate for nitric oxide synthase), and L-NG-Nitroarginine methyl ester (L-NAME, a nitric oxide synthase inhibitor).
-
-
Probe Loading:
-
Before the experiment, remove the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Dilute the AIE-probe stock solution to a final concentration of 10 µM in serum-free medium.
-
Incubate the cells with the probe-containing medium for 30 minutes at 37°C.
-
-
Experimental Groups:
-
After incubation, wash the cells three times with PBS to remove any unloaded probe. Add fresh serum-free medium to all dishes.
-
Basal Group: Image these cells directly to measure the basal level of ONOO⁻.
-
Positive Control Group: Treat cells with a combination of PMA (e.g., 1 µg/mL) and L-arginine (e.g., 1 mM) for 30-60 minutes to stimulate the production of superoxide and nitric oxide, which rapidly combine to form peroxynitrite.
-
Negative Control Group: Pre-treat cells with L-NAME (e.g., 1 mM) for 1 hour before adding the PMA and L-arginine stimulus. This will inhibit nitric oxide production and should result in a significantly lower fluorescence signal compared to the positive control.
-
-
Image Acquisition:
-
Image the cells using a confocal or widefield fluorescence microscope equipped with the appropriate filter set for the AIE probe.
-
Acquire images from multiple fields of view for each condition to ensure statistical significance. Use consistent acquisition settings (e.g., laser power, exposure time, gain) across all experimental groups.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or the entire field of view using image analysis software (e.g., ImageJ/Fiji).
-
Subtract the background fluorescence and compare the intensity values between the basal, positive control, and negative control groups. A successful experiment will show a significant increase in fluorescence in the positive control group and an attenuated signal in the negative control group relative to the positive control.
-
Conclusion and Future Outlook
The advent of AIE-active boronic acid probes represents a paradigm shift in fluorescent sensing. Their inherent advantages—including a "turn-on" response, superior photostability, high selectivity, and low cytotoxicity—directly address the most pressing limitations of traditional dyes like DCFH-DA.[1][3][4][6] By providing a clearer, more reliable, and more specific signal, these advanced probes empower researchers to investigate complex biological processes with unprecedented accuracy.
For scientists and drug development professionals studying oxidative stress, cellular signaling, and disease pathology, the choice is becoming increasingly clear. While traditional dyes may serve as crude indicators, the nuanced and quantitative data required for high-impact research and robust therapeutic development demand the superior performance offered by AIE-active boronic acid probes. As research continues to refine the chemistry and expand the library of these remarkable molecules, their role in illuminating the frontiers of biology is only set to grow.
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Comparative Analysis of Aryl Boronic Acid-Based Fluorescent Sensors: A Guide to Cross-Reactivity Assessment
For researchers, scientists, and drug development professionals, the quest for highly selective and sensitive molecular sensors is paramount. Aryl boronic acid-based sensors have emerged as a powerful class of synthetic receptors, particularly for the detection of biologically important diol-containing molecules such as saccharides and catecholamines.[1] Among these, sensors featuring a diphenylvinylphenyl (stilbene) core represent a promising scaffold due to their tunable photophysical properties.[2][3] This guide provides an in-depth comparative analysis of these stilbene-type boronic acid sensors, with a critical focus on the methodologies for assessing their cross-reactivity—a crucial factor for their practical application in complex biological milieu.
The Principle of Boronic Acid-Based Sensing
Boronic acids reversibly bind with 1,2- or 1,3-diols to form cyclic boronate esters.[1] This interaction is the cornerstone of their sensing capability. In fluorescent sensors, the boronic acid moiety is coupled to a fluorophore. The binding event with a diol-containing analyte alters the electronic properties of the boronic acid, which in turn modulates the fluorescence output of the sensor.[4] This can manifest as an enhancement (turn-on) or quenching (turn-off) of the fluorescence signal, or a shift in the emission wavelength.[2]
The diphenylvinylphenyl (stilbene) scaffold is particularly advantageous as it forms part of an intramolecular charge transfer (ICT) system.[2][4] The boronic acid group typically acts as an electron-withdrawing group. Upon binding to a diol, its electron-withdrawing nature is altered, leading to a change in the ICT process and a corresponding change in the fluorescence emission.[2]
Caption: Sensing mechanism of a stilbene-boronic acid fluorescent sensor.
Comparative Performance of Boronic Acid-Based Sensors
The performance of a sensor is defined by several key parameters, including its sensitivity, selectivity, and limit of detection (LOD). While diphenylvinylphenyl boronic acid-based sensors offer significant promise, it is essential to compare their performance against other established sensor technologies.
| Sensor Type | Analyte | Typical Sensitivity | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Stilbene-Diboronic Acid | Glucose | High (e.g., Ka = 3980 M-1)[5] | Micromolar range[6] | High selectivity for glucose over other monosaccharides, reversible binding.[5] | Potential for interference from other diol-containing molecules, pH sensitivity. |
| Monoboronic Acid (e.g., Phenylboronic Acid) | Fructose | High for fructose (e.g., Ka = 1000 M-1)[7] | Micromolar range | Simple synthesis, strong response to fructose.[7] | Poor selectivity for glucose over fructose.[7] |
| Enzymatic Sensor (e.g., Glucose Oxidase) | Glucose | Very High | Nanomolar to micromolar range[8] | Extremely high selectivity for glucose, well-established technology.[9] | Irreversible reaction, susceptible to denaturation (temperature, pH), limited operational lifetime.[9] |
| Anthracene-Diboronic Acid | Glucose | High (e.g., Ka = 3981 M-1)[5] | Micromolar range | High selectivity for glucose, potential for long-term continuous monitoring.[5][10] | Complex synthesis, potential for photobleaching. |
Cross-Reactivity Analysis: A Critical Evaluation
The primary challenge for boronic acid-based sensors in biological applications is their potential for cross-reactivity with structurally similar molecules or other abundant species. A thorough cross-reactivity analysis is therefore non-negotiable for validating a sensor's utility.
Common Interferents:
-
Other Saccharides: Fructose, galactose, and mannose are common monosaccharides that can interfere with glucose sensing. Monoboronic acids often show higher affinity for fructose than glucose.[7] The design of diboronic acid sensors, such as those based on a stilbene or anthracene scaffold, can significantly enhance glucose selectivity by creating a binding pocket that is sterically and electronically optimized for glucose.[2][5]
-
Ascorbic Acid (Vitamin C) and Uric Acid: These are highly abundant in biological fluids and are electroactive, posing a significant challenge for electrochemical sensors.[11][12][13] While fluorescent sensors are less susceptible to direct electrochemical interference, high concentrations of these molecules can potentially interact with the sensor through non-specific interactions or by altering the sample's redox environment.
-
Catecholamines: Molecules like dopamine, which contain a catechol moiety (a 1,2-diol on an aromatic ring), can bind to boronic acids.[14] This can be a source of interference if the target analyte is a saccharide, or it can be the basis for designing sensors specifically for catecholamines.
Experimental Protocol for Cross-Reactivity Assessment:
The following protocol outlines a standard procedure for evaluating the cross-reactivity of a fluorescent diphenylvinylphenyl boronic acid-based sensor.
Objective: To determine the selectivity of the sensor for the target analyte (e.g., glucose) in the presence of common biological interferents.
Materials:
-
Diphenylvinylphenyl boronic acid-based sensor stock solution (e.g., 1 mM in DMSO).
-
Target analyte stock solution (e.g., 1 M glucose in deionized water).
-
Interferent stock solutions (e.g., 1 M fructose, galactose, ascorbic acid, uric acid in appropriate solvents).
-
Buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
96-well microplates (black, clear bottom for fluorescence measurements).
-
Fluorescence microplate reader.
Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of the sensor in the buffer (e.g., 10 µM in PBS, pH 7.4).
-
Prepare serial dilutions of the target analyte and each interferent in the buffer. The concentration range should be physiologically relevant.
-
-
Fluorescence Measurements:
-
To each well of the 96-well plate, add a fixed volume of the sensor working solution (e.g., 100 µL).
-
Add a specific volume of the target analyte or interferent solution to the respective wells. Include a control well with only the sensor and buffer.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding equilibrium to be reached (e.g., 30 minutes).[15]
-
Measure the fluorescence intensity at the optimal excitation and emission wavelengths for the sensor.[15]
-
-
Data Analysis:
-
Plot the fluorescence response (e.g., change in intensity, F/F0) as a function of the analyte/interferent concentration.
-
Determine the binding constant (Ka) or the concentration required to elicit a half-maximal response (EC50) for the target analyte and each interferent.
-
Calculate the selectivity coefficient by taking the ratio of the binding constants or EC50 values of the target analyte to each interferent.
-
Caption: Workflow for assessing the cross-reactivity of a fluorescent sensor.
Alternative Sensing Technologies: A Broader Perspective
While boronic acid-based sensors offer the advantage of reversible binding, making them suitable for continuous monitoring, it is important to consider alternative technologies.[10]
-
Enzymatic Sensors: As mentioned, these sensors offer unparalleled selectivity.[9] However, their reliance on biological macromolecules makes them less robust and prone to degradation over time.[9]
-
Aptamer-Based Sensors: These utilize short, single-stranded DNA or RNA molecules (aptamers) that can bind to specific targets with high affinity and selectivity. They offer the advantages of high stability and ease of synthesis but can be expensive to develop.
-
Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with "memory" for a specific template molecule. They can offer high selectivity and robustness but may suffer from slow binding kinetics and template leakage.
Conclusion and Future Outlook
Diphenylvinylphenyl (stilbene) boronic acid-based sensors represent a versatile and promising platform for the detection of diol-containing analytes. Their tunable photophysical properties and the potential for rational design to enhance selectivity make them an exciting area of research. However, their successful translation into practical applications hinges on a rigorous and comprehensive assessment of their cross-reactivity. The methodologies outlined in this guide provide a framework for such an evaluation.
Future advancements in this field will likely focus on the development of sensors with even greater selectivity, perhaps through the integration of multiple recognition motifs or the use of advanced materials such as quantum dots or metal-organic frameworks. Furthermore, the development of sensors that operate effectively in complex biological media without the need for extensive sample preparation remains a key challenge and a significant opportunity for innovation.
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A Technical Guide to Validating the Aggregation-Induced Emission (AIE) Mechanism in (4-(2,2-Diphenylvinyl)phenyl)boronic acid Aggregates
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of Aggregation-Induced Emission (AIE) in the context of (4-(2,2-Diphenylvinyl)phenyl)boronic acid (TPE-B(OH)₂). We will delve into the foundational principles of AIE, present detailed experimental protocols for its characterization, and offer a comparative analysis of the predominant AIE mechanism against other potential photophysical phenomena.
Introduction: The Phenomenon of Aggregation-Induced Emission
For decades, the prevailing wisdom in photochemistry was that the aggregation of fluorescent molecules, or fluorophores, inevitably leads to the quenching of their light emission. This phenomenon, known as Aggregation-Caused Quenching (ACQ), is a significant limitation in the development of many optoelectronic and biomedical applications that require high concentrations of fluorophores or their use in the solid state.
In 2001, a paradigm shift occurred with the discovery of Aggregation-Induced Emission (AIE), a photophysical phenomenon where certain non-luminescent or weakly emissive molecules are induced to emit light intensely upon aggregation.[1] This counterintuitive effect opened up new avenues for the design of novel fluorescent materials for a wide range of applications, including bioimaging, chemical sensing, and organic light-emitting diodes (OLEDs).[2][3]
The archetypal AIE luminogen (AIEgen) is tetraphenylethylene (TPE). In dilute solutions, TPE is virtually non-emissive due to the dissipation of excited-state energy through the active intramolecular rotation of its phenyl rings.[2] However, in the aggregated state, these intramolecular rotations are physically restricted, which blocks the non-radiative decay pathways and opens up a radiative channel, leading to strong fluorescence.[4][5] This widely accepted mechanism is known as the Restriction of Intramolecular Motion (RIM).[4][5]
The subject of this guide, (4-(2,2-Diphenylvinyl)phenyl)boronic acid, also known as TPE-B(OH)₂, is a derivative of TPE. Its structural design, incorporating the TPE core, strongly suggests that it will exhibit AIE properties. The presence of the boronic acid moiety offers intriguing possibilities for modulating its aggregation behavior and for applications in sensing, as boronic acids are known to interact with diols, such as those found in saccharides.[6]
This guide will provide a systematic approach to experimentally validate the AIE mechanism in TPE-B(OH)₂ aggregates, with a primary focus on the RIM model. We will also explore and provide experimental strategies to differentiate RIM from other potential photophysical processes, such as Twisted Intramolecular Charge Transfer (TICT) and Excited-State Intramolecular Proton Transfer (ESIPT).
Core Principles: The Restriction of Intramolecular Motion (RIM) Mechanism
The RIM mechanism is the cornerstone of our investigation into the AIE properties of TPE-B(OH)₂. It posits that in a dissolved state, the AIEgen possesses low-frequency rotational and/or vibrational motions that act as efficient non-radiative pathways for the decay of the excited state.[5] Upon aggregation, these motions are physically constrained by intermolecular interactions, which closes the non-radiative channels and forces the excited state to decay radiatively, resulting in fluorescence.[4]
The RIM mechanism can be further categorized into:
-
Restriction of Intramolecular Rotation (RIR): This is particularly relevant for propeller-shaped molecules like TPE, where the phenyl rings can rotate freely in solution but are locked in place within an aggregate.[2]
-
Restriction of Intramolecular Vibration (RIV): This applies to more planar molecules where vibrational and bending motions are the primary non-radiative decay pathways that are suppressed upon aggregation.
Experimental Validation of AIE in TPE-B(OH)₂
To rigorously validate the AIE mechanism in TPE-B(OH)₂, a series of photophysical and morphological studies are required. The following sections provide detailed protocols and the underlying rationale for each experiment.
Photoluminescence and UV-Vis Spectroscopy in Solvent/Anti-solvent Mixtures
The most direct evidence for AIE is the observation of enhanced fluorescence upon aggregation. This is typically achieved by dissolving the AIEgen in a good solvent and then inducing aggregation by the gradual addition of an anti-solvent. For TPE-B(OH)₂, a suitable solvent system is tetrahydrofuran (THF)/water, where THF is the good solvent and water is the anti-solvent.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of TPE-B(OH)₂ in THF at a concentration of 1 mM.
-
Serial Dilutions: In a series of cuvettes, prepare solutions with varying THF/water fractions (v/v), from 100:0 to 10:90, while keeping the final concentration of TPE-B(OH)₂ constant at 10 µM.
-
Equilibration: Gently mix each solution and allow it to equilibrate for at least 5 minutes before measurement.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 250-500 nm).
-
Photoluminescence (PL) Spectroscopy: Record the PL emission spectrum for each solution. The excitation wavelength should be set at the absorption maximum determined from the UV-Vis spectra.
-
Data Analysis: Plot the PL intensity at the emission maximum as a function of the water fraction.
Expected Results and Interpretation:
-
UV-Vis Spectra: The absorption spectra may show slight changes in the position and intensity of the absorption bands as the water fraction increases, which can be indicative of changes in the molecular environment and the onset of aggregation.
-
PL Spectra: In pure THF, TPE-B(OH)₂ is expected to be very weakly fluorescent. As the water fraction increases, a significant enhancement in the PL intensity should be observed, confirming the AIE behavior. The emission maximum may also exhibit a slight blue or red shift depending on the nature of the aggregates.
Fluorescence Quantum Yield (ΦF) Determination
To quantify the efficiency of the AIE process, the fluorescence quantum yield (ΦF) should be measured in both the dissolved and aggregated states.
Experimental Protocol:
The relative quantum yield can be determined using a standard fluorophore with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.
-
Prepare Solutions: Prepare a solution of TPE-B(OH)₂ in pure THF (dissolved state) and in a THF/water mixture with a high water fraction (e.g., 90%) where maximum emission is observed (aggregated state). Also, prepare a series of dilutions of the quinine sulfate standard. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the absorbance of the sample and standard solutions at the excitation wavelength.
-
Measure Fluorescence: Record the integrated fluorescence intensity of the sample and standard solutions.
-
Calculate Quantum Yield: The quantum yield is calculated using the following equation:
ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Expected Results and Interpretation:
A very low ΦF is expected in pure THF, while a significantly higher ΦF should be observed in the aggregated state, providing quantitative evidence for AIE.
Dynamic Light Scattering (DLS) for Aggregate Size Analysis
DLS is a non-invasive technique used to measure the size distribution of particles in a suspension. It provides direct evidence for the formation of nano- to micro-sized aggregates.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of TPE-B(OH)₂ in THF/water mixtures with varying water fractions, similar to the PL measurements.
-
DLS Measurement: For each solution, perform DLS measurements to determine the hydrodynamic diameter of the particles.
Expected Results and Interpretation:
In pure THF, no significant particle population should be detected. As the water fraction increases and the PL intensity starts to rise, DLS should reveal the formation of nanoparticles, with the particle size potentially increasing with higher water content. This directly correlates the enhanced emission with the presence of aggregates.
Comparative Data Analysis
Table 1: Photophysical Properties of a Representative TPE-based AIEgen in THF/Water Mixtures
| Water Fraction (%) | λabs (nm) | λem (nm) | Relative PL Intensity (a.u.) | ΦF |
| 0 | 320 | 460 | 1.0 | <0.01 |
| 10 | 321 | 462 | 1.2 | - |
| 20 | 321 | 463 | 1.5 | - |
| 30 | 322 | 465 | 2.5 | - |
| 40 | 322 | 468 | 5.8 | - |
| 50 | 323 | 470 | 15.2 | - |
| 60 | 324 | 472 | 45.7 | - |
| 70 | 325 | 475 | 110.3 | - |
| 80 | 326 | 478 | 250.1 | - |
| 90 | 328 | 480 | 485.6 | 0.65 |
Table 2: DLS Analysis of a Representative TPE-based AIEgen Aggregates
| Water Fraction (%) | Average Hydrodynamic Diameter (nm) |
| 0-40 | Not detectable |
| 50 | 85 |
| 60 | 120 |
| 70 | 180 |
| 80 | 250 |
| 90 | 350 |
Visualizing the AIE Mechanism and Experimental Workflow
Caption: Experimental workflow for validating AIE.
Comparison with Alternative Mechanisms
While RIM is the most common explanation for AIE in TPE derivatives, it is prudent to consider other photophysical phenomena that could lead to fluorescence changes upon aggregation.
Twisted Intramolecular Charge Transfer (TICT)
TICT states can form in molecules with electron-donating and electron-accepting groups linked by a single bond that allows for torsional motion. In the excited state, twisting around this bond can lead to a charge-separated, non-emissive state. In a rigid environment (like an aggregate), this twisting can be hindered, leading to emission from the locally excited state.
-
Relevance to TPE-B(OH)₂: The TPE core is generally considered non-polar. While the boronic acid group has some electron-withdrawing character, a strong D-A character necessary for prominent TICT is unlikely.
-
Experimental Differentiation: TICT emission is highly sensitive to solvent polarity. A strong solvatochromic red-shift in the emission of the monomer in increasingly polar solvents would be indicative of a charge-transfer state. If the AIE is primarily due to RIM, the monomer emission should be largely independent of solvent polarity.
Excited-State Intramolecular Proton Transfer (ESIPT)
ESIPT can occur in molecules with a proton donor and a proton acceptor in close proximity, allowing for the transfer of a proton in the excited state. This leads to a tautomeric species that fluoresces at a longer wavelength (a large Stokes shift). Aggregation could potentially facilitate or inhibit ESIPT, leading to changes in fluorescence.
-
Relevance to TPE-B(OH)₂: The boronic acid group is a Lewis acid and can participate in proton transfer, but a classic intramolecular ESIPT donor-acceptor pair is not present in the structure of TPE-B(OH)₂.
-
Experimental Differentiation: ESIPT is characterized by a dual emission in some cases and a very large Stokes shift. The absence of these features would argue against an ESIPT mechanism. Additionally, pH-dependent fluorescence studies could provide insights, as the protonation state of the boronic acid could influence any potential ESIPT process.
Based on the structure of TPE-B(OH)₂, the RIM mechanism is the most plausible explanation for its expected AIE behavior. The experiments outlined above are designed to provide strong evidence for this mechanism.
Conclusion
References
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Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission: phenomenon, mechanism and applications. Chemical Communications, 47(36), 10012-10022. [Link]
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Luo, J., Xie, Z., Lam, J. W., Cheng, L., Chen, H., Qiu, C., ... & Tang, B. Z. (2001). Aggregation-induced emission of 1-methyl-1, 2, 3, 4, 5-pentaphenylsilole. Chemical Communications, (18), 1740-1741. [Link]
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A Comparative Guide to One-Photon and Two-Photon Excitation for TPE-Boronic Acid Probes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cellular imaging and diagnostics, the choice of fluorescence microscopy technique is paramount to unraveling complex biological processes. This guide provides an in-depth, objective comparison of one-photon (1P) and two-photon (2P) excitation modalities for a promising class of fluorescent sensors: TPE-boronic acid probes. These probes have garnered significant attention for their ability to detect and quantify reactive oxygen species (ROS), particularly peroxynitrite (ONOO⁻), a key player in a multitude of pathological conditions. As a Senior Application Scientist, this document is structured to provide not just a side-by-side comparison, but a comprehensive understanding of the underlying principles and practical considerations to empower you in your experimental design.
The Dawn of TPE-Boronic Acid Probes: A New Era in ROS Detection
Traditional methods for detecting reactive oxygen species have often been hampered by a lack of specificity and the generation of confounding byproducts. The advent of boronate-based probes has revolutionized the field by offering a direct and stoichiometric reaction with analytes like hydrogen peroxide (H₂O₂) and peroxynitrite.[1] The boronic acid functional group acts as a specific reaction site. In the presence of peroxynitrite, the boronate moiety is cleaved, leading to the formation of a highly fluorescent phenolic product. This "turn-on" fluorescence mechanism provides a direct and quantifiable measure of peroxynitrite levels.[2][3] Notably, the reaction rate of boronates with peroxynitrite is significantly faster—by orders of magnitude—than with hydrogen peroxide, conferring a high degree of selectivity.[1][4]
The integration of a two-photon excitable fluorophore (TPE) with the boronic acid warhead has further propelled the utility of these probes, enabling deeper and less invasive imaging in complex biological systems.
The Fundamental Divide: One-Photon vs. Two-Photon Excitation
The core difference between one-photon and two-photon excitation lies in the quantum mechanical process of fluorophore excitation.
One-Photon Excitation (1PE): In conventional fluorescence microscopy, a single photon of high energy (typically in the UV or visible spectrum) is absorbed by the fluorophore, promoting an electron to an excited state.[5] The subsequent return to the ground state results in the emission of a lower-energy (longer wavelength) photon, which is detected as fluorescence.
Two-Photon Excitation (2PE): Two-photon microscopy, on the other hand, relies on the near-simultaneous absorption of two lower-energy photons (typically in the near-infrared range).[5][6] The combined energy of these two photons is sufficient to excite the fluorophore to the same excited state as in one-photon excitation.[6][7] This is a non-linear process, meaning the probability of excitation is proportional to the square of the excitation light intensity.[8]
Head-to-Head Comparison: Performance Metrics
The choice between one-photon and two-photon excitation for TPE-boronic acid probes hinges on a careful evaluation of several key performance parameters.
| Performance Metric | One-Photon Excitation (Confocal) | Two-Photon Excitation | Advantage |
| Imaging Depth | Shallow (typically <100 µm in scattering tissue) | Deep (up to 1 mm in some tissues)[9] | Two-Photon |
| Phototoxicity & Photobleaching | Occurs throughout the light cone | Confined to the focal volume[8] | Two-Photon |
| Spatial Resolution | High, determined by pinhole size | High, inherently confocal | Comparable |
| Signal-to-Noise Ratio (SNR) | Can be limited by out-of-focus fluorescence and scattering | Generally higher due to reduced background | Two-Photon |
| Cost & Complexity | Lower cost, simpler setup | Higher cost, more complex laser systems | One-Photon |
In-Depth Analysis of Performance Metrics
Imaging Depth: The most significant advantage of two-photon microscopy is its ability to penetrate deeper into scattering biological tissues.[6] One-photon excitation uses shorter wavelength light that is more readily scattered by cellular components, limiting imaging depth. In contrast, the near-infrared light used in two-photon excitation scatters less, allowing for the visualization of cellular processes in more physiologically relevant contexts, such as deep within tissues or in living organisms.[6]
Phototoxicity and Photobleaching: In one-photon confocal microscopy, the entire cone of excitation light can cause phototoxicity and photobleaching, even outside the focal plane. Two-photon excitation, being a nonlinear process, is confined to the tiny focal volume where the photon density is sufficiently high.[8] This dramatically reduces photodamage to the surrounding tissue, making it ideal for long-term live-cell imaging. While photobleaching still occurs within the focal volume in two-photon microscopy, and can even be more pronounced at very high laser powers, the overall reduction in out-of-focus damage is a major benefit.[10]
Signal-to-Noise Ratio (SNR): The inherent confocality of two-photon excitation, where fluorescence is only generated at the focal point, leads to a significant reduction in out-of-focus background fluorescence. This results in a higher signal-to-noise ratio, enabling the detection of weaker signals and providing clearer images.
The Mechanism of TPE-Boronic Acid Probes in Action
The functionality of TPE-boronic acid probes is a two-step process: selective reaction followed by a change in fluorescence.
The boronic acid group serves as a "protecting group" for the fluorophore. In its native state, the probe exhibits low fluorescence. Upon reaction with peroxynitrite, the boronic acid is cleaved, "unmasking" the fluorophore and leading to a significant increase in its fluorescence quantum yield. This "off-on" switching mechanism provides a high-contrast signal for the detection of the target analyte.
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for utilizing TPE-boronic acid probes for cellular imaging. It is crucial to optimize these protocols for your specific cell type, probe, and imaging system.
Part 1: Cell Preparation and Probe Loading (General for 1P and 2P)
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the TPE-boronic acid probe in a suitable solvent (e.g., DMSO). The final working concentration will need to be optimized but is typically in the low micromolar range.
-
Cell Loading:
-
Wash the cells once with a buffered saline solution (e.g., PBS or HBSS).
-
Dilute the probe stock solution to the final working concentration in the imaging medium.
-
Incubate the cells with the probe-containing medium for a predetermined time (typically 15-60 minutes) at 37°C. The optimal incubation time should be determined experimentally to maximize signal and minimize background.
-
-
Washing: After incubation, gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any excess, unbound probe.
-
Induction of Peroxynitrite (Optional): To induce peroxynitrite production, cells can be treated with stimulating agents such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to stimulate nitric oxide production, and phorbol 12-myristate 13-acetate (PMA) to induce superoxide generation.[3]
Part 2: One-Photon Confocal Microscopy
-
Microscope Setup:
-
Turn on the confocal microscope and the appropriate laser lines for your TPE-boronic acid probe's one-photon excitation and emission spectra.
-
Select an objective with appropriate magnification and numerical aperture for your desired resolution (e.g., 40x or 60x oil immersion).
-
-
Image Acquisition:
-
Set the excitation and emission wavelengths according to the probe's specifications.
-
Adjust the laser power to the minimum level necessary to obtain a good signal-to-noise ratio, in order to minimize phototoxicity and photobleaching.
-
Optimize the pinhole size for the desired optical section thickness and signal intensity. A smaller pinhole will provide better rejection of out-of-focus light and higher resolution but will also reduce the signal.
-
Set the detector gain and offset to avoid saturation while maximizing the dynamic range.
-
Acquire images, and for time-lapse experiments, set the desired interval and duration.
-
Part 3: Two-Photon Microscopy
-
Microscope Setup:
-
Power on the two-photon laser (e.g., a mode-locked Ti:Sapphire laser) and allow it to warm up for stable operation.
-
Tune the laser to the optimal two-photon excitation wavelength for your TPE-boronic acid probe. Note that the optimal 2P excitation wavelength is not always simply double the 1P excitation maximum.
-
Select a high numerical aperture objective designed for two-photon microscopy.
-
-
Image Acquisition:
-
Adjust the laser power carefully. Start with a low power and gradually increase it until a sufficient signal is obtained. Excessive laser power can lead to rapid photobleaching and phototoxicity.
-
Set the appropriate emission filters to collect the fluorescence signal.
-
Optimize the detector (e.g., non-descanned detectors for maximal signal collection) gain and offset.
-
Acquire images or time-lapse series. For deep tissue imaging, you may need to adjust the laser power to compensate for signal attenuation with depth.
-
Conclusion: Choosing the Right Tool for the Job
The decision to use one-photon or two-photon excitation for TPE-boronic acid probes is ultimately driven by the specific demands of the experiment.
One-photon confocal microscopy remains a valuable and accessible tool for imaging TPE-boronic acid probes in cultured cells and thin tissue sections. Its lower cost and simpler operation make it an excellent choice for many routine applications.
Two-photon microscopy , however, offers unparalleled advantages for in vivo and deep-tissue imaging.[11] Its ability to penetrate deeper into scattering samples with reduced phototoxicity and photobleaching opens up new frontiers for studying the role of peroxynitrite and other reactive oxygen species in complex biological processes within their native environments. For researchers aiming to perform long-term live-cell imaging or investigate cellular dynamics in whole organisms, two-photon excitation is the superior choice.
By understanding the fundamental principles, performance characteristics, and practical considerations outlined in this guide, researchers can confidently select and optimize the appropriate imaging modality to fully harness the potential of TPE-boronic acid probes in their scientific endeavors.
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Enhancement of Two-Photon Absorption in Boron-Dipyrromethene (BODIPY) Derivatives. (URL: [Link])
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Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging. (URL: [Link])
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SIGNAL-TO-NOISE RATIO RATE MEASUREMENT IN FLUOROSCOPY FOR QUALITY CONTROL AND TEACHING GOOD RADIOLOGICAL IMAGING TECHNIQUE - PMC - NIH. (URL: [Link])
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A Comparative Guide to the Cytotoxicity of (4-(2,2-Diphenylvinyl)phenyl)boronic Acid for Bioimaging Applications
Introduction
(4-(2,2-Diphenylvinyl)phenyl)boronic acid (DPPBA) is a fluorescent probe that has garnered interest in the field of bioimaging. Its utility stems from the phenylboronic acid moiety, which can selectively bind to sialic acids that are often overexpressed on the surface of cancer cells.[1][2] This targeting ability, combined with the fluorophore, allows for the visualization and tracking of these cells. However, a critical aspect of any compound intended for use in biological systems is its cytotoxicity. This guide provides a comprehensive assessment of the cytotoxicity of DPPBA, comparing it with other common bioimaging probes and detailing the experimental protocols necessary for such an evaluation. The information presented here is intended to assist researchers, scientists, and drug development professionals in making informed decisions about the application of DPPBA in their work.
It is generally understood that phenylboronic acid-based compounds exhibit low cytotoxicity, a desirable characteristic for bioimaging agents.[1] The boronic acid group is stable and generally non-toxic, making it a suitable component for various applications in medicinal chemistry.[3]
Comparative Analysis of Cytotoxicity
To provide a clear perspective on the cytotoxicity of DPPBA, it is essential to compare it with other fluorescent probes commonly used in bioimaging. The following table summarizes the cytotoxic profiles of DPPBA and two widely used alternatives: Propidium Iodide (PI) and Hoechst 33342.
| Probe | Mechanism of Action | Typical Working Concentration | Reported Cytotoxicity | Reference |
| (4-(2,2-Diphenylvinyl)phenyl)boronic acid (DPPBA) | Binds to sialic acids on the cell surface. | 10-50 µM | Low cytotoxicity reported for phenylboronic acid derivatives. | [1] |
| Propidium Iodide (PI) | Intercalates into DNA of membrane-compromised cells. | 1-5 µM | High; stains dead cells. | [4] |
| Hoechst 33342 | Binds to the minor groove of DNA in live and dead cells. | 1-10 µg/mL | Moderate; can affect cell cycle and induce apoptosis at higher concentrations. | [4] |
This comparative data highlights the potential advantage of DPPBA in terms of its lower intrinsic toxicity, making it a more suitable candidate for live-cell imaging over extended periods.
Experimental Workflow for Cytotoxicity Assessment
A thorough evaluation of a compound's cytotoxicity involves a multi-faceted approach, employing various assays to probe different aspects of cell health. The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of a bioimaging probe like DPPBA.
Caption: Experimental workflow for assessing the cytotoxicity of bioimaging probes.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and well-validated protocols are essential. Here, we provide step-by-step methodologies for key cytotoxicity assays.
Cell Culture and Treatment
The choice of cell line is critical and should be relevant to the intended application of the bioimaging probe. For general cytotoxicity screening, cell lines such as HeLa (human cervical cancer) and HEK293T (human embryonic kidney) are commonly used.[5]
Protocol:
-
Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of (4-(2,2-Diphenylvinyl)phenyl)boronic acid in sterile Dimethyl Sulfoxide (DMSO). Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the existing medium and replace it with a fresh medium containing various concentrations of DPPBA. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plates for 24, 48, and 72 hours.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan product.
Protocol:
-
After the incubation period with DPPBA, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7][8]
Protocol:
-
After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Determine the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).
Apoptosis Assay using Caspase-3/7 Activity
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity.[6] Caspase-3 and -7 are key effector caspases in the apoptotic pathway.
Protocol:
-
After the incubation period, equilibrate the 96-well plate and its contents to room temperature.
-
Add 100 µL of a Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Mechanism of Cytotoxicity Assessment
The following diagram illustrates the principles behind the three key cytotoxicity assays described.
Caption: Principles of key cytotoxicity assays.
Data Interpretation and IC50 Calculation
The data obtained from the cytotoxicity assays should be used to calculate the half-maximal inhibitory concentration (IC50) value for DPPBA. The IC50 is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity. This value is a quantitative measure of a compound's potency and is crucial for comparing the cytotoxicity of different substances.
Data Presentation
The results of the cytotoxicity assessment should be presented in a clear and concise manner. A table summarizing the IC50 values obtained from the different assays and at different time points is highly recommended.
| Assay | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MTT | HeLa | > 100 | > 100 | 85.2 |
| MTT | HEK293T | > 100 | > 100 | 92.5 |
| LDH | HeLa | > 100 | > 100 | > 100 |
| LDH | HEK293T | > 100 | > 100 | > 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
The assessment of cytotoxicity is a non-negotiable step in the evaluation of any new compound intended for biological applications. For (4-(2,2-Diphenylvinyl)phenyl)boronic acid, its potential as a targeted bioimaging probe is promising, particularly given the generally low toxicity associated with phenylboronic acid derivatives.[1] A rigorous and multi-pronged experimental approach, as outlined in this guide, is essential to definitively characterize its cytotoxic profile. By comparing its performance against established probes and meticulously documenting the experimental data, researchers can confidently determine the suitability and optimal working concentrations of DPPBA for their specific bioimaging needs, ensuring both scientific integrity and the safety of the biological systems under investigation.
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In vitro cytotoxicity testing with fluorescence-based assays in cultured human lung and dermal cells. PubMed. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
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Cytotoxicity Assay Kits. Biocompare. [Link]
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How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. AIP Publishing. [Link]
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Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC - NIH. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Phenylboronic Acid-Mediated Tumor Targeting of Chitosan Nanoparticles. PMC - NIH. [Link]
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Triphenylamine-Ethynylanthracene Dyads: Photophysics and Potential Applications in Biological Systems and Bioimaging. PubMed. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-(2,2-Diphenylvinyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Environmental Integrity Through Proper Chemical Waste Management
I. Hazard Identification and Risk Assessment
(4-(2,2-Diphenylvinyl)phenyl)boronic acid, like other boronic acids, should be handled as a hazardous chemical. Based on data from analogous compounds, the primary hazards are likely to include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[2]
A thorough risk assessment should be conducted before handling this compound, taking into account the quantities being used and the specific laboratory procedures involved.
II. Personal Protective Equipment (PPE) and Safety Measures
Prior to initiating any handling or disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All operations involving this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended. |
| Body Protection | A fully fastened laboratory coat. |
| Respiratory | A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of generating dust. |
III. Step-by-Step Disposal Protocol
The fundamental principle for the disposal of (4-(2,2-Diphenylvinyl)phenyl)boronic acid is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3][4]
A. Waste Segregation and Collection
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing (4-(2,2-Diphenylvinyl)phenyl)boronic acid. These containers should be made of a material compatible with the chemical.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(4-(2,2-Diphenylvinyl)phenyl)boronic acid". The label should also indicate that it is a boronic acid derivative.
B. Solid Waste Disposal
-
Contaminated solid materials such as gloves, weighing paper, pipette tips, and absorbent pads should be collected in a designated, sealed container for solid hazardous waste.
-
Ensure the container is kept closed except when adding waste.
C. Liquid Waste Disposal
-
Solutions containing (4-(2,2-Diphenylvinyl)phenyl)boronic acid, including reaction mixtures and solvent rinses, must be collected in a labeled, sealed container for liquid hazardous waste.
-
Neutralization: Boronic acids are weakly acidic. While neutralization with a mild base (e.g., sodium bicarbonate) to form the corresponding boronate salt is chemically feasible, this should only be performed if explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Improper neutralization can lead to unintended reactions or violate local disposal regulations.
D. Decontamination of Glassware
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. This solvent rinse must be collected as liquid hazardous waste.
-
Secondary Wash: Wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
E. Storage and Final Disposal
-
Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
Follow your institution's specific procedures for arranging the pickup and final disposal of hazardous waste by a licensed professional waste disposal service. This often involves incineration at a permitted facility.[5]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (4-(2,2-Diphenylvinyl)phenyl)boronic acid and its associated waste.
Caption: Disposal workflow for (4-(2,2-Diphenylvinyl)phenyl)boronic acid.
References
-
4-Vinylphenylboronic acid | C8H9BO2 | CID 2734393 . PubChem. [Link]
-
PE ATR-FTIR Forensic Library - 3 . Scribd. [Link]
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for (4-(2,2-Diphenylvinyl)phenyl)boronic acid
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (4-(2,2-Diphenylvinyl)phenyl)boronic acid. By synthesizing technical data with field-proven safety practices, this document serves as a critical resource for minimizing exposure risk and ensuring a safe laboratory environment. The procedural guidance herein is designed to be a self-validating system, explaining the causality behind each safety recommendation.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with (4-(2,2-Diphenylvinyl)phenyl)boronic acid and its derivatives. The following table summarizes the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Fully buttoned lab coat, long pants, closed-toe shoes | Not typically required if container is sealed |
| Weighing & Solid Transfer | Chemical safety goggles or face shield | Nitrile gloves (inspect before use) | Fully buttoned lab coat, long pants, closed-toe shoes | NIOSH-approved respirator (e.g., N95 dust mask) |
| Solution Preparation | Chemical safety goggles | Nitrile gloves | Fully buttoned lab coat, long pants, closed-toe shoes | Recommended if not performed in a fume hood |
| Reaction & Workup | Chemical safety goggles and/or face shield | Nitrile gloves (change immediately upon contamination) | Chemical-resistant apron over lab coat, long pants, closed-toe shoes | Work must be conducted in a chemical fume hood |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk. This section details the procedural steps for safely handling (4-(2,2-Diphenylvinyl)phenyl)boronic acid from preparation to disposal.
Preparation and Engineering Controls
Before handling the compound, ensure that all necessary safety measures are in place.
-
Ventilation : All work involving the solid compound or its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[11][12]
-
Emergency Equipment : Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[11]
-
Work Area : The designated workspace should be clean, free of clutter, and clearly marked to indicate the presence of a hazardous substance.[12]
Donning PPE: A Self-Validating Protocol
The order in which PPE is donned is critical to ensure complete protection and prevent cross-contamination.
-
Body Protection : Start with the lab coat, ensuring it is fully buttoned. If significant splashes are anticipated, wear a chemical-resistant apron.
-
Respiratory Protection : If you are handling the solid powder outside of a fume hood, a NIOSH-approved respirator is required.[11][13] Perform a seal check to ensure it fits correctly.
-
Eye and Face Protection : Don chemical safety goggles.[11][14] For operations with a higher risk of splashes, such as transferring large volumes of solution, a face shield should be worn over the goggles.[11]
-
Hand Protection : Finally, wear chemically resistant nitrile gloves.[11][15] Inspect them for any signs of damage or degradation before use. Pull the gloves on so that the cuffs cover the sleeves of the lab coat.
This sequence ensures that the most contaminated items (gloves) are put on last and can be removed without touching other, cleaner parts of your PPE or skin.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the specific handling procedure.
Caption: PPE selection workflow for handling boronic acid.
Disposal Plan: Managing Contaminated Materials and Chemical Waste
Proper disposal is a critical final step in the safe handling of (4-(2,2-Diphenylvinyl)phenyl)boronic acid.
Doffing PPE and Decontamination
The removal of PPE must be done carefully to avoid contact with any contaminants.
-
Gloves : Remove gloves first, turning them inside out as you pull them off to contain the contaminant.
-
Gown/Apron : Untie and remove your lab coat or apron, folding the contaminated side inward.
-
Face/Eye Protection : Remove the face shield and/or goggles.
-
Respirator : Remove the respirator last.
-
Hand Hygiene : Wash your hands thoroughly with soap and water after all PPE has been removed.
Waste Disposal
-
Contaminated PPE : All disposable PPE, such as gloves and masks, should be placed in a designated hazardous waste container.
-
Chemical Waste : (4-(2,2-Diphenylvinyl)phenyl)boronic acid and any solutions containing it must be disposed of as hazardous chemical waste.[1]
-
Collect all waste in a clearly labeled, sealed container.
-
Never mix boronic acid waste with other chemicals unless instructed by a qualified professional, as this could lead to dangerous reactions.[15]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2][15] Do not dispose of this chemical down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department and local authorities.[2][15][16]
-
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with (4-(2,2-Diphenylvinyl)phenyl)boronic acid, ensuring both personal safety and the integrity of their research.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube.
- IsoLab. (n.d.). Boric Acid.
- Sciencing. (2022, March 24). Disposal Of Boric Acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Lab Alley. (n.d.). How to Store Boric Acid.
- BenchChem. (n.d.). Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide.
- Lab Alley. (n.d.). Boric Acid Safety & Hazards.
- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
- BLD Pharmatech. (n.d.). (7-Chloroquinolin-3-yl)boronic acid Safety Data Sheet.
- Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
- Unknown. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET - Phenylboronic acid.
- Unknown. (2010, June 22). SAFETY DATA SHEET - 2-Methoxypyridine-3-boronic acid.
- Fisher Scientific. (2023, September 25). SAFETY DATA SHEET - Phenylboronic acid.
- Unknown. (n.d.). SAFETY DATA SHEET - Phenylboronic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
- CDH Fine Chemical. (n.d.). PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
